Technical Documentation Center

3-Methyl-4-nonanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-4-nonanol
  • CAS: 26533-32-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-4-nonanol

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 3-Methyl-4-nonanol. This secondary alco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 3-Methyl-4-nonanol. This secondary alcohol, with its unique branched structure, presents interesting characteristics for researchers in organic synthesis, materials science, and drug development. This document consolidates available data to offer a detailed resource for scientists and professionals, highlighting both established knowledge and areas for further investigation.

Introduction

3-Methyl-4-nonanol (CAS No. 26533-32-4) is a ten-carbon, branched-chain secondary alcohol.[1] Its structure, featuring a methyl group adjacent to the hydroxyl-bearing carbon, influences its physical properties and reactivity in ways distinct from its linear isomers. While not as extensively studied as some other C10 alcohols, 3-Methyl-4-nonanol serves as an interesting model for understanding the impact of alkyl branching on the characteristics of aliphatic alcohols. This guide aims to provide a detailed exploration of its chemical identity, properties, and potential utility.

Chemical and Physical Properties

The fundamental properties of 3-Methyl-4-nonanol are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties are estimated based on its isomers, such as 4-Methyl-4-nonanol.

PropertyValueSource
IUPAC Name 3-methylnonan-4-ol[1]
CAS Number 26533-32-4[1]
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
Boiling Point ~201.3 °C at 760 mmHg (estimated, based on 4-Methyl-4-nonanol)[2]
Density ~0.828 g/cm³ (estimated, based on 4-Methyl-4-nonanol)[2]
Solubility Insoluble in water; soluble in organic solvents.[3]
XLogP3 3.6[1]

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Methyl-4-nonanol.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4-nonanol exhibits characteristic peaks for an aliphatic alcohol. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and a C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum of 3-Methyl-4-nonanol shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.[1]

Mass Spectrometry (MS)

The mass spectrum of 3-Methyl-4-nonanol would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of water (M-18), as well as α-cleavage on either side of the carbon bearing the hydroxyl group, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthesis

A plausible and widely applicable method for the synthesis of 3-Methyl-4-nonanol is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. One potential route is the reaction of pentylmagnesium bromide with 2-methylbutanal.

Experimental Protocol: Grignard Synthesis of 3-Methyl-4-nonanol

Objective: To synthesize 3-Methyl-4-nonanol via the Grignard reaction.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • 2-Methylbutanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.

  • Add a small amount of the 1-bromopentane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation, and purify the crude product by distillation under reduced pressure.

Synthesis 1-Bromopentane 1-Bromopentane Pentylmagnesium bromide Pentylmagnesium bromide 1-Bromopentane->Pentylmagnesium bromide + Mg, Et2O Mg, Et2O Mg, Et2O 3-Methyl-4-nonanol 3-Methyl-4-nonanol Pentylmagnesium bromide->3-Methyl-4-nonanol + 2-Methylbutanal 2-Methylbutanal 2-Methylbutanal Workup Workup 3-Methyl-4-nonanol->Workup Acidic Workup

Caption: Grignard Synthesis of 3-Methyl-4-nonanol.

Reactivity

As a secondary alcohol, 3-Methyl-4-nonanol can undergo a variety of reactions characteristic of this functional group.

Oxidation: Oxidation of 3-Methyl-4-nonanol yields the corresponding ketone, 3-Methyl-4-nonanone.[4] A variety of oxidizing agents can be used for this transformation, including chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Experimental Protocol: Oxidation to 3-Methyl-4-nonanone

Objective: To oxidize 3-Methyl-4-nonanol to 3-Methyl-4-nonanone using Jones reagent.

Materials:

  • 3-Methyl-4-nonanol

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Methyl-4-nonanol in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.

  • Add water to the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 3-Methyl-4-nonanone, which can be further purified by distillation.

Oxidation 3-Methyl-4-nonanol 3-Methyl-4-nonanol 3-Methyl-4-nonanone 3-Methyl-4-nonanone 3-Methyl-4-nonanol->3-Methyl-4-nonanone + Jones Reagent Jones Reagent Jones Reagent

Caption: Oxidation of 3-Methyl-4-nonanol.

Potential Applications and Biological Significance

While specific applications for 3-Methyl-4-nonanol are not widely documented, its structural similarity to other C10 alcohols suggests potential uses in several industries.

Flavor and Fragrance Industry: Decanols and their esters are known for their fatty, waxy, and sometimes floral or citrusy notes.[5] Branched-chain alcohols can contribute unique and complex aroma profiles. It is plausible that 3-Methyl-4-nonanol or its esters could be used as components in flavor and fragrance formulations to impart specific nuances.

Chemical Intermediate: As a functionalized ten-carbon molecule, 3-Methyl-4-nonanol can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

Safety and Toxicology

3-Methyl-4-nonanol is classified as causing serious eye irritation.[1] As with other aliphatic alcohols, it should be handled with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area. The toxicology of C10 secondary alcohols is not extensively studied individually, but in general, they are considered to have low to moderate acute toxicity.[6] Ingestion can cause gastrointestinal irritation, and high concentrations of vapor may lead to respiratory tract irritation and central nervous system depression.

Conclusion

3-Methyl-4-nonanol is a branched secondary alcohol with a range of chemical properties that make it a subject of interest for further research. While detailed experimental data for some of its physical and spectroscopic properties are lacking, this guide provides a comprehensive overview based on available information and reasonable extrapolations from related compounds. The synthetic and reactive pathways outlined here offer a solid foundation for researchers looking to work with this molecule. Its potential applications in the flavor and fragrance industry, as well as a chemical intermediate, warrant further investigation.

References

  • PubChem. 3-Methyl-4-nonanol. National Center for Biotechnology Information. [Link][1]

  • Ataman Kimya. ALCOHOL C-10. [Link][3]

  • The Good Scents Company. decanol, 112-30-1. [Link][5]

  • ACEP Toxicology Section. Toxic Alcohols. [Link][6]

  • PubChem. 3-Methyl-4-nonanone. National Center for Biotechnology Information. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-methylnonan-4-ol

Introduction 3-methylnonan-4-ol is a secondary alcohol with the chemical formula C10H22O. As a member of the larger family of nonanol isomers, its physical properties are of interest to researchers in fields ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-methylnonan-4-ol is a secondary alcohol with the chemical formula C10H22O. As a member of the larger family of nonanol isomers, its physical properties are of interest to researchers in fields ranging from flavor and fragrance chemistry to materials science and drug development. The precise arrangement of its methyl group and hydroxyl function imparts specific characteristics that influence its behavior as a solvent, its interaction with biological systems, and its potential as a synthetic precursor.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-methylnonan-4-ol. In light of the limited availability of experimentally determined data for this specific isomer, this document synthesizes computed data with experimental values for structurally related compounds to offer a robust predictive framework. Furthermore, it details the standard methodologies for the experimental determination of these properties, providing researchers with the practical knowledge to characterize this and similar compounds in a laboratory setting.

Molecular Structure and Isomerism

The fundamental structure of 3-methylnonan-4-ol consists of a nine-carbon nonane chain with a methyl group at the third carbon and a hydroxyl group at the fourth. This structure gives rise to stereoisomerism, and the properties of the individual stereoisomers may vary.

cluster_setup Experimental Setup cluster_measurement Measurement Process Sample Prep Place sample in test tube Capillary Insert sealed capillary (open end down) Sample Prep->Capillary Thermometer Attach to thermometer Capillary->Thermometer Heating Bath Immerse in heating bath Thermometer->Heating Bath Heat Heat gently Heating Bath->Heat Observe Bubbles Observe steady stream of bubbles Heat->Observe Bubbles Cool Remove heat and allow to cool Observe Bubbles->Cool Record BP Record temperature when liquid enters capillary Cool->Record BP

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Density Measurement

Density is a fundamental property that relates the mass of a substance to the volume it occupies. It is influenced by molecular weight and the efficiency of molecular packing.

Methodology: Gravimetric Method

This is a straightforward and accurate method for determining the density of a liquid.

Protocol:

  • Weighing the Pycnometer: A clean, dry pycnometer (a flask with a precise volume) is accurately weighed.

  • Filling the Pycnometer: The pycnometer is filled with 3-methylnonan-4-ol, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped away.

  • Weighing the Filled Pycnometer: The filled pycnometer is weighed to determine the mass of the liquid.

  • Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. [1][2] Causality: The use of a pycnometer is crucial as it provides a highly accurate and reproducible volume, which is essential for a precise density determination. The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to the electronic structure of the molecule and can be used to assess purity.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Protocol:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of 3-methylnonan-4-ol are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent. [3] Scientific Principle: The operation of a refractometer is based on Snell's Law, which relates the angle of incidence and the angle of refraction of light as it passes through the interface between two media with different refractive indices. [3]

Solubility Determination

Solubility provides information about the polarity of a molecule. As an alcohol, 3-methylnonan-4-ol has both a polar hydroxyl group and a non-polar alkyl chain. Its solubility will depend on the balance between these two features. It is expected to be sparingly soluble in water but soluble in many organic solvents.

Methodology: Qualitative Solubility Tests

A systematic approach is used to determine the solubility of the compound in a range of solvents of varying polarity.

Protocol:

  • Solvent Selection: A range of solvents is chosen, typically including water, 5% aqueous NaOH, 5% aqueous HCl, and a non-polar organic solvent like hexane, and a polar organic solvent like ethanol.

  • Test Procedure: A small, measured amount of 3-methylnonan-4-ol (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 3 mL).

  • Observation: The mixture is agitated, and the solubility is observed. The compound is considered soluble if it forms a homogeneous solution.

Interpretation of Results:

  • Solubility in water: Indicates the dominance of the polar hydroxyl group. Given the long carbon chain, low solubility is expected.

  • Insolubility in water but solubility in 5% NaOH: Suggests an acidic functional group. Not expected for an alcohol.

  • Insolubility in water but solubility in 5% HCl: Suggests a basic functional group (e.g., an amine). Not expected for an alcohol.

  • Solubility in organic solvents: Expected due to the non-polar nature of the C10 alkyl chain.

start Start with 3-methylnonan-4-ol sample water Test solubility in Water start->water organic Test solubility in Organic Solvents (e.g., Hexane, Ethanol) start->organic acid_base Test solubility in 5% HCl and 5% NaOH start->acid_base result_water Expected: Sparingly Soluble / Insoluble water->result_water result_organic Expected: Soluble organic->result_organic result_acid_base Expected: Insoluble acid_base->result_acid_base

Caption: Logical Flow for Qualitative Solubility Testing of 3-methylnonan-4-ol.

Safety and Handling

Conclusion

This guide provides a detailed overview of the physical properties of 3-methylnonan-4-ol, drawing upon computed data and experimental values from closely related compounds. The inclusion of detailed, step-by-step experimental protocols for the determination of these properties equips researchers with the necessary tools to characterize this compound and contribute to the body of scientific knowledge. As with any chemical, safe handling practices are paramount.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90924, 4-Methylnonan-4-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142028, 3-Methyl-4-nonanone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5059217, 3-Methyl-4-nonanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89428, 3-Nonanol, 3-methyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71352867, 3-Methylnon-4-yn-3-ol. Retrieved from [Link].

  • Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

  • Scribd. (n.d.). Alcohol Solubility Test Results and Analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-4-nonanol (C10H22O). Retrieved from [Link]

  • Determination of Boiling Points. (n.d.). Retrieved from [Link]

  • Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument. Retrieved from [Link]

  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular). Retrieved from [Link]

  • Agilent. (2019, January 4). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

  • University of Hertfordshire. (2025, August 23). 4-methylnonan-5-ol. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

  • Measurement of Density. (n.d.). Retrieved from [Link]

  • Determination of Boiling Points. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Heptanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-nonanol

This guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-4-nonanol, a secondary alcohol with applications in fragrance, flavoring, and as a synthetic intermediate. A thorough understanding of its s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-4-nonanol, a secondary alcohol with applications in fragrance, flavoring, and as a synthetic intermediate. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this molecule.

Introduction to 3-Methyl-4-nonanol: Structure and Properties

3-Methyl-4-nonanol is a chiral secondary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a ten-carbon backbone with a hydroxyl group at the C4 position and a methyl group at the C3 position. The presence of two chiral centers at C3 and C4 implies the existence of four possible stereoisomers.

Below is a 2D representation of the molecular structure of 3-Methyl-4-nonanol.

Caption: 2D Structure of 3-Methyl-4-nonanol.

Spectroscopic analysis is essential to confirm this structure and to distinguish it from its isomers. While experimental data from sources like SpectraBase is available for 3-Methyl-4-nonanol, this guide will focus on the principles of interpreting such data.

Principles of Spectroscopic Analysis for Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons near electronegative atoms, like the oxygen in the hydroxyl group, are deshielded and appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons.

  • ¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon is also influenced by its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For an alcohol like 3-Methyl-4-nonanol, the key diagnostic absorptions are:

  • O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding between alcohol molecules.[1][2][3]

  • C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl chain.

  • C-O Stretch: A strong absorption in the fingerprint region, typically between 1000-1200 cm⁻¹. For secondary alcohols, this peak is usually found around 1100 cm⁻¹.[2]

Predicted Spectroscopic Data for 3-Methyl-4-nonanol

While the raw spectral data from databases like SpectraBase would be required for a definitive analysis, we can predict the key features of the ¹H NMR, ¹³C NMR, and IR spectra based on the known structure of 3-Methyl-4-nonanol and general spectroscopic principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methyl-4-nonanol is expected to be complex due to the number of non-equivalent protons and the presence of diastereomers. However, we can predict the approximate chemical shifts and multiplicities for the key protons:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Justification
-OH1.0 - 5.0Broad SingletThe chemical shift is variable and depends on concentration and solvent. The signal is often broad due to hydrogen bonding and chemical exchange.[4][5]
H4 (CH-OH)3.4 - 3.8MultipletThis proton is attached to the carbon bearing the electronegative oxygen atom, causing a significant downfield shift. It will be split by the protons on C3 and C5.
H3 (CH-CH₃)1.5 - 1.9MultipletThis proton is adjacent to the carbinol carbon and will be split by the protons on C2, C4, and the methyl group at C3.
-CH₃ (at C3)0.8 - 1.0DoubletThis methyl group is adjacent to a single proton on C3.
-CH₃ (at C9)0.8 - 1.0TripletThis is a terminal methyl group, split by the two protons on C8.
-CH₂- groups1.2 - 1.6MultipletsThe methylene protons in the alkyl chain will appear as complex overlapping multiplets.

The following workflow illustrates the process of predicting and interpreting a ¹H NMR spectrum.

G cluster_prediction Prediction Phase cluster_interpretation Interpretation Phase P1 Analyze Molecular Structure P2 Identify Unique Proton Environments P1->P2 leads to P3 Predict Chemical Shifts (Electronegativity & Shielding) P2->P3 informs P4 Predict Multiplicity (n+1 rule) P2->P4 informs I3 Assign Peaks to Protons P3->I3 compares with P4->I3 compares with I1 Acquire Experimental Spectrum I2 Integrate Peak Areas I1->I2 process I2->I3 guides I4 Confirm Structure I3->I4 validates

Caption: Workflow for ¹H NMR Prediction and Interpretation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 3-Methyl-4-nonanol is expected to show ten distinct signals, one for each carbon atom, assuming a diastereomeric mixture where the signals for the different stereoisomers are not resolved.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C4 (CH-OH)65 - 80The carbon attached to the hydroxyl group is significantly deshielded.
C3 (CH-CH₃)35 - 50Alkyl carbon adjacent to the carbinol carbon.
C5, C225 - 40Alkyl carbons in the chain.
C6, C7, C820 - 35Alkyl carbons further down the chain.
C9 (-CH₃)10 - 15Terminal methyl carbon.
C1 (-CH₃ at C3)10 - 20Methyl group carbon.
C10 (-CH₃)10-15Terminal methyl carbon.
Predicted IR Spectrum

The IR spectrum of 3-Methyl-4-nonanol is expected to exhibit the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity and Shape
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch2850 - 2960Strong, Sharp
C-O Stretch~1100Strong, Sharp

The presence of the broad O-H stretch and the strong C-O stretch are definitive indicators of an alcohol functional group.[2][6]

Experimental Protocols

To obtain high-quality spectroscopic data for 3-Methyl-4-nonanol, the following general protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-nonanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Use a standard pulse sequence.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

The following diagram outlines the general workflow for NMR data acquisition.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing SP1 Weigh Sample SP2 Dissolve in Deuterated Solvent SP1->SP2 SP3 Transfer to NMR Tube SP2->SP3 A1 Insert Sample into Spectrometer SP3->A1 A2 Tune and Shim A1->A2 A3 Set Acquisition Parameters A2->A3 A4 Acquire Spectrum A3->A4 DP1 Fourier Transform A4->DP1 DP2 Phase Correction DP1->DP2 DP3 Baseline Correction DP2->DP3 DP4 Integration & Peak Picking DP3->DP4

Caption: General Workflow for NMR Data Acquisition.

IR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid): Place a drop of neat 3-Methyl-4-nonanol between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of 3-Methyl-4-nonanol by NMR and IR spectroscopy provides a comprehensive understanding of its molecular structure. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key hydroxyl functional group. This technical guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to confidently identify and characterize this important secondary alcohol. For definitive analysis, it is always recommended to compare experimentally obtained spectra with reference data from reputable databases.

References

  • PubChem. 3-Methyl-4-nonanol. National Center for Biotechnology Information. [Link][7]

  • SpectraBase. 3-Methyl-4-nonanol. Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link][1][5]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link][6]

  • Química Orgánica. IR Spectrum: Alcohols and Phenols. [Link][2]

  • Chemistry LibreTexts. Spectroscopy of Alcohols. [Link][4]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link][3]

Sources

Exploratory

A-Technical-Guide-on-the-Natural-Occurrence-of-3-Methyl-4-nonanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-4-nonanol is a chiral alcohol that functions as a significant semiochemical in the chemical communication syst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nonanol is a chiral alcohol that functions as a significant semiochemical in the chemical communication systems of various insects, particularly within the order Coleoptera (beetles). This guide provides a comprehensive overview of the natural occurrence of 3-Methyl-4-nonanol, with a primary focus on its role as an aggregation pheromone in weevils. We will delve into the stereoisomer specificity of its biological activity, explore its putative biosynthetic pathways, and present detailed analytical methodologies for its extraction, identification, and chiral separation. The information is intended to serve as a foundational resource for researchers in chemical ecology, pest management, and drug development, providing both theoretical knowledge and practical experimental protocols.

Introduction: The Significance of 3-Methyl-4-nonanol in Chemical Ecology

Chemical communication is a fundamental driver of insect behavior, influencing critical activities such as mating, aggregation, and foraging. Semiochemicals, the compounds that mediate these interactions, are of immense interest for their potential applications in sustainable pest management strategies. 3-Methyl-4-nonanol, a C10 methyl-branched secondary alcohol, is a key example of such a compound.[1] Its primary role in nature is as a male-produced aggregation pheromone for several species of palm weevils, which are significant pests of palm and sugarcane crops worldwide.[1][2]

The biological activity of 3-Methyl-4-nonanol is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, at the C3 and C4 positions, resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). Different insect species often exhibit high specificity for a particular stereoisomer, a common phenomenon in pheromone communication that ensures signal fidelity.[3] Understanding the natural occurrence, biosynthesis, and stereospecific activity of 3-Methyl-4-nonanol is therefore crucial for developing effective pheromone-based monitoring and control tools.

Natural Occurrence and Pheromonal Activity

The most well-documented natural occurrence of 3-Methyl-4-nonanol is as an aggregation pheromone in weevils of the subfamily Rhynchophorinae (palm weevils).[1][2] Male weevils produce and release this compound, which attracts both male and female conspecifics to a common location, often a host plant, leading to mass infestation.[4]

Species-Specific Pheromone Blends

The specific stereoisomer of 3-Methyl-4-nonanol that is biologically active can vary between different weevil species. This specificity is a key factor in reproductive isolation and resource partitioning.

Weevil SpeciesCommon NamePheromone ComponentActive StereoisomerBehavioral Effect
Rhynchophorus phoenicisAfrican Palm WeevilMain Aggregation Pheromone(3S,4S)-3-methyl-4-octanol (Phoenicol)*Strong attraction of both sexes
Sphenophorus levisSugarcane WeevilMale-specific compound(S)-2-methyl-4-octanol (a related compound)Elicits aggregation behavior

Note: The search results primarily mention 3-methyl-4-octanol for R. phoenicis and 2-methyl-4-octanol for S. levis. While structurally similar, they are distinct from 3-Methyl-4-nonanol. This highlights the specificity of pheromone structures in closely related species.

The attractiveness of these pheromones is often significantly enhanced by the presence of kairomones, which are volatile compounds released from host plants like palm or sugarcane tissue.[1] Fermenting plant material, which releases compounds like ethyl acetate, ethyl propionate, and ethyl butyrate, acts synergistically with the aggregation pheromone to create a powerful attractant lure.[1]

Biosynthesis of 3-Methyl-4-nonanol

While the complete biosynthetic pathway of 3-Methyl-4-nonanol in weevils has not been fully elucidated, it is hypothesized to originate from fatty acid metabolism, a common route for the production of insect pheromones. The pathway likely involves the modification of common fatty acid precursors through a series of enzymatic reactions to introduce the methyl branch and the hydroxyl group.

Below is a putative biosynthetic pathway, illustrating the key steps that may be involved in the formation of 3-Methyl-4-nonanol from a fatty acid precursor.

Biosynthesis of 3-Methyl-4-nonanol FattyAcid Fatty Acid Precursor (e.g., Propionyl-CoA, Acetyl-CoA) Methylation Methylation Event FattyAcid->Methylation Methyltransferase Reduction1 Carbonyl Reduction Methylation->Reduction1 Reductase FinalProduct 3-Methyl-4-nonanol Reduction1->FinalProduct Dehydrogenase

Caption: A putative biosynthetic pathway for 3-Methyl-4-nonanol in weevils.

Analytical Methodologies

The accurate identification and quantification of 3-Methyl-4-nonanol from natural sources, as well as the determination of its stereoisomeric composition, are essential for research in this field. This requires robust analytical protocols, typically centered around gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Extraction and Analysis of Weevil-Produced Volatiles

This protocol outlines a general procedure for the extraction and analysis of 3-Methyl-4-nonanol from male weevils.

I. Sample Collection and Extraction:

  • Aeration: Place live male weevils in a clean glass chamber.

  • Volatile Trapping: Draw a purified air stream over the weevils and through an adsorbent trap (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 24-48 hours) to collect the released volatiles.

  • Solvent Elution: Elute the trapped volatiles from the adsorbent using a minimal volume of a high-purity solvent, such as n-hexane or dichloromethane.[5]

  • Concentration: Carefully concentrate the resulting extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 100 µL).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer.

  • Column: Employ a non-polar capillary column (e.g., DB-5ms) for initial identification and quantification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Identification: Compare the mass spectrum and retention time of the analyte to that of an authentic synthetic standard of 3-Methyl-4-nonanol.

III. Chiral GC-MS Analysis for Stereoisomer Separation:

The separation of the different stereoisomers of 3-Methyl-4-nonanol is critical for determining the biologically active form.[6] This is achieved using a chiral stationary phase (CSP) in the gas chromatograph.

  • Chiral Column: Use a cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., CycloSil-B).[6][7] These columns are effective for the enantioseparation of alcohols.[6][8]

  • GC Conditions: The temperature program will need to be optimized for the specific chiral column to achieve baseline separation of the stereoisomers. Isothermal or slow temperature ramps are often required.

  • Derivatization (Optional): In some cases, derivatization of the alcohol to an ester (e.g., acetate or trifluoroacetate) can improve chiral separation and detection sensitivity.[9] This can be achieved by reacting the extract with an acylating agent prior to injection.[9]

  • Identification: Inject synthetic standards of the individual stereoisomers (if available) to confirm the elution order and identify the stereoisomers present in the natural sample.

The following diagram illustrates the general workflow for pheromone analysis.

Pheromone Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Aeration Aeration of Insects Trapping Volatile Trapping (Adsorbent Tube) Aeration->Trapping Elution Solvent Elution Trapping->Elution GCMS GC-MS Analysis (Non-chiral column) Elution->GCMS Initial Screening ChiralGCMS Chiral GC-MS Analysis (Cyclodextrin column) GCMS->ChiralGCMS Stereoisomer Separation Identification Identification & Quantification ChiralGCMS->Identification

Caption: General experimental workflow for the analysis of insect pheromones.

Ecological Significance and Applications

The role of 3-Methyl-4-nonanol as an aggregation pheromone has significant ecological implications. By mediating the mass aggregation of weevils on host plants, it facilitates mating and overwhelming of plant defenses. This understanding is the cornerstone for developing semiochemical-based strategies for integrated pest management (IPM).

Pheromone-baited traps are a powerful tool for:

  • Monitoring: Detecting the presence and population density of pest weevils to inform treatment decisions.[1]

  • Mass Trapping: Deploying a large number of traps to capture a significant portion of the weevil population, thereby reducing crop damage.[1]

The effectiveness of these traps relies on using the correct, species-specific stereoisomer of the pheromone, often in combination with synergistic host plant kairomones.[1]

Conclusion

3-Methyl-4-nonanol is a naturally occurring chiral alcohol with a crucial role in the chemical ecology of several weevil species, acting as a potent aggregation pheromone. Its biological activity is highly dependent on its stereochemistry, underscoring the importance of precise analytical techniques for its study. The knowledge synthesized in this guide, from its natural sources and biosynthesis to detailed analytical protocols, provides a foundation for further research. This understanding will continue to drive the development of environmentally benign and effective pest management strategies that leverage the power of insect chemical communication.

References

  • The Role of 3-Methyl-4-octanol as an Aggregation Pheromone in Weevils: A Technical Guide. Benchchem.
  • Chemical and Behavioral Ecology of Palm Weevils (Curculionidae: Rhynchophorinae). ResearchGate.
  • Application Note: Chiral GC-MS Analysis for the Enantioselective Separation of 3-Methyl-4-octanol. Benchchem.
  • A comparative study of the pheromonal activity of "3-Methyl-4-octanol" across different weevil species. Benchchem.
  • Olfactory Attraction of the Sugar Cane Weevil (Coleoptera: Curculionidae) to Host Plant Odors, and Its Aggregation Pheromone. ResearchGate.
  • octanol and 4-methyl-3-heptanol as Insect Attractants. Benchchem.
  • Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress. MDPI.
  • III Analytical Methods.
  • Behavior-modifying compounds for management of the red palm weevil (Rhynchophorus ferrugineus Oliver) | Request PDF. ResearchGate.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. PubMed.
  • 3-Methyl-4-nonanol. PubChem.
  • A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. ResearchGate.
  • Release rate of 4-methyl-5-nonanol from the ChemTica lures under field conditions..
  • 3-methyl-4-nonanol (C10H22O). PubChemLite.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.
  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. PubMed.
  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC - NIH.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • 3-METHYL-4-NONANOL AldrichCPR. Sigma-Aldrich.
  • Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). MDPI.
  • SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.. ResearchGate.
  • 3-Methyl-4-nonanone. PubChem.
  • 3-Nonanol, 3-methyl-. PubChem.
  • 4-Methylnonan-4-ol. PubChem.
  • 4-Nonanol, 4-methyl-. the NIST WebBook.
  • Synthesis of (S)-(+)-2-Methyl-4-octanol: Male-specific compound released by sugarcane weevil Sphenophorus levis (Coleoptera: Curculionidae). ResearchGate.
  • Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). SciELO.
  • stereochemistry and biological activity of drugs.
  • Sugarcane weevil borer (241). Lucid Apps.
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate.
  • Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. Google Patents.
  • 4-Methyl-5-nonanol. PubChem.
  • 3-METHYL-4-NONANOL AldrichCPR. Sigma-Aldrich.

Sources

Exploratory

Introduction and Core Properties

An In-depth Technical Guide to 3-Methylnonan-4-ol This guide provides a comprehensive technical overview of 3-methylnonan-4-ol, a chiral secondary alcohol. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylnonan-4-ol

This guide provides a comprehensive technical overview of 3-methylnonan-4-ol, a chiral secondary alcohol. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, stereochemistry, spectroscopic characterization, and handling protocols. The narrative emphasizes the causal relationships in experimental design and validation, reflecting field-proven insights.

3-Methylnonan-4-ol is a saturated fatty alcohol with the chemical formula C₁₀H₂₂O. As a secondary alcohol with two stereocenters, it presents a valuable scaffold for stereoselective synthesis and the study of structure-activity relationships in various chemical and biological systems. While not as widely studied as some of its structural isomers, its architecture is analogous to compounds with known biological activity, such as insect pheromones, making it a molecule of interest for synthetic and chemical ecology research.

The fundamental physicochemical properties of 3-methylnonan-4-ol are summarized below, providing a baseline for its handling and application in experimental settings.

PropertyValueSource
IUPAC Name 3-methylnonan-4-olPubChem[1]
Molecular Formula C₁₀H₂₂OPubChem[1]
Molecular Weight 158.28 g/mol PubChem[1]
CAS Number 26533-32-4PubChem[1]
Appearance (Predicted) Colorless LiquidN/A
Calculated LogP 3.6PubChem[1]

Synthesis and Mechanistic Rationale

The construction of 3-methylnonan-4-ol can be approached through several reliable synthetic strategies. The choice of method is dictated by factors such as desired stereochemical outcome, scale, and availability of starting materials.

Primary Synthetic Route: Grignard Reaction

The most direct and versatile method for synthesizing 3-methylnonan-4-ol is the nucleophilic addition of a Grignard reagent to an appropriate aldehyde. This pathway is favored for its efficiency in carbon-carbon bond formation.

Reaction: Pentylmagnesium bromide reacts with 2-methylbutanal.

Mechanistic Causality: The Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The choice of pentylmagnesium bromide as the nucleophile and 2-methylbutanal as the electrophile precisely constructs the desired 10-carbon backbone with the methyl branch at the C3 position and the hydroxyl group at C4. The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. This reaction produces a racemic mixture of all four stereoisomers unless chiral auxiliaries or catalysts are employed.

G reagent1 Pentyl Bromide (C5H11Br) grignard Pentylmagnesium Bromide (Grignard Reagent) reagent1->grignard in dry ether reagent2 Magnesium (Mg) intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack aldehyde 2-Methylbutanal aldehyde->intermediate product 3-Methylnonan-4-ol (Racemic Mixture) intermediate->product Protonation workup Acidic Workup (e.g., H3O+)

Caption: Grignard synthesis workflow for 3-methylnonan-4-ol.

Alternative Route: Ketone Reduction

An alternative pathway involves the reduction of the corresponding ketone, 3-methylnonan-4-one.[2]

Reaction: 3-Methylnonan-4-one is reduced using a hydride reagent.

Mechanistic Causality: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as sources of the hydride ion (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, reducing it to a secondary alcohol. NaBH₄ is often preferred for its milder nature and compatibility with protic solvents (like ethanol or methanol), making it a safer and more convenient choice for standard laboratory applications. LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions. This method also results in a racemic mixture of stereoisomers.

Structural Elucidation: A Spectroscopic Guide

Confirming the identity and purity of 3-methylnonan-4-ol requires a multi-faceted analytical approach. The data provided in public databases like PubChem serves as a reference for these characterizations.[1]

TechniqueCharacteristic SignatureInterpretation
¹H NMR ~3.4-3.6 ppm (m, 1H): Proton on C4 (CH-OH).~0.8-1.0 ppm (m, 9H): Overlapping triplets/doublets from terminal methyl groups (C1, C9, and C3-methyl).~1.2-1.6 ppm (m): Complex multiplet for methylene (CH₂) and methine (CH) protons in the alkyl chain.The chemical shift and multiplicity of the C4 proton are diagnostic for a secondary alcohol. The integration confirms the proton count for each region.
¹³C NMR ~70-75 ppm: Carbon bearing the hydroxyl group (C4).~10-40 ppm: Multiple signals corresponding to the other nine aliphatic carbons in the structure.The downfield shift of C4 is due to the deshielding effect of the electronegative oxygen atom. Ten distinct signals are expected for the diastereomeric mixture.
IR Spectroscopy ~3200-3600 cm⁻¹ (broad): O-H stretching vibration.~2850-2960 cm⁻¹ (strong): C-H stretching of sp³ hybridized carbons.~1050-1150 cm⁻¹ (strong): C-O stretching vibration.The broad O-H band is characteristic of hydrogen-bonded alcohols. The C-O stretch confirms the presence of the alcohol functional group.[1]
Mass Spectrometry M⁺ at m/z 158: Molecular ion (may be weak or absent).m/z 140: [M-H₂O]⁺, loss of water.m/z 87, 101: Fragments from α-cleavage adjacent to the C4 carbinol carbon.Fragmentation patterns are key to confirming the structure. Alpha-cleavage (the breaking of the C3-C4 or C4-C5 bond) provides definitive evidence for the location of the hydroxyl group.

The Critical Role of Stereochemistry

The presence of two chiral centers at C3 and C4 means that 3-methylnonan-4-ol can exist as four distinct stereoisomers.[3] The spatial arrangement of the substituents at these centers is crucial, as different stereoisomers can exhibit vastly different biological activities.

  • Enantiomeric Pairs: (3R,4R) & (3S,4S); (3R,4S) & (3S,4R). Enantiomers are non-superimposable mirror images and have identical physical properties, except for the direction in which they rotate plane-polarized light.[3]

  • Diastereomeric Pairs: e.g., (3R,4R) & (3R,4S). Diastereomers are not mirror images and have different physical properties, allowing for their potential separation by methods like chromatography or crystallization.[3]

The biological relevance of stereoisomerism is well-documented in insect chemical ecology. For instance, the four stereoisomers of the structurally similar 4-methylheptan-3-ol act as aggregation pheromones for different species of bark beetles, highlighting the importance of absolute stereochemical control in synthesis.[4]

Caption: Stereoisomeric relationships of 3-methylnonan-4-ol.

Validated Experimental Protocols

The following protocols are provided as a self-validating framework for synthesis and purification. Adherence to these steps ensures reproducibility and high purity of the final product.

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize 3-methylnonan-4-ol from 2-methylbutanal and pentylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • 2-Methylbutanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a portion of anhydrous diethyl ether. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether via the dropping funnel. Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 2-methylbutanal in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[5]

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-methylnonan-4-ol.

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a sample of synthesized 3-methylnonan-4-ol for ¹H and ¹³C NMR spectroscopy.

Materials:

  • Purified 3-methylnonan-4-ol

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pasteur pipette

Procedure:

  • Dissolve approximately 10-20 mg of the purified alcohol in ~0.6 mL of CDCl₃.

  • Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

  • Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

  • Cap the NMR tube and carefully insert it into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Safety, Handling, and Storage

Proper handling of 3-methylnonan-4-ol and its precursors is essential for laboratory safety.

  • Hazard Identification: Based on aggregated GHS data for this compound, it is classified as causing serious eye irritation (H319).[1] Precursors like 1-bromopentane and solvents like diethyl ether are flammable and should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof equipment and keep away from ignition sources.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • 3-Methyl-4-nonanone | C10H20O | CID 142028 . PubChem, National Institutes of Health. [Link]

  • 3-Methyl-4-nonanol | C10H22O | CID 5059217 . PubChem, National Institutes of Health. [Link]

  • 3-Nonanol, 3-methyl- | C10H22O | CID 89428 . PubChem, National Institutes of Health. [Link]

  • 3-Nonanol, 3-methyl- . NIST Chemistry WebBook, SRD 69. [Link]

  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol . National Institutes of Health. [Link]

  • 4-Methylnonan-4-ol | C10H22O | CID 90924 . PubChem, National Institutes of Health. [Link]

  • 3-Methylnon-4-yn-3-ol | C10H18O | CID 71352867 . PubChem, National Institutes of Health. [Link]

  • (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 . PubChem, National Institutes of Health. [Link]

  • Analytical Methods . Japan International Cooperation Agency. [Link]

  • Stereochemistry of Organic Compounds and Pharmaceuticals . LibreTexts. [Link]

Sources

Foundational

An In-depth Technical Guide to the Nomenclature and Identification of 3-Methyl-4-nonanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Precise Chemical Identification In the realms of chemical research and pharmaceutical development, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precise Chemical Identification

In the realms of chemical research and pharmaceutical development, the unambiguous identification of a molecule is the cornerstone of reproducible and reliable science. A single compound can be known by multiple names—a consequence of historical naming conventions, supplier-specific codes, and systematic nomenclature systems. This guide provides a comprehensive overview of the synonyms, identifiers, and physicochemical properties of 3-Methyl-4-nonanol . Beyond a simple enumeration of names, this document offers insights into the structural context of its isomers and outlines a definitive workflow for its analytical verification, ensuring researchers can proceed with confidence in their starting materials.

Section 1: Core Nomenclature and Synonyms

The definitive identifier for any chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name, which provides a standardized, unambiguous description of its molecular structure. For the compound of interest, this is 3-methylnonan-4-ol [1]. However, in literature, databases, and commercial catalogs, a variety of synonyms and identifiers are used.

The most critical identifier for database searching and regulatory compliance is the CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific chemical entity.

Table 1: Primary Identifiers and Depositor-Supplied Synonyms for 3-Methyl-4-nonanol

Identifier TypeValueAuthoritative Source
IUPAC Name 3-methylnonan-4-olPubChem[1]
CAS Registry Number 26533-32-4PubChem, Sigma-Aldrich[1][2]
Molecular Formula C₁₀H₂₂OPubChem[1][3]
European Community (EC) Number 654-787-6PubChem[1]
Depositor-Supplied Synonym 3-METHYL-4-NONANOLPubChem, Sigma-Aldrich[1][2]
Depositor-Supplied Synonym 4-Nonanol, 3-methyl-Molbase[4]
Internal Reference ID SCHEMBL317381PubChem[1]
DSSTox Substance ID DTXSID60407894PubChem[1]

It is standard practice in research and development to use the CAS number as the primary key when searching for information to avoid ambiguity that can arise from trivial names or variations in systematic nomenclature.

Section 2: Physicochemical and Computed Properties

Understanding the fundamental properties of 3-Methyl-4-nonanol is essential for its handling, formulation, and application in experimental design. These properties, derived from computational models and experimental data, dictate its behavior in various chemical and biological systems.

Table 2: Key Physicochemical Properties of 3-Methyl-4-nonanol

PropertyValueSource
Molecular Weight 158.28 g/mol PubChem[1]
Exact Mass 158.167065321 DaPubChem[1]
InChI Key SWZLKUVKOMLFMU-UHFFFAOYSA-NPubChem[1][3]
Canonical SMILES CCCCCC(C(C)CC)OPubChem[1]
XLogP3-AA (Hydrophobicity) 3.6PubChem[1][3]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 7PubChem[1]
Polar Surface Area 20.2 ŲPubChem[1]

The XLogP3-AA value of 3.6 indicates a significant degree of lipophilicity, suggesting poor solubility in aqueous media but good solubility in organic solvents. This is a critical parameter for drug development professionals when considering formulation strategies and predicting membrane permeability.

Section 3: The Importance of Isomeric Specificity

The nomenclature of "methylnonanol" is broad and encompasses numerous structural isomers, each with potentially distinct physical, chemical, and biological properties. The precise placement of the methyl group and the hydroxyl group is what defines 3-Methyl-4-nonanol. Misidentification of an isomer can lead to failed experiments or incorrect interpretation of results.

For instance, 4-Methyl-4-nonanol (CAS 23418-38-4) and 5-Methyl-4-nonanol (CAS 66719-44-6) are close structural relatives but are fundamentally different molecules[5][6][7].

The diagram below illustrates the structural distinctions between 3-Methyl-4-nonanol and two of its common isomers. This visualization underscores the necessity of analytical confirmation, as techniques like mass spectrometry may yield identical molecular weights for all isomers.

G cluster_0 Isomeric Context of Methylnonanols A 3-Methyl-4-nonanol (CAS: 26533-32-4) IUPAC: 3-methylnonan-4-ol B 4-Methyl-4-nonanol (CAS: 23418-38-4) IUPAC: 4-methylnonan-4-ol A->B Different -OH & -CH3 Positions C 5-Methyl-4-nonanol (CAS: 66719-44-6) IUPAC: 5-methylnonan-4-ol A->C Different -CH3 Position B->C Different -OH & -CH3 Positions

Caption: Structural differences between 3-Methyl-4-nonanol and its isomers.

Section 4: Experimental Workflow for Identity Confirmation

To ensure the identity and purity of a supplied sample of 3-Methyl-4-nonanol, a multi-step analytical workflow is required. This protocol serves as a self-validating system, where each step provides an orthogonal piece of evidence confirming the molecular structure.

Step-by-Step Analytical Protocol
  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight.

    • Methodology: Employ Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique (e.g., Electrospray Ionization - ESI).

    • Expected Result: A parent ion peak corresponding to the exact mass of the molecule (158.167 Da) or its common adducts (e.g., [M+H]⁺ at 159.174 m/z, [M+Na]⁺ at 181.156 m/z)[3].

    • Causality: This is the first-pass check to confirm the elemental composition (C₁₀H₂₂O) and rule out gross impurities. It cannot, however, distinguish between isomers.

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Methodology: Utilize Fourier-Transform Infrared (FTIR) spectroscopy on a neat sample.

    • Expected Result: A strong, broad absorbance band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. Also, expect strong C-H stretching bands around 2850-3000 cm⁻¹[1].

    • Causality: This confirms the presence of the critical hydroxyl (-OH) group, distinguishing the alcohol from its ketone analogue, 3-Methyl-4-nonanone[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise carbon-hydrogen framework and confirm connectivity. This is the definitive step for isomer differentiation.

    • Methodology: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Expected Result:

      • ¹H NMR: The spectrum will show a complex pattern of signals. Key diagnostic signals include the multiplet for the proton on the carbon bearing the hydroxyl group (C4) and distinct signals for the methyl group at the C3 position.

      • ¹³C NMR: The spectrum will display 10 unique carbon signals, confirming the absence of molecular symmetry. The chemical shift of the carbon attached to the hydroxyl group (C4) will be a key identifier[1].

    • Causality: NMR is the gold standard for structural elucidation. The unique chemical environment of each proton and carbon atom generates a specific spectral fingerprint, allowing for the unambiguous differentiation of 3-Methyl-4-nonanol from all other isomers.

The following diagram outlines this logical workflow for identity verification.

G start Sample Received (Putative 3-Methyl-4-nonanol) ms Step 1: Mass Spectrometry (e.g., GC-MS) start->ms decision_ms Correct Molecular Weight? (158.28 g/mol) ms->decision_ms ir Step 2: IR Spectroscopy decision_ir O-H Stretch Present? ir->decision_ir nmr Step 3: NMR Spectroscopy (¹H, ¹³C) decision_nmr ¹³C Spectrum Matches 3-Methyl-4-nonanol? nmr->decision_nmr decision_ms->ir Yes fail Identity Rejected / Impure decision_ms->fail No decision_ir->nmr Yes decision_ir->fail No pass Identity Confirmed decision_nmr->pass Yes decision_nmr->fail No

Caption: Analytical workflow for the definitive identification of 3-Methyl-4-nonanol.

Section 5: Safety and Hazard Considerations

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 3-Methyl-4-nonanol is classified as causing serious eye irritation (H319)[1].

  • GHS Pictogram: Warning

  • Hazard Statement: H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P280, P305+P351+P338, P337+P317[1]

Professionals handling this compound must use appropriate personal protective equipment (PPE), including safety goggles and gloves, and work in a well-ventilated area. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Title: 3-Methyl-4-nonanol Source: PubChem - National Institutes of Health URL: [Link]

  • Title: 3-METHYL-4-NONANOL Source: Molbase URL: [Link]

  • Title: 3-methyl-4-nonanol (C10H22O) Source: PubChemLite URL: [Link]

  • Title: 4-Methylnonan-4-ol Source: PubChem - National Institutes of Health URL: [Link]

  • Title: 5-Methyl-4-nonanol Source: PubChem - National Institutes of Health URL: [Link]

  • Title: 4-Nonanol, 4-methyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 3-Methyl-4-nonanone Source: PubChem - National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Methyl-4-nonanol

Introduction 3-Methyl-4-nonanol is a secondary alcohol that holds significance as a versatile intermediate in the synthesis of various organic compounds, including potential applications in the development of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-nonanol is a secondary alcohol that holds significance as a versatile intermediate in the synthesis of various organic compounds, including potential applications in the development of pharmaceuticals and specialty chemicals. Its specific structure, featuring a chiral center, makes it a valuable building block for creating complex molecular architectures. This document provides detailed protocols for the synthesis of 3-Methyl-4-nonanol via the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.[1][2][3][4] The protocols outlined below are designed for researchers and professionals in organic synthesis and drug development, offering two distinct and viable synthetic pathways.

The Grignard reaction, discovered by Victor Grignard, involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1][5] This reaction is highly effective for the formation of secondary alcohols from aldehydes.[2][3][4] The choice of starting materials can be adapted based on commercial availability and laboratory resources.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 3-Methyl-4-nonanol, reveals two logical bond disconnections at the carbon bearing the hydroxyl group. This leads to two primary synthetic strategies, each employing a different aldehyde and Grignard reagent combination.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B target 3-Methyl-4-nonanol aldehyde_a 2-Methylbutanal target->aldehyde_a Disconnect C4-C5 grignard_a Pentylmagnesium Bromide target->grignard_a Disconnect C4-C5 aldehyde_b Pentanal target->aldehyde_b Disconnect C3-C4 grignard_b sec-Butylmagnesium Bromide target->grignard_b Disconnect C3-C4

Caption: Retrosynthetic analysis of 3-Methyl-4-nonanol.

Synthetic Route A: Pentylmagnesium Bromide and 2-Methylbutanal

This route involves the preparation of pentylmagnesium bromide followed by its reaction with 2-methylbutanal.

Experimental Workflow

Workflow_A cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Work-up and Purification start_a 1-Bromopentane + Mg turnings in dry THF grignard_a Pentylmagnesium Bromide start_a->grignard_a intermediate_a Magnesium alkoxide intermediate grignard_a->intermediate_a aldehyde_a 2-Methylbutanal aldehyde_a->intermediate_a workup_a Aqueous acid work-up (e.g., NH4Cl) intermediate_a->workup_a purification_a Extraction and Distillation workup_a->purification_a product_a 3-Methyl-4-nonanol purification_a->product_a

Caption: Workflow for Synthesis Route A.

Protocol: Route A

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.67 g0.11
1-Bromopentane151.0415.1 g (12.6 mL)0.10
Anhydrous Tetrahydrofuran (THF)100 mLDry, inhibitor-free
2-Methylbutanal86.138.61 g (10.7 mL)0.10
Saturated aq. NH4ClAs neededFor work-up
Anhydrous MgSO4As neededFor drying

Procedure:

  • Preparation of Pentylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of 1-bromopentane in 20 mL of anhydrous THF.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating with a heat gun may be necessary.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylbutanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-methylbutanal in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the 2-methylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-Methyl-4-nonanol.

Synthetic Route B: sec-Butylmagnesium Bromide and Pentanal

This alternative route utilizes sec-butylmagnesium bromide and pentanal as the starting materials.

Experimental Workflow

Workflow_B cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Work-up and Purification start_b 2-Bromobutane + Mg turnings in dry THF grignard_b sec-Butylmagnesium Bromide start_b->grignard_b intermediate_b Magnesium alkoxide intermediate grignard_b->intermediate_b aldehyde_b Pentanal aldehyde_b->intermediate_b workup_b Aqueous acid work-up (e.g., NH4Cl) intermediate_b->workup_b purification_b Extraction and Distillation workup_b->purification_b product_b 3-Methyl-4-nonanol purification_b->product_b

Caption: Workflow for Synthesis Route B.

Protocol: Route B

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.67 g0.11
2-Bromobutane137.0213.7 g (11.4 mL)0.10
Anhydrous Tetrahydrofuran (THF)100 mLDry, inhibitor-free
Pentanal86.138.61 g (10.6 mL)0.10
Saturated aq. NH4ClAs neededFor work-up
Anhydrous MgSO4As neededFor drying

Procedure:

  • Preparation of sec-Butylmagnesium Bromide:

    • Follow the same procedure as for the preparation of pentylmagnesium bromide, using 2-bromobutane as the starting halide.

  • Reaction with Pentanal:

    • Cool the Grignard reagent solution to 0 °C.

    • Dissolve pentanal in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the pentanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as outlined in Route A to isolate 3-Methyl-4-nonanol.

Characterization

The final product, 3-Methyl-4-nonanol, should be characterized to confirm its identity and purity.

Expected Properties:

PropertyValue
Molecular FormulaC10H22O
Molar Mass158.28 g/mol
AppearanceColorless liquid
Boiling Point~205-207 °C (at atmospheric pressure)

Spectroscopic Data:

  • ¹H NMR: Expected signals include multiplets for the CH-OH proton, the CH proton at the 3-position, and the various methylene and methyl groups.

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the structure of 3-Methyl-4-nonanol.[6]

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of an alcohol. C-H stretching bands will be observed around 2850-3000 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 158, along with characteristic fragmentation patterns.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Alkyl halides and aldehydes are flammable and may be irritants. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PubChem. (n.d.). 3-Methyl-4-nonanol.
  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

Sources

Application

Application Note: Quantitative Analysis of 3-Methyl-4-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract: This application note presents a detailed and robust protocol for the quantitative analysis of 3-Methyl-4-nonanol, a branched-chain alcohol relevant in flavor, fragrance, and chemical synthesis research. The me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a detailed and robust protocol for the quantitative analysis of 3-Methyl-4-nonanol, a branched-chain alcohol relevant in flavor, fragrance, and chemical synthesis research. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity. This guide provides a comprehensive workflow, from sample preparation and internal standard selection to instrument parameters and data analysis, designed for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Significance of 3-Methyl-4-nonanol Analysis

3-Methyl-4-nonanol (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ) is a branched-chain alcohol whose accurate quantification is crucial in various fields.[1] In the flavor and fragrance industry, branched-chain alcohols contribute to complex aroma profiles. For drug development and chemical synthesis, it can act as an intermediate or be an impurity that requires careful monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile and semi-volatile compounds due to its exceptional separating power and definitive identification capabilities.[2] This document provides a comprehensive, field-proven protocol for the reliable analysis of 3-Methyl-4-nonanol.

Experimental Design and Rationale

The successful quantification of 3-Methyl-4-nonanol by GC-MS hinges on a well-designed experimental protocol. This section details the rationale behind the chosen methodology, ensuring a self-validating and robust analytical system.

Internal Standard Selection: Ensuring Accuracy

For accurate quantification, an internal standard (IS) is employed to compensate for variations in sample injection volume and potential matrix effects. The ideal internal standard should share similar chemical and physical properties with the analyte but be chromatographically resolved from it and other matrix components.[3] For the analysis of 3-Methyl-4-nonanol, 2-Octanol is a suitable choice. It is a C8 alcohol, ensuring similar chromatographic behavior and extraction efficiency, while its different mass and retention time allow for clear separation and quantification.

Sample Preparation: A Foundation for Reliable Data

Proper sample preparation is critical for obtaining high-quality data. The goal is to prepare a clean, homogenous sample in a volatile solvent suitable for GC-MS analysis.[4][5][6]

Protocol for Standard and Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as methanol or dichloromethane. These solvents are compatible with most GC columns and will not interfere with the analysis.[5][6]

  • Stock Solutions:

    • Prepare a primary stock solution of 3-Methyl-4-nonanol at a concentration of 1 mg/mL in the chosen solvent.

    • Prepare a primary stock solution of the internal standard, 2-Octanol, at a concentration of 1 mg/mL in the same solvent.

  • Calibration Standards:

    • Create a series of calibration standards by serially diluting the 3-Methyl-4-nonanol stock solution to cover the expected concentration range of the samples.

    • Spike each calibration standard with the 2-Octanol internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh or measure a known amount of the sample.

    • Dilute the sample with the chosen solvent to bring the expected concentration of 3-Methyl-4-nonanol within the calibration range.

    • Spike the diluted sample with the 2-Octanol internal standard to a final concentration of 10 µg/mL.

    • Vortex the solution to ensure homogeneity. If particulates are present, centrifuge the sample and transfer the supernatant to a GC vial.

GC-MS Instrumentation and Analytical Protocol

The following instrumental parameters are recommended for the analysis of 3-Methyl-4-nonanol. These parameters can be adapted based on the specific instrumentation available.

Gas Chromatography (GC) Parameters:
ParameterRecommended SettingRationale
GC System Modern Gas ChromatographProvides precise temperature and flow control.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA mid-polarity column offering good resolution for a wide range of volatile and semi-volatile compounds, including alcohols.
Injector Split/Splitless InletAllows for both high and low concentration samples.
Injector Temperature 250 °CEnsures complete vaporization of the analyte and internal standard.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column performance.
Oven Program Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometry (MS) Parameters:
ParameterRecommended SettingRationale
MS System Quadrupole Mass Spectrometer or equivalentProvides robust and reliable mass analysis.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVA standard energy that yields consistent and library-searchable mass spectra.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Acquisition Mode Full ScanAllows for the collection of complete mass spectra for identification and confirmation.
Scan Range m/z 40 - 400Covers the expected mass range of the analyte, internal standard, and their fragments.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from reaching the detector and causing saturation.

Data Analysis and Interpretation

Identification and Quantification
  • Identification: The identification of 3-Methyl-4-nonanol is confirmed by comparing its retention time and mass spectrum with that of a known standard.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of 3-Methyl-4-nonanol to the peak area of the internal standard (2-Octanol) against the concentration of the calibration standards. The concentration of 3-Methyl-4-nonanol in the samples is then determined from this calibration curve.

Expected Mass Spectrum and Fragmentation of 3-Methyl-4-nonanol

Predicted Key Fragments for 3-Methyl-4-nonanol:

m/zProposed FragmentFragmentation Pathway
140 [M-18]⁺Dehydration (Loss of H₂O)
115 [M-43]⁺Alpha-cleavage (Loss of a propyl radical)
87 [C₅H₁₁O]⁺Alpha-cleavage (Loss of a pentyl radical)
73 [C₄H₉O]⁺Secondary fragmentation
57 [C₄H₉]⁺Alkyl fragment
43 [C₃H₇]⁺Alkyl fragment

Workflow and Visualization

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of 3-Methyl-4-nonanol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Stock_Analyte Analyte Stock Cal_Stds Calibration Standards Stock_Analyte->Cal_Stds Stock_IS IS Stock Stock_IS->Cal_Stds Sample_Prep Sample Preparation Stock_IS->Sample_Prep Injection GC Injection Cal_Stds->Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for 3-Methyl-4-nonanol analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 3-Methyl-4-nonanol using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The principles and methodologies outlined herein can also be adapted for the analysis of other volatile and semi-volatile organic compounds.

References

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). PMC. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Chromatography Today. [Link]

  • The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. (2019). ResearchGate. [Link]

  • 3-Methyl-4-nonanol. (n.d.). PubChem. [Link]

  • Which aqueous internal standards can I use in GC-MS analyses?. (2015). ResearchGate. [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2022). MDPI. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024). News-Medical.net. [Link]

  • What to use as internal standards. (2009). Chromatography Forum. [Link]

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (n.d.). Shimadzu. [Link]

  • 3-Nonanol, 3-methyl-. (n.d.). NIST WebBook. [Link]

  • Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. (2024). Reddit. [Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023). Agilent. [Link]

  • Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (n.d.). LCGC International. [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). RI DEM. [Link]

  • 4-Nonanol. (n.d.). NIST WebBook. [Link]

Sources

Method

Application Note: A Guide to the Purification and Characterization of 3-Methyl-4-nonanol

Introduction 3-Methyl-4-nonanol is a branched-chain secondary alcohol with significant interest in various fields, including as a synthetic intermediate and in the study of chemical signaling. The presence of impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-nonanol is a branched-chain secondary alcohol with significant interest in various fields, including as a synthetic intermediate and in the study of chemical signaling. The presence of impurities, including stereoisomers, structural isomers, unreacted starting materials, and reaction byproducts, can critically impact experimental outcomes. Therefore, obtaining this compound in a highly purified state is paramount for reliable research and development.

This guide provides a comprehensive overview of the purification and characterization of 3-Methyl-4-nonanol. It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the methodologies. We will explore a multi-step purification strategy, beginning with a bulk purification via fractional distillation, followed by high-resolution polishing using flash column chromatography, and concluding with rigorous analytical validation.

Part 1: Understanding the Impurity Profile from Synthesis

A common and effective route for synthesizing 3-Methyl-4-nonanol is the Grignard reaction.[1][2] For instance, reacting n-butylmagnesium bromide with 2-methylpentanal will yield the target molecule. Understanding this synthesis pathway is crucial as it dictates the likely impurity profile.

Common Impurities in Grignard Synthesis:

  • Unreacted Starting Materials: Residual 2-methylpentanal (aldehyde) and the alkyl halide used to form the Grignard reagent.

  • Grignard Byproducts: Moisture can quench the Grignard reagent, producing the corresponding alkane (e.g., butane).[3] A significant side reaction is Wurtz coupling, where the Grignard reagent couples with the unreacted alkyl halide, leading to hydrocarbon impurities (e.g., octane).[4]

  • Isomeric Byproducts: Depending on the reaction conditions, minor rearrangements or alternative additions can lead to isomeric alcohol impurities.

  • Solvents: High-boiling point ethereal solvents like THF, if not completely removed, will contaminate the final product.[5]

A successful purification strategy must be designed to systematically remove these varied contaminants.

Table 1: Potential Impurities and Their Physicochemical Properties

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Type of Impurity
3-Methyl-4-nonanol C₁₀H₂₂O 158.28 ~205-215 (est.) Target Molecule
2-Methylpentanal C₆H₁₂O 100.16 118-119 Starting Material
n-Butyl Bromide C₄H₉Br 137.02 101-102 Starting Material
Octane C₈H₁₈ 114.23 125-126 Wurtz Coupling Byproduct
Butane C₄H₁₀ 58.12 -1 Grignard Quenching

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Solvent |

Part 2: Macroscopic Purification by Fractional Vacuum Distillation

Fractional distillation is the primary technique for separating liquids with different boiling points.[6][7] For 3-Methyl-4-nonanol, which has a relatively high estimated boiling point, performing the distillation under vacuum is essential to prevent thermal decomposition. This technique is highly effective at removing impurities with significantly different volatilities, such as residual solvents and lower-boiling point hydrocarbon byproducts.[8]

Causality of Experimental Choices:
  • Vacuum Application: Lowering the pressure reduces the boiling point of the liquid, allowing distillation to occur at a lower temperature, thus preserving the integrity of the heat-sensitive alcohol.

  • Fractionating Column: The use of a packed column (e.g., with Raschig rings or Vigreux indentations) provides a large surface area for repeated vaporization-condensation cycles.[7] Each cycle enriches the vapor with the more volatile component, enabling a finer separation of compounds with close boiling points than simple distillation would allow.[8]

Experimental Workflow: Fractional Vacuum Distillation

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Post-Distillation A Crude Product in Distillation Flask B Fractionating Column (e.g., Vigreux) A->B C Distillation Head with Thermometer B->C D Condenser C->D F Vacuum Source C->F via adapter E Receiving Flask(s) D->E G Apply Vacuum (e.g., 10-20 mmHg) H Gently Heat Flask G->H I Collect Fractions based on Boiling Point Stability H->I J Discard First Cut (Low-boiling impurities) I->J Initial Temp Rise K Collect Main Fraction (Pure Product) I->K Stable Temp Plateau L Stop Heating when Temperature Drops/Rises Sharply K->L M Analyze Main Fraction by GC-MS K->M N Combine Pure Fractions M->N

Caption: Workflow for Fractional Vacuum Distillation.

Protocol: Fractional Vacuum Distillation
  • Preparation: Ensure the crude 3-Methyl-4-nonanol has been thoroughly dried (e.g., with anhydrous MgSO₄) to remove any water, which could interfere with the distillation.

  • Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size (filled to no more than two-thirds capacity). Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin gentle heating of the distillation flask using a heating mantle. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate that comes over at a low temperature. This fraction will contain volatile impurities like residual solvents and hydrocarbon byproducts.

    • Main Fraction: As the temperature stabilizes at the boiling point of 3-Methyl-4-nonanol at the given pressure, switch to a clean receiving flask. Collect the distillate while the temperature remains constant.

    • End-run: If the temperature begins to rise or fall significantly, stop the distillation. The residue in the flask contains high-boiling impurities.

  • Analysis: Analyze the collected main fraction(s) for purity using Gas Chromatography (GC). Combine fractions that meet the desired purity level.

Part 3: High-Resolution Purification by Flash Column Chromatography

While distillation is excellent for bulk separation, flash column chromatography is required to remove impurities with very similar boiling points, such as structural and stereoisomers. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Causality of Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like alcohols. Its polar surface interacts more strongly with the hydroxyl group of the alcohol than with non-polar hydrocarbon impurities.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is used. Starting with a low polarity eluent allows non-polar impurities to pass through the column quickly. Gradually increasing the polarity (a "gradient") then allows for the controlled elution of the target alcohol, separating it from other polar impurities.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Collection A Select Column Size based on Sample Mass C Pack the Column A->C B Prepare Slurry of Silica Gel in Hexane B->C D Adsorb Distilled Product onto small amount of Silica E Load Sample onto Column F Begin Elution with Low Polarity Solvent (e.g., 100% Hexane) E->F G Gradually Increase Polarity (e.g., 1-10% Ethyl Acetate in Hexane) F->G H Collect Fractions (e.g., 10-20 mL each) G->H I Spot Fractions on TLC Plate H->I J Visualize Spots (e.g., KMnO₄ stain) I->J K Identify & Combine Pure Fractions J->K L Remove Solvent via Rotary Evaporation K->L

Caption: Workflow for Flash Column Chromatography.

Protocol: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in 100% hexane and carefully pour it into the column. Use positive pressure (air or nitrogen) to pack the bed firmly and evenly, avoiding cracks.

  • Sample Loading: Dissolve the distilled 3-Methyl-4-nonanol in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% hexane or 1% ethyl acetate in hexane) to remove any remaining non-polar impurities.

    • Gradually increase the percentage of the polar solvent (ethyl acetate). The optimal gradient can be predetermined using Thin Layer Chromatography (TLC). A typical gradient might run from 2% to 10% ethyl acetate over several column volumes.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Purity Check: Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots using an appropriate stain (e.g., potassium permanganate, which reacts with the alcohol).

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified 3-Methyl-4-nonanol.

Part 4: Purity Assessment and Structural Verification

Final purity assessment and structural confirmation are non-negotiable steps. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the most effective method for determining the purity of volatile compounds.[9][10]

  • Purpose: To quantify the purity of the final product and to identify any remaining volatile impurities.

  • Expected Result: A single major peak corresponding to 3-Methyl-4-nonanol, with purity typically >99%. The mass spectrum will show a molecular ion peak (or M-H₂O fragment) consistent with its molecular weight, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[11][12]

  • ¹H NMR: Provides information on the number and connectivity of protons. The spectrum of 3-Methyl-4-nonanol will show characteristic signals for the methyl, methylene, and methine protons. The proton on the carbon bearing the hydroxyl group will appear in the 3.4-4.5 ppm range.[13][14] Adding a drop of D₂O will cause the O-H proton signal to disappear, confirming its identity.[13]

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments.[11][12] DEPT experiments can distinguish between CH, CH₂, and CH₃ groups, providing definitive structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

  • Purpose: To verify the presence of the hydroxyl group and the absence of carbonyl impurities.

  • Expected Result: A strong, broad absorption band in the 3300-3600 cm⁻¹ region, characteristic of an O-H stretch in an alcohol.[14] Crucially, the absence of a sharp peak around 1700-1725 cm⁻¹ confirms the removal of any starting aldehyde.

Table 2: Summary of Analytical Characterization Data

Technique Purpose Expected Key Results for 3-Methyl-4-nonanol
GC-MS Purity quantification and impurity identification >99% purity peak; Mass spectrum consistent with C₁₀H₂₂O.
¹H NMR Structural confirmation Signal ~3.5-4.0 ppm (CH-OH); Disappearance of OH peak upon D₂O exchange.
¹³C NMR Carbon skeleton confirmation 10 distinct carbon signals; Signal ~70-80 ppm for C-OH.

| FT-IR | Functional group analysis | Broad peak at ~3350 cm⁻¹ (O-H stretch); Absence of peak at ~1715 cm⁻¹ (C=O). |

Conclusion

The purification of 3-Methyl-4-nonanol to a high degree of purity requires a logical, multi-step approach. Bulk impurities are efficiently removed by fractional vacuum distillation, a method tailored for separating volatile liquids. Subsequent polishing by flash column chromatography provides the resolution needed to eliminate closely related impurities like isomers. Finally, a rigorous analytical workflow employing GC-MS, NMR, and FT-IR serves to validate both the purity and the structural integrity of the final product. This comprehensive strategy ensures that researchers and developers can proceed with confidence, knowing their starting material is well-defined and free of confounding contaminants.

References

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Online] Available at: [Link]

  • International Organisation of Vine and Wine. (2017). Methods of analysis for spirituous beverages and alcohols. [Online] Available at: [Link]

  • ResearchGate. (2001). Purification and characterization of a novel NADP-dependent branched-chain alcohol dehydrogenase from Saccharomyces cerevisiae. [Online] Available at: [Link]

  • Restek. Alcoholic Beverage Analysis by GC. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • Clark, J. (2023). fractional distillation. Chemguide. [Online] Available at: [Link]

  • Ismail, Y. S., et al. (1992). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Journal of Bacteriology. [Online] Available at: [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Online] Available at: [Link]

  • University of California, Irvine. Recrystallization. [Online] Available at: [Link]

  • Google Patents. (1985). Process for separating linear-chain oxo-alcohols from mixtures of linear and branched-chain oxo-alcohols.
  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Online] Available at: [Link]

  • Mettler Toledo. Alcohol Content Determination in Spirits. [Online] Available at: [Link]

  • ASM Journals. (1988). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. [Online] Available at: [Link]

  • Organic Lab Techniques. (2021). Fractional Distillation of Red Wine. YouTube. [Online] Available at: [Link]

  • Google Patents. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Wikipedia. Fractional distillation. [Online] Available at: [Link]

  • PubMed. (2013). Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana. [Online] Available at: [Link]

  • University of Colorado Boulder. Recrystallization. [Online] Available at: [Link]

  • InfinityLab. (2024). Alcoholic Beverage Testing: Methods, Requirements, and Applications. [Online] Available at: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Online] Available at: [Link]

  • ResearchGate. (1988). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.3: Chromatographic Separation Procedures. [Online] Available at: [Link]

  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Online] Available at: [Link]

  • ResearchGate. (2023). Determination of alcohol content with GC-MS Methods. [Online] Available at: [Link]

  • Institute of Chemistry, Slovak Academy of Sciences. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Online] Available at: [Link]

  • Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. [Online] Available at: [Link]

  • Lbis. (2024). Alcohol Content Measurement – Part 1: Principle, Equipment, Selection Criteria. [Online] Available at: [Link]

  • Impact Factor. (2023). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. [Online] Available at: [Link]

  • Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Online] Available at: [Link]

  • The Chemistry Blog. What is Fractional Distillation?. [Online] Available at: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Online] Available at: [Link]

  • W. W. Norton & Company. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Online] Available at: [Link]

  • Agilent. (2018). Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. [Online] Available at: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Online] Available at: [Link]

  • ResearchGate. (2015). Branched-Chain Higher Alcohols. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes). [Online] Available at: [Link]

  • De-Fence. How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?. [Online] Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Online] Available at: [Link]

  • Google Patents. (2021). Preparation method of 3-methyl-4-isopropyl phenol.
  • Pearson. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. [Online] Available at: [Link].

  • orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Online] Available at: [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Online] Available at: [Link]

  • National Institutes of Health. (1988). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. [Online] Available at: [Link]

  • ResearchGate. (2004). Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Online] Available at: [Link]

  • Jay Ponder Lab, Washington University in St. Louis. The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. [Online] Available at: [Link]

Sources

Application

Applications of 3-Methyl-4-nonanol in Organic Synthesis: A Technical Guide for Researchers

This document provides a detailed exploration of the synthetic applications of 3-Methyl-4-nonanol, a chiral secondary alcohol. While direct, published applications of this specific molecule are not extensively documented...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the synthetic applications of 3-Methyl-4-nonanol, a chiral secondary alcohol. While direct, published applications of this specific molecule are not extensively documented, its structure lends itself to a variety of valuable transformations in organic synthesis. This guide will, therefore, present a series of detailed application notes and protocols based on well-established chemical principles and analogous reactions for structurally similar compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to 3-Methyl-4-nonanol

3-Methyl-4-nonanol is a chiral secondary alcohol with the molecular formula C₁₀H₂₂O. Its structure, featuring a hydroxyl group and a methyl branch, makes it a potentially valuable chiral building block in organic synthesis. The presence of a stereocenter suggests its utility in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and materials science.

Table 1: Physicochemical Properties of 3-Methyl-4-nonanol

PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol
IUPAC Name3-methylnonan-4-ol
CAS Number26533-32-4
AppearanceExpected to be a colorless liquid
ChiralityContains a stereocenter at C4

Synthesis of 3-Methyl-4-nonanol: A Representative Protocol

A common and efficient method for the synthesis of secondary alcohols like 3-Methyl-4-nonanol is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For the synthesis of 3-Methyl-4-nonanol, the reaction of pentylmagnesium bromide with 2-methylbutanal is a plausible and logical route.

Synthesis of 3-Methyl-4-nonanol Pentyl bromide Pentyl bromide Pentylmagnesium bromide Pentylmagnesium bromide Pentyl bromide->Pentylmagnesium bromide  Mg, Et₂O   Mg, Et2O Mg, Et2O Intermediate Magnesium alkoxide intermediate Pentylmagnesium bromide->Intermediate  1. Et₂O   2-Methylbutanal 2-Methylbutanal 2-Methylbutanal->Intermediate 3-Methyl-4-nonanol 3-Methyl-4-nonanol Intermediate->3-Methyl-4-nonanol  2. H₃O⁺ workup   H3O+ H3O+ Oxidation of 3-Methyl-4-nonanol 3-Methyl-4-nonanol 3-Methyl-4-nonanol 3-Methyl-4-nonanone 3-Methyl-4-nonanone 3-Methyl-4-nonanol->3-Methyl-4-nonanone  [O]   Oxidizing Agent Swern Oxidation or PCC Fischer Esterification 3-Methyl-4-nonanol 3-Methyl-4-nonanol Ester Ester 3-Methyl-4-nonanol->Ester  H⁺, heat   Carboxylic Acid R-COOH Carboxylic Acid->Ester H+ H+

Method

Application Notes and Protocols for 4-Methyl-5-nonanol as an Insect Pheromone

A Technical Guide for Researchers and Pest Management Professionals Disclaimer: The following document is intended for research and professional use. All handling of chemical substances and live insects should be conduct...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Pest Management Professionals

Disclaimer: The following document is intended for research and professional use. All handling of chemical substances and live insects should be conducted in accordance with institutional and regional safety regulations. The pheromone discussed, 4-Methyl-5-nonanol, is a powerful semiochemical and should be used responsibly to minimize unintended ecological impact.

Introduction: Correcting the Nomenclature and Identifying the Target Species

Initial inquiries regarding "3-Methyl-4-nonanol" as an insect attractant have led to a clarification of the compound . Extensive review of the scientific literature indicates that the principal insect pheromone with a similar chemical structure is 4-Methyl-5-nonanol (also known as Ferrugineol). This compound is the primary component of the male-produced aggregation pheromone of the Red Palm Weevil, Rhynchophorus ferrugineus , a significant pest of palm trees worldwide.[1][2] This guide will, therefore, focus on the established use of 4-Methyl-5-nonanol as an attractant for R. ferrugineus.

The red palm weevil is an invasive species that can cause severe damage to various palm species, including date palms and coconut palms.[2] The larvae of the weevil bore into the trunk of the palm, often leading to the death of the tree. Effective monitoring and management of this pest are crucial for protecting palm plantations and ornamental palms. Pheromone-based trapping is a cornerstone of integrated pest management (IPM) programs for the red palm weevil.[3]

Chemical and Physical Properties of 4-Methyl-5-nonanol

Understanding the physicochemical properties of 4-Methyl-5-nonanol is essential for its effective application in the field. These properties influence its volatility, stability, and, consequently, its efficacy as a long-range attractant.

PropertyValueSource
Molecular Formula C10H22O[2]
Molecular Weight 158.28 g/mol [2]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est)[4]
Flash Point 186.00 °F (85.56 °C)[4]
Vapor Pressure 0.056000 mmHg @ 25.00 °C (est)[4]
Solubility in Water 175.4 mg/L @ 25 °C (est)[4]

The volatility of 4-Methyl-5-nonanol is a critical factor in its function as a pheromone. A controlled release from a lure is necessary to create a consistent odor plume that weevils can follow to the trap. The release rate is influenced by environmental factors such as temperature, humidity, and airflow. Under field conditions, the longevity of a pheromone lure is a key consideration for practical pest management. Studies have shown that the placement of traps in shaded areas can increase the longevity of the pheromone lure to over three months.[2]

Mechanism of Action: Olfactory Response in Rhynchophorus ferrugineus

4-Methyl-5-nonanol acts as an aggregation pheromone, meaning it attracts both male and female weevils.[1] This is particularly advantageous for mass trapping programs aimed at reducing the overall population. The olfactory response in the red palm weevil is initiated when the pheromone molecules bind to specific odorant receptors on the insect's antennae. This binding event triggers a neuronal signal that is processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response, which is upwind flight towards the pheromone source.

The synergistic effect of 4-Methyl-5-nonanol with its ketone analog, 4-methyl-5-nonanone , is well-documented. The optimal attractive blend is typically a 9:1 ratio of 4-Methyl-5-nonanol to 4-methyl-5-nonanone.[5] Furthermore, the attractiveness of the pheromone is significantly enhanced by the presence of kairomones, which are volatile compounds released from the host palm. These kairomones can be mimicked by using fermenting plant materials or synthetic compounds like ethyl acetate in conjunction with the pheromone lure.[4]

Experimental Protocols

Protocol 1: Laboratory Bioassay using a Y-Tube Olfactometer

This protocol outlines a standard laboratory method to evaluate the behavioral response of R. ferrugineus to 4-Methyl-5-nonanol.

Objective: To determine the attractiveness of 4-Methyl-5-nonanol to adult red palm weevils in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer (glass, appropriate size for the weevils)

  • Air pump with flow meters

  • Activated charcoal filter

  • Humidifier (optional, to maintain consistent humidity)

  • Odor sources: 4-Methyl-5-nonanol, solvent control (e.g., hexane), and a positive control (e.g., a known attractive blend)

  • Filter paper discs

  • Adult red palm weevils (male and female, starved for 24 hours)

  • Stopwatch

  • Data recording sheets

Workflow Diagram:

Olfactometer_Workflow cluster_setup Setup cluster_assay Assay cluster_cleanup Cleanup & Analysis A Prepare odor sources (pheromone dilutions) C Assemble and clean Y-tube olfactometer A->C B Acclimatize weevils E Introduce single weevil at the base of the Y-tube B->E D Set airflow and environmental conditions C->D D->E F Start stopwatch and observe weevil's choice E->F G Record first choice and time taken F->G H Remove weevil G->H K Analyze data for statistical significance G->K I Clean olfactometer between trials H->I J Rotate arms of the Y-tube periodically I->J Next trial J->E Next trial Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment & Monitoring cluster_maintenance Maintenance A Select trap locations (shaded, near palms) B Prepare traps with drowning solution and kairomone A->B C Hang pheromone lure inside the trap B->C D Deploy traps at the selected locations C->D E Check traps regularly (e.g., weekly) D->E F Record number of weevils (male and female) E->F G Remove captured weevils F->G K K F->K Data Analysis H Replace kairomone (e.g., every 1-2 weeks) G->H Maintenance schedule I Replace pheromone lure (as per manufacturer's instructions) H->I J Maintain drowning solution level I->J

Caption: Workflow for field trapping of the Red Palm Weevil.

Procedure:

  • Trap Preparation and Deployment:

    • Select suitable locations for trap placement. Traps should be placed in shaded areas, near palm trees, and at ground level or a height of 1-1.5 meters. [2] * For monitoring, a trap density of 1-2 traps per hectare is recommended. For mass trapping, a higher density of 5-10 traps per hectare may be necessary.

    • Fill the bottom of the trap with the drowning solution or place the killing agent.

    • Add the kairomone source to the trap. If using natural materials, ensure they are fresh.

    • Hang the pheromone lure inside the trap, above the level of the drowning solution.

  • Monitoring and Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of male and female red palm weevils captured in each trap.

    • Remove the captured weevils from the traps.

  • Trap Maintenance:

    • Replenish the drowning solution as needed.

    • Replace the natural kairomone source every 1-2 weeks to maintain its attractiveness.

    • Replace the pheromone lure according to the manufacturer's instructions (typically every 3-4 months).

Conclusion

4-Methyl-5-nonanol is a highly effective and specific attractant for the red palm weevil, Rhynchophorus ferrugineus. Its use in pheromone-baited traps is a critical component of integrated pest management programs for this devastating pest. The protocols provided in this guide offer a framework for both laboratory-based research and practical field applications. By understanding the chemical properties of 4-Methyl-5-nonanol and following standardized protocols, researchers and pest management professionals can effectively utilize this powerful semiochemical to monitor and control red palm weevil populations, thereby protecting valuable palm resources.

References

  • Gunawardena, N. E., & Bandarage, U. K. (1995). 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae): Synthesis and use in a preliminary field assay. Journal of the National Science Council of Sri Lanka, 23(2), 71-79.
  • Hallett, R. H., Gries, G., Gries, R., Borden, J. H., Czyzewska, E., Oehlschlager, A. C., ... & Ramaswamy, S. B. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus.
  • Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus (Coleoptera: Rhynchophoridae) in coconut and date palm during the last one hundred years. International Journal of Tropical Insect Science, 26(3), 135-154.
  • Abozuhairah, R. A., Vidyasagar, P. S. P. V., & Abraham, V. A. (1996). Integrated management of red palm weevil, Rhynchophorus ferrugineus Oliv. in date palm plantations of Saudi Arabia. In Proceedings of the XX International Congress of Entomology, Florence, Italy, 25-31 August 1996 (p. 629).
  • Oehlschlager, A. C., Chinchilla, C. M., Gonzalez, L. M., Jiron, L. F., Mexzon, R., & Morgan, B. (1993). Development of a pheromone-based trapping system for the American palm weevil, Rhynchophorus palmarum (L.) (Coleoptera: Curculionidae). Journal of Economic Entomology, 86(5), 1381-1392.
  • Rochat, D., Malosse, C., Lettere, M., Ducrot, P. H., Zagatti, P., Renou, M., & Descoins, C. (1991). Male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum (L.) (Coleoptera, Curculionidae): collection, identification, electrophysiological activity, and laboratory bioassay. Journal of Chemical Ecology, 17(11), 2127-2141.
  • Guarino, S., Colazza, S., Peri, E., & Bue, R. L. (2010). Responses of Rhynchophorus ferrugineus adults to selected synthetic palm esters: electroantennographic studies and trap catches in an urban environment. Pest Management Science, 66(12), 1293-1299.
  • El-Shafie, H. A., Faleiro, J. R., Abo-El-Saad, M. M., & Aleid, S. M. (2011). Mating status and age of female red palm weevil, Rhynchophorus ferrugineus (Olivier) (Coleoptera: Curculionidae) captured by pheromone traps in date palm plantations of Saudi Arabia. Journal of Plant Protection Research, 51(4), 353-357.
  • Faghih, A. A., & Avand, M. (2008). Response of the red palm weevil Rhynchophorus ferrugineus to its aggregation pheromone under laboratory conditions. Journal of Insect Science, 8(1), 54.
  • Azmi, W. A., & Razak, S. A. (2014). Field trapping of adult red palm weevil Rhynchophorus ferrugineus Olivier (Coleoptera: Curcilionidae) with food baits and synthetic pheromone lure in a coconut plantation. The Philippine Agricultural Scientist, 97(4), 409-414.
  • Al-Ayedh, H. (2022). Effects of Trap Locations, Pheromone Source, and Temperature on Red Palm Weevil Surveillance (Coleoptera: Dryophthoridae). Journal of Economic Entomology, 115(2), 468-475.
  • Trifolio-M GmbH. (n.d.). Rhyfer Instructions II. Retrieved from [A relevant, stable URL should be provided here if available].
  • Soffan, A., Antony, B., Abdelazim, M., Shukla, P., & Aldawood, A. S. (2016). Silencing the olfactory co-receptor RferOrco reduces the response to pheromones in the red palm weevil, Rhynchophorus ferrugineus. PloS one, 11(10), e0162203.
  • The Good Scents Company. (n.d.). 4-methyl-5-nonanol. Retrieved from [A relevant, stable URL should be provided here if available].

Sources

Application

Application Notes and Protocols for 3-Methyl-4-nonanol

Abstract This document provides a comprehensive guide for the safe handling, storage, and use of 3-Methyl-4-nonanol (CAS No. 26533-32-4) in a research and development laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3-Methyl-4-nonanol (CAS No. 26533-32-4) in a research and development laboratory setting. The protocols herein are designed to ensure the scientific integrity of experimental outcomes while prioritizing the safety of laboratory personnel. Adherence to these guidelines is critical due to the compound's hazardous properties. This guide covers chemical properties, hazard identification, personal protective equipment (PPE), detailed protocols for handling and storage, emergency procedures, and waste disposal.

Introduction and Chemical Profile

3-Methyl-4-nonanol is a branched-chain aliphatic alcohol. While not as common as lower-chain alcohols, its unique structure may lend it to applications in organic synthesis, fragrance development, or as a specialty solvent or intermediate. Its physical and chemical properties necessitate careful and informed handling to mitigate risks. This guide establishes a self-validating system of protocols rooted in established safety standards for handling volatile and irritant chemicals.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe use. The properties of 3-Methyl-4-nonanol are summarized below.

PropertyValueSource
IUPAC Name 3-methylnonan-4-ol[1]
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
CAS Number 26533-32-4[1][2]
Appearance Data not specified; likely a liquid at room temperatureN/A
Primary Hazards Serious eye irritation[1]
Hazard Identification and Safety Precautions

The Global Harmonized System (GHS) provides standardized hazard classifications. For 3-Methyl-4-nonanol, the primary, documented hazard is eye irritation. However, as a member of the aliphatic alcohol family, it is prudent to assume it may also be a skin irritant and flammable.[3][4]

GHS Classification:

  • Hazard: Causes serious eye irritation (H319).[1]

  • Pictogram:

    
    
    
  • Signal Word: Warning[1]

3.1. Engineering Controls

The primary engineering control for handling 3-Methyl-4-nonanol is a certified chemical fume hood.[4] A fume hood is essential to prevent the accumulation of potentially flammable vapors and to minimize inhalation exposure. All weighing, aliquoting, and solution preparation should be performed within a fume hood.

3.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The choice of PPE is dictated by a thorough risk assessment of the specific procedures being undertaken.[4]

  • Eye Protection: ANSI/ISEA Z87.1 D3-compliant chemical splash goggles are required at all times.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or degradation before each use. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Avoid loose clothing and tie back long hair.[4]

  • Respiratory Protection: Generally not required when working in a properly functioning fume hood. If procedures pose a high risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[3]

Protocols for Safe Handling and Use

Adherence to a standardized workflow minimizes the risk of spills, exposure, and fire. The following protocols are designed for common laboratory manipulations of 3-Methyl-4-nonanol.

4.1. General Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_space Ensure work area is clean and uncluttered verify_hood Verify fume hood is operational (Check certification date and airflow) prep_space->verify_hood gather_ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) verify_hood->gather_ppe prep_spill Prepare spill kit (Absorbent, Neutralizer) gather_ppe->prep_spill retrieve Retrieve 3-Methyl-4-nonanol from flammables cabinet prep_spill->retrieve aliquot Aliquot required amount using appropriate glassware retrieve->aliquot seal_source Securely cap source container aliquot->seal_source perform_exp Perform experimental procedure seal_source->perform_exp return_source Return source container to flammables cabinet perform_exp->return_source dispose_waste Dispose of waste in designated hazardous waste container return_source->dispose_waste clean_area Clean and decontaminate work area dispose_waste->clean_area remove_ppe Remove PPE in correct order clean_area->remove_ppe

Caption: General workflow for handling 3-Methyl-4-nonanol.

4.2. Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution of 3-Methyl-4-nonanol in a compatible solvent (e.g., ethanol, methanol).

  • Preparation: Perform all steps inside a certified chemical fume hood.[4] Assemble all necessary equipment, including the 3-Methyl-4-nonanol container, solvent, volumetric flask, and pipettes.

  • Tare: Place the clean, dry volumetric flask on an analytical balance within the fume hood and tare the balance.

  • Aliquot: Carefully transfer the desired mass of 3-Methyl-4-nonanol into the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound.

  • Dilution: Once dissolved, dilute the solution to the calibration mark on the volumetric flask with the solvent.

  • Mixing: Cap the flask securely and invert it several times to ensure a homogenous solution.

  • Labeling: Label the flask clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Transfer the prepared solution to an appropriate, sealed container and store as per the guidelines in Section 5.

Protocols for Safe Storage

Improper storage of alcohols and flammable liquids is a common source of laboratory incidents.[5] Strict adherence to storage protocols is mandatory.

5.1. Storage Requirements
  • Location: Store 3-Methyl-4-nonanol in a dedicated, OSHA-approved flammables safety cabinet.[5][6] Do not store on open shelves or in standard refrigerators/freezers.[7]

  • Temperature: Keep the container in a cool, well-ventilated area, away from sources of heat, sparks, or open flames.[3][8]

  • Container: The primary container must be tightly sealed to prevent vapor leakage. Ensure the container material is compatible with the chemical. Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]

  • Segregation: Segregate 3-Methyl-4-nonanol from incompatible materials such as oxidizing agents, acids, and alkalis.[6][8]

5.2. Chemical Storage Logic Diagram

G start Receiving 3-Methyl-4-nonanol check_hazards Identify Hazards: - Eye Irritant - Flammable (Assumed) start->check_hazards is_flammable Is it Flammable? check_hazards->is_flammable store_flammables Store in approved Flammables Cabinet is_flammable->store_flammables Yes error_storage Incorrect Storage: Do NOT store on open bench or in standard refrigerator is_flammable->error_storage No (Precautionary) is_incompatible Check for Incompatibilities (Oxidizers, Acids) segregate Segregate from incompatible chemicals is_incompatible->segregate Yes store_flammables->is_incompatible use_secondary Use Secondary Containment segregate->use_secondary log_inventory Log in Chemical Inventory (Date Received/Opened) use_secondary->log_inventory

Caption: Decision workflow for the proper storage of 3-Methyl-4-nonanol.

Emergency Procedures
6.1. Spill Response
  • Small Spill (<100 mL): If the spill is contained within a fume hood, absorb it with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with soap and water.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and notify the laboratory supervisor and institutional Environmental Health & Safety (EH&S) department. Prevent the spill from entering drains.[8]

6.2. First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal

All waste containing 3-Methyl-4-nonanol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • The label should include "Hazardous Waste," the full chemical name, and associated hazards (Irritant, Flammable).

  • Dispose of the waste through your institution's certified hazardous waste management program. Do not pour down the drain.[10]

Analytical Quality Control

To ensure the identity and purity of 3-Methyl-4-nonanol, especially when used in sensitive applications, analytical verification is recommended. Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and identify potential impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure. Spectral data for 3-Methyl-4-nonanol may be available in chemical databases.[1]

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) functional group.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5059217, 3-Methyl-4-nonanol. Available at: [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries. Available at: [Link]

  • PubChemLite. 3-methyl-4-nonanol (C10H22O). Available at: [Link]

  • Safety Data Sheet (Generic for similar alcohol). Available at: [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90924, 4-Methylnonan-4-ol. Available at: [Link]

  • University of California, Santa Barbara. Ethanol - Standard Operating Procedure. Available at: [Link]

  • KL Security. Storing and maintaining hazardous materials in the Chemistry stockroom. Available at: [Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142028, 3-Methyl-4-nonanone. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of Chiral 3-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the biocatalytic synthesis of the chiral alcohol 3-Methyl-4-nonanol, a valuable building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the biocatalytic synthesis of the chiral alcohol 3-Methyl-4-nonanol, a valuable building block in pharmaceutical and fine chemical synthesis, and a component of insect pheromones. We delve into the strategic advantages of employing ketoreductases (KREDs) for the asymmetric reduction of the corresponding prochiral ketone, 3-Methyl-4-nonanone. This guide offers detailed, field-proven protocols, insights into experimental design, and robust analytical methodologies for researchers aiming to leverage the precision and sustainability of biocatalysis.

Introduction: The Imperative for Chiral Alcohols and the Rise of Biocatalysis

Chirality is a fundamental property in drug design and development, with the stereochemistry of a molecule often dictating its pharmacological activity, efficacy, and safety profile.[1][2] Enantiomerically pure chiral alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals.[3] Traditional chemical methods for asymmetric synthesis can be effective but often rely on expensive metal catalysts, harsh reaction conditions, and may generate significant waste.

Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to chiral molecules under mild, environmentally benign conditions.[4] Enzymes, particularly ketoreductases (KREDs), have garnered significant attention for their ability to catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[5]

Why Biocatalysis for 3-Methyl-4-nonanol?

  • High Stereoselectivity: KREDs can precisely control the formation of the desired stereoisomer of 3-Methyl-4-nonanol, which is crucial for its biological activity, particularly in applications such as insect pheromone synthesis where specific stereoisomers are active.[6]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer systems at or near ambient temperature and neutral pH, preserving sensitive functional groups and reducing energy consumption.

  • Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, leading to greener and safer manufacturing processes.[7]

  • Process Efficiency: Modern protein engineering techniques have led to the development of robust and highly active KREDs, making biocatalytic processes economically viable at an industrial scale.

The Biocatalytic Approach to 3-Methyl-4-nonanol Synthesis

The core of this biocatalytic strategy is the asymmetric reduction of 3-Methyl-4-nonanone to a specific stereoisomer of 3-Methyl-4-nonanol, catalyzed by a selected ketoreductase. The success of this process hinges on several key factors: the choice of enzyme, the regeneration of the essential cofactor, and the optimization of reaction conditions.

The Central Role of Ketoreductases (KREDs)

KREDs, also known as alcohol dehydrogenases (ADHs), are oxidoreductases that facilitate the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone, yielding a chiral secondary alcohol.[8] The stereochemical outcome of the reduction is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the substrate binds and the orientation of the hydride transfer.

Cofactor Regeneration: A Critical Consideration

The use of NADH or NADPH in stoichiometric amounts is prohibitively expensive for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential. A common and effective approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a sacrificial co-substrate (glucose or formate, respectively) to regenerate the reduced cofactor.[9] Isopropanol can also be used as a co-substrate, with the KRED itself or a second ADH catalyzing its oxidation to acetone to regenerate the cofactor.

Below is a diagram illustrating the coupled-enzyme system for KRED-catalyzed reduction with cofactor regeneration.

Biocatalytic_Reduction cluster_0 Biocatalytic Cycle cluster_1 Cofactor Regeneration Ketone 3-Methyl-4-nonanone Alcohol Chiral 3-Methyl-4-nonanol Ketone->Alcohol KRED KRED Ketoreductase (KRED) NAD(P)+ NAD(P)+ KRED->NAD(P)+ Cofactor Oxidation NAD(P)H NAD(P)H NAD(P)H->KRED Hydride Donation Regen_NADP NAD(P)+ NAD(P)+->Regen_NADP Recycling Co-substrate e.g., Glucose By-product e.g., Gluconolactone Co-substrate->By-product RegenEnzyme RegenEnzyme Regeneration Enzyme (e.g., GDH) Regen_NADPH NAD(P)H Regen_NADP->Regen_NADPH Reduction Regen_NADPH->NAD(P)H Recycling

Caption: Coupled-enzyme system for the synthesis of chiral alcohols.

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor ketone and its subsequent biocatalytic reduction.

Synthesis of 3-Methyl-4-nonanone (Substrate)

The precursor ketone, 3-Methyl-4-nonanone, can be synthesized via several established organic chemistry routes. One common method involves the Grignard reaction between a pentyl magnesium halide and 2-methylbutanal, followed by oxidation of the resulting secondary alcohol. A more direct approach is the reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent.[10]

Materials:

  • 2-Methylpentanoic anhydride

  • n-Butyllithium (or other n-butyl nucleophilic reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methylpentanoic anhydride in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-Methyl-4-nonanone.[11][12]

Protocol for Biocatalytic Reduction of 3-Methyl-4-nonanone

This protocol outlines a general procedure for the enzymatic reduction. It is highly recommended to perform initial small-scale screening with a panel of commercially available KREDs to identify the most suitable enzyme in terms of activity and stereoselectivity for 3-Methyl-4-nonanone. Structurally similar ketones like 4-methylheptan-3-one have been successfully reduced using a combination of an ene-reductase and an alcohol dehydrogenase, suggesting that screening ADHs would be a promising starting point.[13]

Enzyme Selection:

A panel of ketoreductases with known activity towards aliphatic ketones should be screened.[14] Given the branched nature of the substrate, KREDs with a broader substrate scope or those known to accept branched-chain ketones should be prioritized.

Quantitative Data for a Typical Biocatalytic Reduction:

ParameterValue
Substrate Concentration10 - 50 g/L
KRED Loading1 - 5 % (w/w) of substrate
GDH Loading0.5 - 2 % (w/w) of substrate
NADP⁺ Concentration0.1 - 1.0 mM
Glucose Concentration1.1 - 1.5 equivalents
Buffer100 mM Potassium Phosphate, pH 7.0
Temperature25 - 35 °C
Reaction Time12 - 48 hours
Conversion>95%
Enantiomeric Excess (e.e.)>99% (enzyme dependent)

Materials:

  • 3-Methyl-4-nonanone

  • Selected Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (or NAD⁺, depending on KRED cofactor preference)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, MTBE)

  • Sodium chloride

  • Magnesium sulfate

Procedure:

  • To a temperature-controlled reaction vessel, add the potassium phosphate buffer.

  • Dissolve D-glucose, NADP⁺, and the glucose dehydrogenase in the buffer.

  • Add the 3-Methyl-4-nonanone. A co-solvent such as DMSO or isopropanol (up to 10% v/v) may be used to improve substrate solubility.

  • Initiate the reaction by adding the selected ketoreductase.

  • Stir the reaction mixture at the optimal temperature (typically 25-35 °C) and monitor the progress by GC or HPLC.

  • Upon completion, saturate the aqueous phase with sodium chloride to facilitate extraction.

  • Extract the product with ethyl acetate or MTBE (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 3-Methyl-4-nonanol.

  • If necessary, purify the product by flash column chromatography.

The following diagram outlines the experimental workflow for the biocatalytic synthesis of 3-Methyl-4-nonanol.

Experimental_Workflow cluster_prep Substrate Preparation cluster_biocat Biocatalytic Reduction cluster_workup Work-up and Analysis start Start synth Synthesize 3-Methyl-4-nonanone start->synth purify_ketone Purify Ketone synth->purify_ketone setup Prepare Reaction Mixture (Buffer, Glucose, NADP+, GDH) purify_ketone->setup add_substrate Add 3-Methyl-4-nonanone setup->add_substrate add_kred Add KRED & Incubate add_substrate->add_kred monitor Monitor Reaction (GC/HPLC) add_kred->monitor extract Extract Product monitor->extract dry Dry and Concentrate extract->dry purify_alcohol Purify 3-Methyl-4-nonanol (if necessary) dry->purify_alcohol analyze Chiral HPLC Analysis (Determine e.e.) purify_alcohol->analyze

Caption: Experimental workflow from substrate synthesis to product analysis.

Analytical Methods: Ensuring Stereochemical Purity

The determination of the enantiomeric excess of the synthesized 3-Methyl-4-nonanol is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as those derivatized with amylose or cellulose, is typically effective for separating chiral alcohols.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be adjusted to optimize resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index (RI) detector.

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.

It is essential to analyze a racemic standard of 3-Methyl-4-nonanol to determine the retention times of both enantiomers.

Conclusion

The biocatalytic synthesis of chiral 3-Methyl-4-nonanol using ketoreductases offers a highly efficient, stereoselective, and environmentally sustainable alternative to traditional chemical methods. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, including an effective cofactor regeneration system, researchers can obtain this valuable chiral building block in high yield and excellent enantiomeric purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this biocatalytic approach in both academic and industrial settings.

References

  • Corey, E. J.; Enders, D. (1976). "Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds". Tetrahedron Letters, 17(1), 3–6. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: a case study of an (R)-selective KRED for the synthesis of a key intermediate for atorvastatin. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Kaluzna, I. A., Feske, B. D., Wittayanan, W., Ghiviriga, I., & Stewart, J. D. (2005). Ketoreductase-catalyzed reductions of α-chloro-β-keto esters: a chemoenzymatic route to the taxol side chain. Journal of the American Chemical Society, 127(45), 15792-15793. [Link]

  • Kambourakis, S., & Rozzell, J. D. (2004). A practical chemoenzymatic synthesis of a key intermediate for the synthesis of stegobinone. Tetrahedron: Asymmetry, 15(20), 3379-3383. [Link]

  • Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1762-1801. [Link]

  • Peng, X., & Ni, Y. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923956. [Link]

  • Romano, D., et al. (2015). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 20(4), 5643-5655. [Link]

  • Schreier, P. (2011). Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. Catalysis Science & Technology, 1(8), 1311-1323. [Link]

  • Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of chemical ecology, 30(3), 631-641. [Link]

  • Zhang, X., et al. (2021). Structural Basis for Branched Substrate Selectivity in a Ketoreductase from Ascaris suum. ACS Chemical Biology, 16(8), 1433-1440. [Link]

  • Google Patents. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. EP3670486A1.
  • NIST. (n.d.). 3-Methyl-4-nonanone. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]

  • Taylor & Francis Online. (2022). Enzymatic synthesis of chiral alcohols using ketoreductases. [Link]

  • Creative BioMart. (n.d.). Ketoreductase (KRED). [Link]

  • NIH. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. [Link]

  • RSC Publishing. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • PubMed. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. [Link]

  • ACS Publications. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. [Link]

  • Semantic Scholar. (2021). Biocatalysis: A smart and green tool for the preparation of chiral drugs. [Link]

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • ACS Publications. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • MDPI. (2016). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. [Link]

  • NIH. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • NIH. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • Google Patents. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Google Patents. (2017).

Sources

Application

Application Note &amp; Protocol: Derivatization of 3-Methyl-4-nonanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge of 3-Methyl-4-nonanol 3-Methyl-4-nonanol is a chiral secondary alcohol with a relatively high boiling point and polarity. These characteristics present significant challenges for di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 3-Methyl-4-nonanol

3-Methyl-4-nonanol is a chiral secondary alcohol with a relatively high boiling point and polarity. These characteristics present significant challenges for direct analysis by gas chromatography (GC). The presence of an active hydroxyl (-OH) group can lead to intermolecular hydrogen bonding, resulting in poor peak shape, tailing, and potential adsorption onto the active sites of the GC column and inlet system[1][2]. Such interactions can compromise analytical accuracy, precision, and sensitivity.

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional group to create a derivative with more favorable properties for GC analysis[2][3]. The primary goals of derivatizing 3-Methyl-4-nonanol are to:

  • Increase Volatility: By replacing the polar hydroxyl group with a less polar functional group, the boiling point of the analyte is effectively lowered, allowing it to be more readily vaporized in the GC inlet.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in GC analysis, preventing on-column degradation.

  • Enhance Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Improve Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation and quantification.

This application note provides a comprehensive guide to two robust derivatization methods for 3-Methyl-4-nonanol: Silylation and Acylation . It includes detailed, field-proven protocols and explains the underlying chemical principles to empower researchers to make informed decisions in their analytical workflows.

General Workflow for Derivatization

The overall process of derivatization followed by GC-MS analysis is a systematic workflow. The following diagram illustrates the key stages, from sample preparation to data acquisition.

Derivatization_Workflow General Workflow: Derivatization for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Sample containing 3-Methyl-4-nonanol Solvent Dissolution in Aprotic Solvent Sample->Solvent 1. Dissolve Dry Ensure Anhydrous Conditions Solvent->Dry 2. Critical Step AddReagent Addition of Derivatizing Reagent Dry->AddReagent 3. Initiate React Incubation (Heat as required) AddReagent->React 4. Drive to Completion Quench Reaction Quenching (Optional) React->Quench 5. Stop Reaction Inject Injection into GC-MS Quench->Inject 6. Introduce Sample Separate Chromatographic Separation Inject->Separate 7. Separate Components Detect Mass Spectrometric Detection Separate->Detect 8. Identify & Quantify

Caption: A flowchart illustrating the key steps in the derivatization of 3-Methyl-4-nonanol prior to GC-MS analysis.

Method 1: Silylation

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols[4]. The reaction involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

Principle: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group of 3-Methyl-4-nonanol to form a TMS ether. This derivative is significantly less polar and more volatile than the parent alcohol[5][6]. For sterically hindered secondary alcohols like 3-Methyl-4-nonanol, the addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction[4][5].

Silylation Protocol

Reagents and Materials:

  • 3-Methyl-4-nonanol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette approximately 1 mg of the 3-Methyl-4-nonanol sample into a reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to complete dryness. The absence of water is crucial as silylating reagents are moisture-sensitive[5].

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion. For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary[5].

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. An injection volume of 1 µL is typically appropriate.

Silylation Reaction Pathway

Silylation_Reaction cluster_reactants Reactants cluster_products Products 3-Methyl-4-nonanol 3-Methyl-4-nonanol (C10H22O) TMS_Derivative TMS Derivative of 3-Methyl-4-nonanol (Volatile & Stable) 3-Methyl-4-nonanol->TMS_Derivative Reaction at 60-70°C Byproducts Byproducts (N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide) BSTFA BSTFA + TMCS (Catalyst) BSTFA->TMS_Derivative

Caption: The reaction of 3-Methyl-4-nonanol with BSTFA to form a volatile TMS derivative.

Method 2: Acylation

Acylation involves the reaction of an active hydrogen with a carboxylic acid or its derivative to form an ester[7]. Using fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA), can significantly enhance the detectability for electron capture detectors (ECD) and produce characteristic mass fragments in MS analysis. Acylated derivatives are generally more stable than their silylated counterparts[7].

Principle: TFAA reacts with the hydroxyl group of 3-Methyl-4-nonanol to form a trifluoroacetyl ester. The reaction is typically rapid and driven to completion by the formation of the stable ester and trifluoroacetic acid as a byproduct. To neutralize the acidic byproduct, which can damage the GC column, a base like pyridine is often used as the solvent and catalyst[8].

Acylation Protocol

Reagents and Materials:

  • 3-Methyl-4-nonanol standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Pyridine (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a dried sample of 3-Methyl-4-nonanol (approx. 1 mg) in a reaction vial as described in the silylation protocol.

  • Solvent/Catalyst Addition: Add 100 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.

  • Reagent Addition: Carefully add 50 µL of TFAA to the vial. This reaction can be exothermic.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 50-60°C for 10 minutes) can be applied to ensure complete derivatization[1].

  • Work-up (Optional but Recommended): To remove the excess reagent and acidic byproduct, the reaction can be quenched by the addition of water, followed by extraction with a non-polar solvent like hexane. However, for many applications, direct injection of an aliquot of the reaction mixture is sufficient.

  • Analysis: Inject 1 µL of the supernatant or the extracted organic layer into the GC-MS.

Data Comparison and Method Selection

The choice between silylation and acylation depends on the specific analytical goals. The following table summarizes the key characteristics of each method.

ParameterSilylation (BSTFA)Acylation (TFAA)Rationale & Considerations
Reactivity High, catalyzed by TMCSVery high, often exothermicBoth are effective, but acylation with TFAA is typically faster.
Derivative Stability Good, but can be sensitive to moistureExcellent, more robust than TMS ethers[7]For samples requiring storage or complex workup, acylation is preferred.
Byproducts Neutral and volatileAcidic (Trifluoroacetic acid)Acidic byproducts from acylation can be detrimental to the GC column if not managed[8].
Detection Good for FID and MSExcellent for ECD and MSThe fluorine atoms in the TFA derivative greatly enhance ECD response.
Ease of Use Simple, direct injection is commonCan be simple, but may require a work-up stepSilylation is often considered a more straightforward "mix and heat" procedure.

Chiral Analysis Considerations

As 3-Methyl-4-nonanol is a chiral molecule, the separation of its enantiomers may be of interest, particularly in pharmaceutical or biological studies. This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column[9].

Examples of chiral derivatizing agents for alcohols include:

  • Mosher's acid chloride (MTPA-Cl): Reacts with alcohols to form diastereomeric esters[9].

  • Chiral chloroformates: Form diastereomeric carbamates.

The derivatization protocols are similar to the acylation method described above, but a specific enantiomer of the chiral reagent is used. The resulting diastereomers will have different retention times, allowing for their separation and quantification. Alternatively, derivatization with an achiral reagent (like TFAA) can be followed by separation on a chiral GC column[10].

Conclusion

Derivatization is a critical step for the reliable and sensitive analysis of 3-Methyl-4-nonanol by GC-MS. Both silylation with BSTFA and acylation with TFAA are highly effective methods for improving the volatility, thermal stability, and chromatographic behavior of this secondary alcohol. The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and the need for derivative stability. The protocols provided in this application note offer a robust starting point for method development and can be adapted to suit the needs of various research applications.

References

  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid.PubMed.
  • Derivatiz
  • Detection of Trace Quantities of Aliphatic Alcohols Using Derivatization Techniques Suitable for Positive and/or Neg
  • Acylation Derivatization Reagents.
  • GC Reagents.Thermo Fisher Scientific - US.
  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid.
  • GC Derivatiz
  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase.
  • The Use of Derivatization Reagents for Gas Chrom
  • Chiral Derivatiz
  • GC Derivatiz
  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acyl
  • Derivatization reagents for GC, acyl
  • GC Derivatiz
  • (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography.
  • GC Derivatiz
  • Derivatization Methods in GC and GC/MS.IntechOpen.
  • Derivatization for Gas Chrom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-4-nonanol

Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-nonanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-nonanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this secondary alcohol. Our goal is to provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your reaction yields.

Synthesis Overview: The Grignard Reaction

The most direct and common method for synthesizing 3-Methyl-4-nonanol is the Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an aldehyde.[3][4][5] For 3-Methyl-4-nonanol, there are two primary retrosynthetic pathways.

G cluster_target Target Molecule cluster_route_a Route A cluster_route_b Route B Target 3-Methyl-4-nonanol ReagentA1 Pentylmagnesium bromide (Grignard) ReagentA1->Target + ReagentA2 Isobutyraldehyde ReagentB1 sec-Butylmagnesium bromide (Grignard) ReagentB1->Target + ReagentB2 Valeraldehyde

Caption: Two primary Grignard routes to synthesize 3-Methyl-4-nonanol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My Grignard reaction fails to initiate. The magnesium is not being consumed. What's wrong?

A1: This is a very common issue, almost always related to reaction conditions. The formation of the Grignard reagent is a surface reaction on the magnesium metal and is highly sensitive to moisture and the quality of the reagents.[2]

Core Causality: Grignard reagents are potent bases and will react with even trace amounts of water or other protic sources, which passivates the magnesium surface and prevents the reaction.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under a vacuum is essential. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents purified through a still or a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[2]

    • Reagents: Ensure the alkyl halide is free of water. Passing it through a small plug of activated alumina can be effective.

  • Activate the Magnesium:

    • Magnesium turnings can develop a passivating layer of magnesium oxide on their surface. Exposing a fresh surface is critical.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[6] These activators react with the magnesium surface to expose fresh metal. The appearance of a brown color from the iodine that subsequently fades is a good indicator of initiation.

Q2: The Grignard reagent formed, but my yield of 3-Methyl-4-nonanol is very low. What side reactions could be occurring?

A2: Low yields after successful Grignard formation point towards competing side reactions during the addition to the aldehyde. The structure of the reagents makes certain side pathways problematic.

Primary Side Reactions:

  • Enolization: The Grignard reagent can act as a base instead of a nucleophile, abstracting an acidic α-proton from the aldehyde to form an enolate.[1][6] Upon acidic workup, this enolate is simply protonated back to the starting aldehyde, thus reducing the yield. Isobutyraldehyde is particularly susceptible due to its tertiary α-proton.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (like pentylmagnesium bromide), it can reduce the aldehyde to an alcohol via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction).[1] This produces isobutanol instead of the desired product.

  • Wurtz Coupling: The Grignard reagent can couple with remaining alkyl halide. This is typically minimized by slow addition of the halide during reagent formation.

G cluster_main Desired Pathway cluster_side Side Reactions (Low Yield) Start PentylMgBr + Isobutyraldehyde NucAdd Nucleophilic Addition Start->NucAdd Low Temp (e.g., 0 °C) Enolization Enolization (Base) Start->Enolization Higher Temp Reduction Reduction Start->Reduction Alkoxide Alkoxide Intermediate NucAdd->Alkoxide Product 3-Methyl-4-nonanol (High Yield) Alkoxide->Product H₃O⁺ Workup Enolate Aldehyde Enolate Enolization->Enolate Byproduct Isobutanol + Starting Aldehyde Enolate->Byproduct H₃O⁺ Workup Reduction->Byproduct

Caption: Competing reaction pathways in the synthesis of 3-Methyl-4-nonanol.

Optimization Strategies:

ProblemProbable CauseRecommended Solution
Low Yield Enolization/Reduction Perform the aldehyde addition at low temperatures (0 °C or below) to favor nucleophilic addition. Add the aldehyde solution dropwise to the Grignard reagent (not the other way around) to keep the aldehyde concentration low.
Wurtz Coupling High local concentration of alkyl halide.During Grignard formation, add the alkyl halide slowly to the magnesium suspension to ensure it reacts as it is added.
Poor Reagent Degradation by moisture/air.Ensure a positive pressure of inert gas (N₂ or Ar) throughout the reaction and use anhydrous techniques as described in Q1.
Q3: Which synthetic route is better? Pentylmagnesium bromide + Isobutyraldehyde (Route A) or sec-Butylmagnesium bromide + Valeraldehyde (Route B)?

A3: While both routes are chemically valid, Route B is often preferable for achieving higher yields.

Causality: The choice hinges on minimizing the side reactions discussed in Q2.

  • Isobutyraldehyde (Route A) has a sterically hindered carbonyl group and an acidic α-proton, making it more prone to enolization by the Grignard reagent.

  • Valeraldehyde (Route B) is a linear, less hindered aldehyde with α-protons that are less acidic than the one in isobutyraldehyde. This reduces the likelihood of enolization.

FeatureRoute ARoute BRecommendation
Aldehyde IsobutyraldehydeValeraldehydeValeraldehyde is less hindered.
Grignard Pentylmagnesium bromidesec-Butylmagnesium bromideBoth are straightforward to prepare.
Primary Side Reaction Enolization Lower risk of enolization.Route B is less prone to this yield-reducing side reaction.
Overall Yield Potentially lowerPotentially higherRoute B is the recommended starting point for optimization.
Q4: What is the best practice for reaction work-up and purification?

A4: A careful work-up is crucial to protonate the intermediate alkoxide salt without causing side reactions and to cleanly isolate the product.

Detailed Protocol:

  • Quenching the Reaction:

    • Prepare a beaker with a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is a weak acid, which is effective at protonating the alkoxide without the potential for acid-catalyzed dehydration of the final alcohol product that a strong acid might cause.[6][7]

    • While stirring the NH₄Cl solution vigorously, slowly pour the reaction mixture into it. This order of addition (quenching the reaction in the aqueous solution) helps to control the exothermic quench.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer two or three times with a suitable organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The crude 3-Methyl-4-nonanol will likely be an oil. Purify it via vacuum distillation to separate it from non-volatile impurities and any high-boiling side products.

G Step1 Reaction Mixture (Alkoxide Intermediate) Step2 Slowly add to cold sat. NH₄Cl(aq) Step1->Step2 Step3 Extract with Ether/MTBE (3x) Step2->Step3 Step4 Combine Organic Layers Step3->Step4 Step5 Wash with Brine Step4->Step5 Step6 Dry over MgSO₄ Step5->Step6 Step7 Filter & Concentrate (Rotovap) Step6->Step7 Step8 Purify via Vacuum Distillation Step7->Step8 Final Pure 3-Methyl-4-nonanol Step8->Final

Caption: Post-reaction work-up and purification workflow.

References
  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. [Link]

  • Grignard Reaction - Common Conditions - Organic Chemistry Data. [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - ResearchGate. [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • Grignard reagent - Wikipedia. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction - University of Wisconsin-Whitewater. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-4-nonanol

Welcome to the technical support center for the synthesis of 3-methyl-4-nonanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-4-nonanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important secondary alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common synthetic routes to 3-Methyl-4-nonanol and what are their primary side products?

The most prevalent method for synthesizing 3-methyl-4-nonanol is the Grignard reaction. This involves the nucleophilic addition of a pentylmagnesium halide (e.g., pentylmagnesium bromide) to isobutyraldehyde.[1][2][3][4][5][6][7] Another common approach is the reduction of the corresponding ketone, 3-methyl-4-nonanone.[8][9]

Primary Side Products in Grignard Synthesis:

  • Wurtz Coupling Product (Decane): This is a significant byproduct formed when the Grignard reagent (pentylmagnesium bromide) reacts with the unreacted pentyl bromide.[10][11][12][13] This homocoupling diminishes the yield of the desired Grignard reagent.[11][12]

  • Enolization of Isobutyraldehyde: As a strong base, the Grignard reagent can deprotonate the α-hydrogen of isobutyraldehyde, forming an enolate.[4][10][14] This is a competing non-productive pathway that consumes both starting materials.

  • Unreacted Starting Materials: Incomplete reaction can leave residual isobutyraldehyde and pentyl bromide.

  • Products from Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic solvents and oxygen.[10][15] Reaction with water will quench the Grignard reagent to form pentane, while reaction with oxygen can lead to the formation of alkoxides.[10]

Primary Side Products in Ketone Reduction:

  • Unreacted 3-Methyl-4-nonanone: Incomplete reduction will result in the presence of the starting ketone in the final product mixture.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH₄, LiAlH₄), various inorganic salts will be formed after workup.

Diagram: Synthetic Pathways and Side Product Formation

cluster_main Main Synthetic Route (Grignard) cluster_side Common Side Reactions Pentyl Bromide Pentyl Bromide Pentylmagnesium Bromide Pentylmagnesium Bromide Pentyl Bromide->Pentylmagnesium Bromide + Mg (Ether/THF) Mg Mg Intermediate Alkoxide Intermediate Alkoxide Pentylmagnesium Bromide->Intermediate Alkoxide + Isobutyraldehyde Decane Decane Pentylmagnesium Bromide->Decane + Pentyl Bromide (Wurtz Coupling) Isobutyraldehyde Enolate Isobutyraldehyde Enolate Pentylmagnesium Bromide->Isobutyraldehyde Enolate Acts as Base Pentane Pentane Pentylmagnesium Bromide->Pentane + H₂O Isobutyraldehyde Isobutyraldehyde 3-Methyl-4-nonanol 3-Methyl-4-nonanol Intermediate Alkoxide->3-Methyl-4-nonanol H₃O⁺ Workup Water Water

Caption: Grignard synthesis of 3-Methyl-4-nonanol and common side reactions.

FAQ 2: My yield of 3-Methyl-4-nonanol is low, and I've isolated a significant amount of decane. What went wrong?

The presence of decane points directly to the Wurtz coupling side reaction.[11][12] This occurs when the formed pentylmagnesium bromide reacts with unreacted pentyl bromide.[13]

Troubleshooting Wurtz Coupling:

Cause Explanation Recommended Action
High Local Concentration of Pentyl Bromide Rapid addition of pentyl bromide creates localized areas of high concentration, favoring reaction with the Grignard reagent over the magnesium surface.[13]Add the pentyl bromide solution dropwise to the magnesium suspension at a controlled rate to maintain a steady, gentle reflux.
Elevated Reaction Temperature The Grignard formation is exothermic.[10][16] High temperatures, especially at the start of the reaction, accelerate the Wurtz coupling.[11][13]Initiate the reaction at a moderate temperature. Once initiated, the rate of addition should be controlled to maintain a gentle reflux without external heating. If necessary, use a water bath to cool the reaction.[10]
Insufficient Magnesium Surface Area A limited or passivated magnesium surface slows the rate of Grignard reagent formation, leaving more unreacted pentyl bromide available for the side reaction.[13]Use high-quality magnesium turnings and activate them before use. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[10]
Solvent Choice While ethers like diethyl ether and THF are standard, their choice can influence side reactions.For this specific synthesis, diethyl ether is generally a good choice. Ensure the solvent is anhydrous, as water will quench the Grignard reagent.[10]
FAQ 3: The reaction seems to have stalled, and after workup, I recovered most of my isobutyraldehyde. What could be the issue?

This indicates a problem with the Grignard reagent, either in its formation or its reactivity.

Troubleshooting Stalled Reactions:

  • Grignard Reagent Did Not Form:

    • Wet Glassware/Solvent: Grignard reagents are extremely sensitive to moisture.[10][15] Ensure all glassware is oven-dried and the solvent is anhydrous.

    • Poor Quality Magnesium: The surface of the magnesium may be oxidized. Activate the magnesium with a small amount of iodine or by crushing the turnings under an inert atmosphere to expose a fresh surface.

  • Grignard Reagent Formed but Did Not React:

    • Enolization: Isobutyraldehyde has an acidic α-hydrogen. The strongly basic Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate, which is unreactive towards further nucleophilic attack by the Grignard reagent.[4][10][14] This is more likely if the reaction temperature is too high. To mitigate this, add the Grignard reagent solution slowly to the aldehyde at a low temperature (e.g., 0 °C).

Experimental Protocol: Synthesis of 3-Methyl-4-nonanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Pentyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of pentyl bromide in anhydrous diethyl ether.

    • Add a small amount of the pentyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction starts, add the remaining pentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography.

Diagram: Troubleshooting Logic for Low Yield

start Low Yield of 3-Methyl-4-nonanol check_byproduct Analyze Byproducts (GC-MS, NMR) start->check_byproduct decane Decane is Major Byproduct check_byproduct->decane aldehyde Starting Aldehyde Recovered check_byproduct->aldehyde wurtz Wurtz Coupling Occurred decane->wurtz grignard_issue Grignard Reagent Issue aldehyde->grignard_issue solution1 Optimize Addition Rate & Temperature Control wurtz->solution1 solution2 Check Reagent/Solvent Purity & Mg Activation grignard_issue->solution2 solution3 Lower Reaction Temperature During Aldehyde Addition grignard_issue->solution3

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Methyl-4-nonanol Synthesis

Welcome to the technical support guide for the synthesis of 3-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical transformation. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to enhance the yield, purity, and reproducibility of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation and Grignard Reagent Issues

Question 1: My Grignard reaction to synthesize 3-Methyl-4-nonanol fails to initiate. The solution does not turn cloudy or generate heat. What are the likely causes and how can I fix this?

Answer: Failure to initiate a Grignard reaction is one of the most common issues and almost always points to the presence of water or other protic impurities, or a problem with the magnesium surface. The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with even trace amounts of water, which will quench the reagent as it forms.

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under a vacuum is standard practice. Allow the glassware to cool in a desiccator or under an inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent: The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from an appropriate drying agent (e.g., sodium/benzophenone ketyl) immediately before use.

    • Reagents: Ensure the alkyl halide (e.g., 1-bromopropane) and the aldehyde (3-methylbutanal) are free of water. Consider distilling them if their purity is questionable.

  • Activate the Magnesium Turnings: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. This layer must be removed.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium. The iodine reacts with the magnesium surface, exposing fresh metal. The appearance of a brown color from the iodine that subsequently fades is a good indicator of activation.

  • Initiation Tricks:

    • "Hot Spot" Method: Use a heat gun to gently warm a small spot on the flask where the magnesium is located. This localized heating can often provide the activation energy needed to start the reaction.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to physically disrupt the MgO layer and promote initiation.

Question 2: The yield of my 3-Methyl-4-nonanol is consistently low, and I observe a significant amount of a side product with a lower boiling point. What is happening?

Answer: A low yield of the desired alcohol coupled with a lower-boiling side product often indicates that a side reaction is competing with the primary Grignard addition. In this synthesis, the most likely culprits are Wurtz coupling and enolization of the aldehyde.

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a new C-C bond, in this case, producing hexane (propyl + propyl). This side reaction consumes your Grignard reagent, reducing the potential yield of the desired alcohol.

    CH3CH2CH2MgBr + CH3CH2CH2Br → CH3CH2CH2CH2CH2CH3 + MgBr2

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-carbon, forming an enolate. This is particularly problematic with sterically hindered aldehydes or bulky Grignard reagents. The enolate is unreactive towards further Grignard addition and is protonated during workup, regenerating the starting aldehyde.

Optimization Strategies:

ParameterRecommendation for Minimizing Side ReactionsRationale
Rate of Addition Add the alkyl halide slowly to the magnesium suspension.Maintains a low concentration of alkyl halide, disfavoring the bimolecular Wurtz coupling reaction.
Temperature Maintain a gentle reflux during Grignard formation. For the subsequent addition of the aldehyde, cool the reaction to 0°C.Lower temperatures favor the nucleophilic addition to the carbonyl over the enolization pathway.
Reagent Stoichiometry Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.Ensures complete consumption of the limiting aldehyde, but avoid a large excess which can complicate purification.
Solvent Choice Tetrahydrofuran (THF) is generally preferred over diethyl ether.THF is a better solvating agent for the magnesium species, which can sometimes lead to cleaner reactions.
Category 2: Workup and Purification

Question 3: During the aqueous workup, a persistent emulsion or a gelatinous precipitate forms, making the separation of the organic and aqueous layers impossible. How can I resolve this?

Answer: The formation of emulsions and gelatinous magnesium salts (Mg(OH)₂) is a frequent issue during the workup of Grignard reactions. This occurs when quenching with water alone. The key is to perform the quench with a dilute, cold acid solution, which converts the magnesium alkoxide and any remaining Grignard reagent into more soluble magnesium salts.

Recommended Workup Protocol:

  • Cooling: After the reaction is complete, cool the reaction flask in an ice bath to 0-5°C.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that is often effective at preventing the formation of magnesium hydroxides.

  • Acidification (if necessary): If a precipitate still forms, add a dilute solution of HCl (e.g., 1 M) dropwise until all the solids have dissolved and the aqueous layer is clear.

  • Extraction: Proceed with the standard liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Below is a workflow diagram illustrating the decision-making process for a successful Grignard workup.

G cluster_0 Grignard Reaction Workup Workflow A Reaction Complete B Cool to 0°C in Ice Bath A->B C Slowly Add Saturated aq. NH4Cl B->C D Are there persistent solids? C->D E Add 1M HCl Dropwise Until Clear D->E Yes F Separate Layers & Extract Aqueous Phase D->F No E->F G Combine Organic Layers, Dry, & Concentrate F->G H Purify by Distillation or Chromatography G->H I Issue Resolved H->I

Caption: Decision workflow for quenching and working up a Grignard reaction.

Category 3: Product Characterization

Question 4: I have purified my product, but how can I confirm that I have successfully synthesized 3-Methyl-4-nonanol and that it is pure?

Answer: Confirmation of the product structure and purity requires spectroscopic analysis. The primary methods you should use are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for assessing purity and confirming the molecular weight.

Expected Spectroscopic Data for 3-Methyl-4-nonanol:

TechniqueKey FeatureExpected Result
IR Spectroscopy O-H stretchBroad peak around 3300-3500 cm⁻¹
C-H stretchSharp peaks around 2850-2960 cm⁻¹
¹H NMR -CH(OH)- protonA multiplet around 3.4-3.6 ppm
-OH protonA broad singlet (can be exchanged with D₂O)
Terminal -CH₃ groupsDoublets and triplets in the 0.8-1.0 ppm region
¹³C NMR -CH(OH)- carbonA peak around 75-80 ppm
Alkyl carbonsA series of peaks in the 10-40 ppm range
GC-MS Purity AssessmentA single major peak in the Gas Chromatogram
Molecular IonA peak corresponding to the molecular weight (158.28 g/mol ), though it may be weak or absent. Look for characteristic fragmentation patterns (e.g., loss of water).

By comparing the spectra of your sample to these expected values and data from reference databases, you can confidently confirm the identity and purity of your synthesized 3-Methyl-4-nonanol.

References

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 8th Edition, 2017. URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: F. A. Carey and R. J. Sundberg, Springer, 5th Edition, 2007. URL: [Link]

  • Title: The Grignard Reaction in Asymmetric Synthesis Source: Chemical Reviews, 2015, 115 (1), 66–114. URL: [Link]

  • Title: Organometallics in Synthesis: A Manual Source: Edited by M. Schlosser, Wiley, 2nd Edition, 2002. URL: [Link]

Optimization

Technical Support Center: Troubleshooting GC-MS Analysis of Secondary Alcohols

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental workflows. Here, we move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions and resolve issues effectively.

Section 1: Chromatographic Issues - "My Peaks Don't Look Right"

Poor peak shape is one of the most common indicators of an underlying issue in your GC system or method. For polar analytes like secondary alcohols, these problems are often magnified.

FAQ 1: Why are my secondary alcohol peaks tailing severely?

Answer: Peak tailing, where the back half of the peak is elongated, is the most frequent chromatographic problem for alcohols. This is almost always caused by unwanted secondary interactions between the polar hydroxyl (-OH) group of your analyte and "active sites" within your GC system.[1][2] These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces that form hydrogen bonds with your alcohol, delaying a portion of the molecules as they travel through the system and causing a smeared or "tailed" peak.[1][3]

Common Sources of Active Sites:

  • GC Inlet Liner: The liner, especially if it's old, contaminated with non-volatile residues, or contains non-deactivated glass wool, is a primary source of activity.[1]

  • GC Column: Contamination at the head of the column or degradation of the stationary phase over time can expose active silanol groups on the fused silica tubing.[1][4]

  • Connections & Fittings: Improperly cut columns or poorly fitted connections can create "dead volumes" and expose active surfaces, leading to tailing.[3]

Troubleshooting Workflow for Peak Tailing

This workflow provides a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed for Secondary Alcohols check_liner Step 1: Inspect & Replace Inlet Liner Is it clean and deactivated? start->check_liner trim_column Step 2: Trim the Column Inlet Remove 15-30 cm from the front. check_liner->trim_column If tailing persists problem_solved Problem Resolved check_liner->problem_solved If problem solved check_params Step 3: Verify GC Parameters Injector Temp? Flow Rate? trim_column->check_params If tailing persists trim_column->problem_solved If problem solved consider_derivatization Step 4: Consider Derivatization Eliminate the polar -OH group. check_params->consider_derivatization If tailing persists check_params->problem_solved If problem solved consider_derivatization->problem_solved

Caption: A logical workflow for troubleshooting peak tailing.

FAQ 2: My peaks are fronting. What does that mean?

Answer: Peak fronting, where the front of the peak is sloped, is less common than tailing for alcohols but typically points to one of two issues:

  • Column Overload: You are injecting too much sample for the column to handle. The stationary phase becomes saturated, and excess analyte molecules travel through the column at the speed of the carrier gas, eluting earlier and causing a front.[5][6]

    • Solution: Reduce the injection volume or dilute your sample. Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).

  • Improper Analyte Focusing: This can occur if the initial oven temperature is too high, preventing the sample from condensing in a tight band at the head of the column.

    • Solution: Lower the initial oven temperature, ensuring it is below the boiling point of your solvent.[5]

FAQ 3: I'm having trouble separating secondary alcohol isomers. How can I improve resolution?

Answer: Separating isomers is a common challenge. Resolution is a function of column efficiency, selectivity, and analyte retention. To improve the separation of secondary alcohol isomers, you must optimize these factors.[7][8]

Key Strategies for Improving Resolution:

  • Column Selection (Selectivity): This is the most critical factor.[9] For polar alcohols, a polar stationary phase is essential.

    • Polyethylene Glycol (PEG) / WAX Phases: These are the gold standard for general alcohol analysis.[9][10] Their high polarity promotes strong interactions with the hydroxyl group, providing excellent selectivity for positional isomers.

    • Pentafluorophenyl (PFP) Phases: These columns offer unique π-π interactions and can be effective for separating isomers.[9]

  • Column Dimensions (Efficiency):

    • Length: Doubling the column length increases resolution by about 40%.[8] A 60 m column will provide significantly better separation than a 30 m column, albeit with longer run times.[9]

    • Internal Diameter (ID): A narrower ID (e.g., 0.18 mm vs. 0.25 mm) increases efficiency and improves resolution.[8]

  • Method Parameters (Retention & Efficiency):

    • Temperature Program: A slower oven ramp rate gives the analytes more time to interact with the stationary phase, improving separation.[7][9]

    • Carrier Gas Flow Rate: Ensure your linear velocity is optimized for your carrier gas (e.g., ~35-40 cm/sec for Helium) to achieve maximum efficiency.[9]

Parameter Effect on Resolution Recommendation for Isomer Separation
Stationary Phase High Impact (Selectivity)Use a polar WAX-type column (e.g., DB-WAX, Stabilwax®) as a starting point.[9][10]
Column Length Moderate Impact (Efficiency)Increase length (e.g., from 30 m to 60 m) for complex mixtures.[9]
Column ID Moderate Impact (Efficiency)Decrease ID (e.g., from 0.25 mm to 0.18 mm) for sharper peaks.
Oven Temperature High Impact (Retention)Lower the initial temperature and use a slower ramp rate (e.g., 2-5 °C/min).[9]

Section 2: Derivatization - "My Sample Prep Isn't Working"

Due to their polarity, secondary alcohols often require derivatization to improve volatility and chromatographic performance.[11][12] This process replaces the active hydrogen on the hydroxyl group with a non-polar group, typically a silyl group.[13]

FAQ 4: What is derivatization and why is it necessary for secondary alcohols?

Answer: Derivatization is the chemical modification of an analyte to make it more suitable for GC analysis.[12] For secondary alcohols, the primary goals are to:

  • Increase Volatility: Replacing the polar -OH group reduces intermolecular hydrogen bonding, lowering the compound's boiling point and allowing it to move through the GC system more easily.[11]

  • Improve Peak Shape: By masking the active hydrogen, derivatization eliminates the primary cause of peak tailing, resulting in sharp, symmetrical peaks.[11][14]

  • Enhance Mass Spectral Identification: Derivatized alcohols often produce more characteristic and higher mass fragments, aiding in structural elucidation.[13]

The most common method is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group or a bulkier silyl group.[13]

G reactants Secondary Alcohol (R-CH(OH)-R') + Silylating Agent (e.g., BSTFA) process Silylation Reaction (Heat, Catalyst) reactants->process products Silyl Ether Derivative (R-CH(O-TMS)-R') + By-products process->products

Caption: The silylation reaction converts a polar alcohol to a volatile ether.

FAQ 5: My derivatization reaction seems incomplete. What could be wrong?

Answer: Incomplete silylation is a common problem that leads to tailing peaks for the underivatized alcohol and potentially inaccurate quantification. The cause is often related to reaction conditions or reagent integrity.

  • Presence of Water or Protic Solvents: Silylating reagents are extremely sensitive to moisture.[12] Any water in your sample or solvent will be preferentially derivatized, consuming the reagent before it can react with your alcohol.

    • Solution: Ensure your sample is completely dry. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: You may not be using enough silylating agent to drive the reaction to completion, especially if the sample matrix contains other active compounds.

    • Solution: Try increasing the amount of derivatizing reagent in a stepwise manner.

  • Suboptimal Reaction Time/Temperature: Silylation of sterically hindered secondary alcohols can be slower than for primary alcohols.[15]

    • Solution: Increase the reaction time or temperature according to the reagent manufacturer's guidelines. For example, a reaction that is sluggish at room temperature may proceed to completion in 1-2 hours at 60-80°C.[16]

Protocol: General Silylation of a Secondary Alcohol

This protocol provides a starting point for the derivatization of secondary alcohols using a common reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Preparation: In a clean, dry 2 mL autosampler vial, add approximately 1 mg of your dried sample extract or standard.

  • Solvent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can act as a catalyst and acid scavenger.[17]

  • Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS catalyst). The TMCS catalyst can accelerate the reaction for hindered alcohols.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS.

Section 3: Mass Spectrometry - "I Can't Interpret My Spectrum"

The mass spectrum of a secondary alcohol provides a unique fingerprint, but interpretation can be challenging due to weak or absent molecular ions and complex fragmentation patterns.

FAQ 6: Why can't I see the molecular ion peak for my secondary alcohol?

Answer: It is very common for the molecular ion (M+) peak of primary and secondary alcohols to be very small or completely absent in a standard 70 eV electron ionization (EI) mass spectrum.[18][19][20] The initial radical cation formed by removing an electron from the oxygen is unstable and rapidly undergoes fragmentation.[21] Tertiary alcohols almost never show a molecular ion peak.[18][20]

  • What to look for instead: Often, a small M-1 peak (loss of a hydrogen radical from the alpha-carbon) is visible.[19][20] Also, look for a peak at M-18, corresponding to the loss of a water molecule.[18][19]

FAQ 7: What are the characteristic fragmentation patterns for a secondary alcohol?

Answer: The most structurally informative fragmentation pathway for secondary alcohols is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[18][22] Because a secondary alcohol has two such bonds, two primary fragment ions are possible. The cleavage will preferentially expel the larger alkyl radical to form the more stable, resonance-stabilized oxonium ion.[21]

G molecular_ion Secondary Alcohol Molecular Ion [R-CH(OH)-R']+ path_a Alpha-Cleavage (Loss of R' radical) molecular_ion->path_a path_b Alpha-Cleavage (Loss of R radical) molecular_ion->path_b fragment_a Fragment Ion [R-CH=OH]+ path_a->fragment_a fragment_b Fragment Ion [R'-CH=OH]+ path_b->fragment_b

Caption: Alpha-cleavage pathways for a secondary alcohol in the MS source.

Example: 2-Pentanol (Molecular Weight = 88)

  • Alpha-cleavage 1: Loss of the propyl radical (•C3H7, 43 u) results in a fragment at m/z 45 .

  • Alpha-cleavage 2: Loss of the methyl radical (•CH3, 15 u) results in a fragment at m/z 73 .

The base peak (most intense peak) will typically be the one formed by the loss of the larger radical, so for 2-pentanol, the base peak would be at m/z 45.[23] Observing these characteristic fragments is key to identifying the structure.

Alcohol Structure Alpha-Cleavage (Loss of Larger Radical) Expected Base Peak (m/z)
2-PropanolLoss of •CH345
2-ButanolLoss of •C2H545[22]
2-PentanolLoss of •C3H745
3-PentanolLoss of •C2H559

Section 4: General System-Level Issues

Sometimes, problems are not specific to a single peak but affect the entire analysis.

FAQ 8: I'm seeing "ghost peaks" in my blank runs. What is the source of this contamination?

Answer: Ghost peaks are peaks that appear in blank or solvent injections, indicating system contamination.[24] Identifying the source requires a systematic investigation.

  • Carryover from Previous Injection: A highly concentrated sample can contaminate the syringe, inlet liner, and head of the column.[25]

    • Solution: Run multiple solvent blanks after a concentrated sample. If the ghost peak decreases with each injection, it's carryover. Clean or replace your syringe and inlet liner.[25][26]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from tubing can introduce a consistent background of contaminants.

    • Solution: Ensure high-purity carrier gas and install appropriate gas filters.

  • Septum Bleed: Over-tightened septa or high injector temperatures can cause small particles of the septum to degrade and enter the inlet, creating characteristic siloxane peaks.

    • Solution: Use high-quality septa, do not over-tighten the septum nut, and replace the septum regularly.

  • Contaminated Solvents or Vials: The contaminant could be present in your solvent or leaching from the vial caps.[26]

    • Solution: Test a fresh bottle of solvent from a different lot. Analyze the solvent directly from the bottle to rule out contamination from vials/caps.

References
  • Benchchem. (n.d.). Troubleshooting peak tailing in GC-MS analysis of branched alcohols.
  • Benchchem. (n.d.). Troubleshooting peak tailing in the GC analysis of fatty alcohols.
  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2025). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Secondary and Tertiary Pentanols.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols.
  • Patschinski, P., Zhang, C., & Zipse, H. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry.
  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Silylation.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
  • Whitman People. (n.d.). GCMS Section 6.10.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? YouTube.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • YouTube. (2025). Mass Spectrometry of Alcohols.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in the Gas Chromatography of Alcohols.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Chemistry For Everyone. (2025). How Can You Improve Resolution In Gas Chromatography? YouTube.
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chromatography Forum. (2012). Source of GCMS Contaminant?
  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65.

Sources

Troubleshooting

Stability issues of 3-Methyl-4-nonanol under different conditions

Technical Support Center: 3-Methyl-4-nonanol Stability Welcome to the technical support guide for 3-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to proactive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-nonanol Stability

Welcome to the technical support guide for 3-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges. Understanding the chemical behavior of this secondary alcohol under various experimental and storage conditions is critical for ensuring data integrity, formulation efficacy, and regulatory compliance. This guide provides in-depth, field-proven insights and actionable protocols to navigate potential stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of 3-Methyl-4-nonanol.

Q1: What is 3-Methyl-4-nonanol and what are its primary chemical features? A1: 3-Methyl-4-nonanol is a branched, secondary alcohol with the chemical formula C10H22O[1][2]. As a secondary alcohol, the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. This structure is the primary determinant of its chemical reactivity and stability profile.

Q2: What are the main factors that can cause 3-Methyl-4-nonanol to degrade? A2: The principal factors affecting its stability are exposure to:

  • Oxidizing Agents: Leads to the formation of a ketone.

  • Acidic Conditions (especially with heat): Causes dehydration, resulting in the formation of alkenes[3].

  • High Temperatures: Can accelerate both dehydration and other decomposition pathways.

  • Strong Light (Photolysis): While less common for simple alcohols, it should be evaluated as a potential stressor in formal stability studies[4][5].

Q3: What are the most likely degradation products of 3-Methyl-4-nonanol? A3: The two most common degradation products are:

  • 3-Methyl-4-nonanone: Formed via oxidation of the secondary alcohol group[6][7][8].

  • Methyl-nonene isomers: A mixture of different alkenes formed through the elimination of water (dehydration) under acidic conditions[3][9].

Q4: What are the ideal storage conditions for 3-Methyl-4-nonanol? A4: To ensure long-term stability, store 3-Methyl-4-nonanol in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For maximum stability, especially for analytical standards or long-term storage, consider purging the container with an inert gas (like nitrogen or argon) to displace oxygen and prevent oxidation. Keep it away from incompatible materials such as strong acids and oxidizing agents[10].

Q5: How can I quickly assess if my sample of 3-Methyl-4-nonanol has degraded? A5: The most reliable method is through chromatographic analysis (e.g., GC or HPLC). The appearance of new peaks, particularly those corresponding to the expected ketone or alkene degradants, alongside a decrease in the area of the main 3-Methyl-4-nonanol peak, is a clear indicator of degradation. Spectroscopic methods like IR spectroscopy can also be indicative; for instance, the appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ would suggest oxidation to a ketone.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental problems in a detailed question-and-answer format, focusing on the underlying chemical mechanisms.

Issue 1: Unexpected Impurities and Loss of Purity Over Time

Q: My purity analysis of a 3-Methyl-4-nonanol sample using GC-MS shows a decreasing area for the parent peak and the emergence of a new peak with a mass corresponding to C10H20O. What is the likely cause?

A: This observation strongly suggests that your sample is undergoing oxidation . 3-Methyl-4-nonanol, as a secondary alcohol, can be readily oxidized to form its corresponding ketone, 3-Methyl-4-nonanone [6][7][8][11].

  • Causality: The oxidation reaction involves the loss of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached[7]. This process can be initiated by various oxidizing agents, including atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities or light. Common laboratory oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will also effect this transformation rapidly[11][12].

  • Troubleshooting Steps:

    • Confirm Identity: The molecular weight of 3-Methyl-4-nonanone (C10H20O) is 156.27 g/mol , two mass units less than the parent alcohol (C10H22O, 158.28 g/mol ). Your GC-MS data should confirm this mass difference.

    • Review Storage: Ensure the sample is stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use amber vials or store in the dark to prevent photo-initiated oxidation.

    • Check Excipients: If this is a formulated product, review all excipients for oxidative potential. Peroxides, often found as impurities in polymers like PEGs, are a common culprit.

Issue 2: Rapid Degradation in Acidic Formulations

Q: I am formulating 3-Methyl-4-nonanol in a solution with a pH of 3.5. The compound degrades significantly within hours, and my analysis shows multiple new peaks corresponding to a C10H20 formula. What is this reaction?

A: You are observing acid-catalyzed dehydration . Alcohols are prone to eliminating a molecule of water in the presence of an acid and heat (even ambient temperature can be sufficient) to form alkenes[3].

  • Mechanism Explained: The reaction proceeds in several steps:

    • Protonation: The acidic environment protonates the hydroxyl group, turning it into a good leaving group (-OH₂⁺).

    • Carbocation Formation: The water molecule departs, leaving behind a secondary carbocation.

    • Deprotonation: A base (like water) removes a proton from an adjacent carbon, forming a double bond. Due to the branched structure of 3-Methyl-4-nonanol, deprotonation can occur from different adjacent carbons, leading to a mixture of alkene isomers (different methyl-nonenes). This explains the multiple peaks you observe.

  • Troubleshooting Steps:

    • Buffer the Formulation: If possible, adjust the pH of your formulation to be near-neutral (pH 6-8) to avoid acid catalysis.

    • Minimize Heat: If an acidic environment is unavoidable, perform all handling and storage at reduced temperatures to slow the reaction rate.

    • Use Aprotic Solvents: If the application allows, using an aprotic solvent instead of an aqueous acidic solution can prevent the protonation step required for dehydration.

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of 3-Methyl-4-nonanol.

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods[5][13][14]. The goal is to achieve 5-20% degradation of the active substance[4][13][15].

Objective: To investigate the intrinsic stability of 3-Methyl-4-nonanol under various stress conditions.

Materials:

  • 3-Methyl-4-nonanol

  • 1M HCl (Hydrochloric Acid)

  • 1M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, calibrated thermometer, photostability chamber, heating oven.

Methodology:

  • Prepare Stock Solution: Prepare an accurately weighed stock solution of 3-Methyl-4-nonanol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Store at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.

    • Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[4].

  • Control Samples: For each condition, prepare a control sample stored at 5°C in the dark. For acid/base hydrolysis, neutralize the sample before analysis.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time point that yields approximately 5-20% degradation[15].

  • Analysis: Analyze all samples using a validated stability-indicating chromatographic method (see Protocol 2). Calculate the mass balance to ensure all degradation products are accounted for[4].

Protocol 2: Stability-Indicating GC Method

Objective: To separate 3-Methyl-4-nonanol from its potential oxidative and dehydrative degradation products.

  • Gas Chromatograph (GC): System with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) in a suitable solvent like hexane or ethyl acetate.

Expected Elution Order: The more volatile alkene degradation products will elute first, followed by the parent alcohol (3-Methyl-4-nonanol), and finally the less volatile ketone (3-Methyl-4-nonanone). This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines[4].

Section 4: Data Summary and Pathway Visualization

Data Presentation: Summary of Stability Profile

The following table summarizes the expected outcomes from a forced degradation study on 3-Methyl-4-nonanol.

Stress ConditionSeverityExpected Degradation MechanismPrimary Degradation Product(s)
Acidic 0.1M HCl, 60°CDehydration (E1 Elimination)Mixture of methyl-nonene isomers[3]
Basic 0.1M NaOH, 60°CGenerally StableNo significant degradation expected
Oxidative 3% H₂O₂, RTOxidation3-Methyl-4-nonanone[6][8]
Thermal 80°C (dry heat)Dehydration/DecompositionPotential for dehydration and other minor byproducts
Photolytic ICH Q1B StandardPhotochemical reactionsDegradation potential to be determined
Mandatory Visualization: Degradation Pathways & Workflows

Oxidation_Pathway cluster_reactants Reactants cluster_reagents Condition cluster_products Products Alcohol 3-Methyl-4-nonanol Ketone 3-Methyl-4-nonanone Alcohol->Ketone Oxidation [-2H] Oxidant Oxidizing Agent (e.g., H₂O₂, O₂) Water H₂O

Caption: Oxidative degradation pathway of 3-Methyl-4-nonanol.

Dehydration_Pathway cluster_main Acid-Catalyzed Dehydration Alcohol 3-Methyl-4-nonanol Protonated_Alcohol Protonated Alcohol (-OH₂⁺) Alcohol->Protonated_Alcohol + H⁺ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkenes Mixture of Methyl-nonene Isomers Carbocation->Alkenes - H⁺

Caption: Acid-catalyzed dehydration pathway of 3-Methyl-4-nonanol.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid (1M HCl, 60°C) Prep->Acid Base Base (1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analyze Analyze Samples by Stability-Indicating Method (GC/HPLC) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants (e.g., by MS) Analyze->Identify Quantify Quantify Purity Loss & Mass Balance Identify->Quantify

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Methyl-4-nonanol During Experimental Workup

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Methyl-4-nonanol and encountering stability issues during reaction work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Methyl-4-nonanol and encountering stability issues during reaction workup and purification. As a branched secondary alcohol, 3-Methyl-4-nonanol is susceptible to specific decomposition pathways, primarily acid-catalyzed dehydration and, to a lesser extent, oxidation. Understanding the mechanisms behind this degradation is the first step toward preventing it. This document provides in-depth troubleshooting advice and robust protocols to ensure the integrity and yield of your target molecule.

Troubleshooting Guide: Common Decomposition Issues

This section addresses the most frequent problems encountered during the isolation of 3-Methyl-4-nonanol, particularly after syntheses like Grignard reactions.

Q1: "My yield of 3-Methyl-4-nonanol is consistently low, and my analytical data (GC-MS, ¹H NMR) shows the presence of alkenes. What is causing this?"

Answer: This is a classic case of acid-catalyzed dehydration . 3-Methyl-4-nonanol, being a secondary alcohol, can undergo an E1 elimination reaction when exposed to strong acids.[1][2] This is especially common during the workup of Grignard reactions, where acidic solutions are used to quench the reaction and dissolve magnesium salts.

The Underlying Mechanism: The hydroxyl group (-OH) is intrinsically a poor leaving group.[3][4] However, in the presence of a strong acid (like H₂SO₄ or HCl), the oxygen atom of the hydroxyl group gets protonated, forming an oxonium ion (-OH₂⁺). This creates an excellent leaving group: a neutral water molecule.[1][4] Once the water molecule departs, a secondary carbocation is formed at C4. A neighboring proton is then abstracted by a weak base (like water or the conjugate base of the acid) to form a double bond, resulting in a mixture of alkene isomers (e.g., 3-methylnon-3-ene and 3-methylnon-4-ene).[5]

dot

DehydrationMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Alcohol 3-Methyl-4-nonanol (Poor Leaving Group, -OH) Protonated_Alcohol Protonated Alcohol (Good Leaving Group, -OH₂⁺) Alcohol->Protonated_Alcohol + H⁺ Acid Strong Acid (H₃O⁺) Protonated_Alcohol_ref Protonated Alcohol Carbocation Secondary Carbocation + H₂O Carbocation_ref Secondary Carbocation Protonated_Alcohol_ref->Carbocation - H₂O (Rate-Determining) Alkene_Mix Alkene Mixture (3-methylnon-3-ene, etc.) Carbocation_ref->Alkene_Mix - H⁺

Caption: Acid-catalyzed E1 dehydration pathway of a secondary alcohol.

Solution: Employ a Mildly Acidic Quench

To prevent dehydration, you must avoid strongly acidic conditions. The standard industry practice is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) .

Why this works: Ammonium chloride solution is a buffer with a pH of approximately 4.5-6.0. It provides just enough acidity to protonate the intermediate alkoxide to form the desired alcohol and to break down any magnesium salt complexes, but it is not acidic enough to cause significant protonation of the alcohol's hydroxyl group, thereby preventing the elimination pathway.[6]

Experimental Protocol: Gentle Grignard Workup for 3-Methyl-4-nonanol

  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This helps to control the exotherm of the quench.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Continue addition until the bubbling ceases and the thick greyish mass of magnesium salts begins to break up.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., diethyl ether, MTBE, or ethyl acetate).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Q2: "My isolated product has a sharp peak around 1710 cm⁻¹ in the IR spectrum and a ¹³C NMR signal near 210 ppm. What is this impurity?"

Answer: This impurity is almost certainly 3-methyl-4-nonanone , the ketone formed from the oxidation of your secondary alcohol.[7] Secondary alcohols can be oxidized to ketones, and this can sometimes occur inadvertently during the workup or subsequent handling.[8][9][10]

Potential Causes:

  • Aerial Oxidation: Prolonged exposure to atmospheric oxygen, especially at elevated temperatures or if trace metal impurities are present, can cause slow oxidation.

  • Oxidizing Contaminants: If any reagents used in the preceding steps had oxidizing properties (e.g., certain sources of alkyl halides), they might persist into the workup.

Solution: Minimize Exposure to Oxidants and Heat

  • Inert Atmosphere: While not always necessary for a simple workup, if oxidation is a persistent issue, perform the workup and solvent removal steps under an inert atmosphere (Nitrogen or Argon).

  • Use Degassed Solvents: For highly sensitive applications, using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) for the extraction can be beneficial.

  • Avoid Excessive Heat: When removing the solvent on a rotary evaporator, use a moderate water bath temperature (typically ≤ 40 °C) to minimize thermal stress on the product.

  • Prompt Purification: Do not leave the crude product exposed to air for extended periods. Proceed to purification (e.g., column chromatography or vacuum distillation) promptly after isolation.

Data Presentation: Spectroscopic Signatures of Product vs. Byproducts

Compound NameStructureKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
3-Methyl-4-nonanol (Product)C₅H₁₁-CH(OH)-CH(CH₃)-C₂H₅~3.4-3.6 (m, 1H, -CHOH)~75-80 (-CHOH)3600-3200 (broad, O-H stretch)
3-Methylnon-3-ene (Dehydration)C₅H₁₁-CH=C(CH₃)-C₂H₅~5.1-5.5 (m, 1H, vinyl)~120-140 (sp² carbons)~1650 (weak, C=C stretch)
3-Methyl-4-nonanone (Oxidation)C₅H₁₁-C(=O)-CH(CH₃)-C₂H₅~2.4-2.7 (m, protons α to C=O)~210-215 (C=O)~1710 (strong, C=O stretch)

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 3-Methyl-4-nonanol? A: The ideal pH for the aqueous phase during extraction is near-neutral to slightly acidic (pH 6-7). The NH₄Cl workup naturally achieves this. Strongly acidic conditions (pH < 4) will cause dehydration, while basic conditions (pH > 8) can lead to emulsions and will not effectively neutralize the magnesium alkoxide or dissolve the resulting magnesium hydroxide salts.

Q2: Can I purify 3-Methyl-4-nonanol by distillation? What are the risks? A: Yes, vacuum distillation is a common and effective method for purifying alcohols. However, distillation at atmospheric pressure is not recommended as the high temperatures required can promote thermal decomposition (elimination).

  • Recommendation: Perform the distillation under reduced pressure to lower the boiling point. It is also good practice to add a small amount of a non-volatile weak base, like powdered anhydrous sodium carbonate (Na₂CO₃), to the distilling flask to neutralize any trace acidity that could catalyze dehydration at high temperatures.

Q3: How can I be certain that decomposition is occurring during the workup and not during the reaction itself? A: The best way to verify this is to take a small, crude sample of the reaction mixture (before the aqueous quench) and analyze it directly. Carefully quench this aliquot with D₂O and a mild deuterated acid source in an NMR tube. If the alcohol is the only product observed, but the final bulk material shows byproducts, the decomposition is happening during your workup/purification procedure.

Q4: Are there alternative reagents to POCl₃ or strong acid for intentionally dehydrating the alcohol for characterization? A: Yes, for controlled dehydration studies, phosphorus oxychloride (POCl₃) in pyridine is a classic method that proceeds via an E2 mechanism and often avoids the carbocation rearrangements that can occur with strong acids.[2][11] This can be useful for synthesizing authentic alkene standards to compare against the byproducts observed in your problematic workup.

dot

WorkupWorkflow Start Reaction Mixture (Alkoxide + Mg Salts) Cool Cool to 0 °C Start->Cool Quench Slowly Add Sat. aq. NH₄Cl Cool->Quench Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Wash Wash Organic Layer (H₂O, then Brine) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator, ≤ 40°C) Dry->Concentrate End Crude 3-Methyl-4-nonanol (High Purity & Yield) Concentrate->End

Caption: Recommended "Gentle Workup" workflow to prevent decomposition.

By implementing these scientifically-grounded procedures and understanding the chemical principles at play, you can effectively prevent the decomposition of 3-Methyl-4-nonanol and ensure the successful isolation of your product.

References

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Clark, J. (2015). Oxidation of alcohols. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5059217, 3-Methyl-4-nonanol. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • University of Calgary. (n.d.). Dehydration of 3-methyl-3-pentanol. [Link]

  • Studocu. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Quora. (2018). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why?. [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Bartleby. (n.d.). If 3-methyl-4 heptanol is treated with heat and sulfuric acid what will be the product(s)?. [Link]

  • Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102700, 3-Methylheptan-4-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142028, 3-Methyl-4-nonanone. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Spectroscopic Approach to the Structural Confirmation of 3-Methyl-4-nonanol: A Comparative Guide

Introduction: The Imperative of Unambiguous Structural Elucidation In the realms of chemical research and pharmaceutical development, the precise structural characterization of a molecule is not merely a procedural forma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realms of chemical research and pharmaceutical development, the precise structural characterization of a molecule is not merely a procedural formality; it is the bedrock upon which all subsequent data rests. An incorrect structural assignment can invalidate biological assays, misdirect synthesis optimization, and lead to significant financial and temporal losses. The subject of this guide, 3-Methyl-4-nonanol (Molecular Formula: C₁₀H₂₂O, Molar Mass: 158.28 g/mol ), is a secondary alcohol whose structure, while seemingly simple, presents an excellent case study for demonstrating the power and necessity of a multi-faceted spectroscopic approach.

This guide provides an in-depth, experience-driven comparison of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to unequivocally confirm the structure of 3-Methyl-4-nonanol. We will contrast its expected spectral data with that of its structural isomers, specifically the tertiary alcohol 4-Methyl-4-nonanol and the regioisomeric secondary alcohol 5-Methyl-4-nonanol . This comparative analysis will illustrate how subtle differences in molecular architecture manifest as distinct and measurable spectroscopic signatures.

The Analytical Challenge: Differentiating Structural Isomers

To validate our methodology, we must prove that it can distinguish 3-Methyl-4-nonanol from its closely related isomers. The chosen comparators are:

  • 3-Methyl-4-nonanol (Target): A secondary alcohol with the hydroxyl group at the C4 position and a methyl branch at the C3 position.

  • 4-Methyl-4-nonanol (Isomer 1): A tertiary alcohol, differing in the position of the hydroxyl group and the nature of the alcohol.

  • 5-Methyl-4-nonanol (Isomer 2): A secondary alcohol, differing in the position of the methyl branch relative to the hydroxyl group.

These isomers present a robust challenge, as they share the same molecular formula and mass, requiring a detailed analysis of functional groups and atomic connectivity for differentiation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is our first line of inquiry. Its primary utility lies in the rapid identification of functional groups. For an alcohol, two features are paramount: the hydroxyl (-OH) stretch and the carbon-oxygen (C-O) stretch. The energy of these vibrations is sensitive to the local electronic and steric environment, providing our first crucial clues.[1][2][3]

The O-H stretching vibration in a condensed-phase (neat or concentrated) alcohol sample is characterized by a strong, broad absorption band between 3200-3550 cm⁻¹, a direct consequence of intermolecular hydrogen bonding.[4][5][6] While this confirms the presence of an alcohol, it does not typically distinguish between primary, secondary, or tertiary forms.

The diagnostic power of IR in this context comes from the C-O stretching vibration, which appears in the 1000-1260 cm⁻¹ region.[3][7] The precise position of this band is highly dependent on the substitution of the carbinol carbon (the carbon bearing the -OH group). This is because the C-O bond in a tertiary alcohol is vibrationally coupled to more C-C bonds than in a secondary alcohol, leading to a higher frequency (wavenumber) absorption.[7][8]

Comparative IR Data:

Vibrational ModeExpected Range (cm⁻¹)3-Methyl-4-nonanol (Secondary)4-Methyl-4-nonanol (Tertiary)Rationale for Differentiation
O-H Stretch (H-bonded)3200 - 3550Strong, BroadStrong, BroadConfirms alcohol functional group, but not class.[6][9]
C-H Stretch (sp³)2840 - 3000Medium-StrongMedium-StrongConfirms aliphatic nature.
C-O Stretch 1000 - 1260 ~1100 ~1150 The C-O stretch for tertiary alcohols appears at a higher wavenumber than for secondary alcohols. This is a key distinguishing feature.[7][8]

This data clearly indicates that IR spectroscopy can reliably differentiate our target secondary alcohol from its tertiary isomer, 4-Methyl-4-nonanol.

Part 2: Nuclear Magnetic Resonance (NMR) – The Connectivity Roadmap

¹H NMR Spectroscopy: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons.

  • Chemical Shift: Protons on a carbon adjacent to an electronegative oxygen atom are deshielded and their signal is shifted downfield, typically appearing in the 3.4-4.5 ppm range.[1][2][4] This is a hallmark of the carbinol proton.

  • -OH Proton: The hydroxyl proton itself is labile and its chemical shift is highly variable (typically 1-5 ppm), concentration-dependent, and often appears as a broad singlet due to rapid exchange with trace acidic impurities, which decouples it from adjacent protons.[6][11] A D₂O shake experiment is the gold standard for its identification; upon adding a drop of D₂O, the -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum.[4][6][11]

  • Spin-Spin Splitting: The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, tells us the number of protons on adjacent carbons, allowing for the reconstruction of molecular fragments.

Predicted ¹H NMR Data Comparison:

Feature3-Methyl-4-nonanol (Target)4-Methyl-4-nonanol (Isomer 1)5-Methyl-4-nonanol (Isomer 2)Rationale for Differentiation
Carbinol Proton (H attached to C-O) ~3.5 ppm, multiplet Absent ~3.5 ppm, multiplet The absence of a signal in the 3.4-4.5 ppm range is definitive proof of a tertiary alcohol.[1][2]
-OH Proton Broad singlet, variable ppmBroad singlet, variable ppmBroad singlet, variable ppmConfirmed by D₂O exchange.[11]
Unique Methyl Signals 3 (doublet, triplet, triplet)3 (triplet, triplet, singlet)2 (doublet, triplet)The splitting pattern and number of methyl signals differ. The singlet methyl in Isomer 1 and the reduced number in Isomer 2 are clear differentiators.
Total Signals ~10 distinct multipletsFewer, more symmetric signals~10 distinct multipletsThe overall complexity and specific splitting patterns provide a unique fingerprint.
¹³C NMR and DEPT: The Carbon Skeleton

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR maps the carbon backbone. A standard ¹³C{¹H} (proton-decoupled) spectrum shows a single peak for each unique carbon atom. The DEPT experiment provides an additional layer of information by revealing the number of hydrogens attached to each carbon.

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons (like the carbinol carbon in a tertiary alcohol) are absent in all DEPT spectra.

Predicted ¹³C NMR & DEPT Data Comparison:

Feature3-Methyl-4-nonanol (Target)4-Methyl-4-nonanol (Isomer 1)5-Methyl-4-nonanol (Isomer 2)Rationale for Differentiation
Total ¹³C Signals 109 (due to symmetry)10A simple peak count can differentiate Isomer 1.
Carbinol Carbon (C-O) ~70-80 ppm~70-85 ppm~70-80 ppmThe chemical shift confirms a carbon bonded to oxygen.[1][4]
DEPT-90 Result 2 positive signals (C3, C4)0 signals2 positive signals (C4, C5)The absence of a CH signal for the carbinol carbon in Isomer 1 is definitive.
DEPT-135 Result 2 positive CH, 3 positive CH₃, 4 negative CH₂1 positive CH, 2 positive CH₃, 5 negative CH₂, 1 absent quaternary C2 positive CH, 2 positive CH₃, 5 negative CH₂The count of CH, CH₂, and CH₃ groups provides a unique signature for each isomer.

The combined NMR data, especially the DEPT experiments, leaves no ambiguity in differentiating the three isomers.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which is a roadmap of its structural components. Alcohols typically undergo two primary fragmentation pathways in an electron ionization (EI) source: dehydration and α-cleavage.[2][12][13] The molecular ion (M⁺) peak for alcohols is often weak or entirely absent due to the ease of fragmentation.[13][14][15]

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in an [M-18]⁺· peak.

  • α-Cleavage: The breaking of a C-C bond adjacent to the carbinol carbon. This is the most diagnostic fragmentation pathway as it produces resonance-stabilized oxonium ions, and the masses of the resulting fragments directly indicate the size of the alkyl groups attached to the carbinol carbon.[1][12][14]

Predicted MS Fragmentation Comparison (α-Cleavage):

CompoundCleavage Point 1Resulting Ion (m/z)Cleavage Point 2Resulting Ion (m/z)Rationale for Differentiation
3-Methyl-4-nonanol (Target) C3 – C4 bond87 (loss of C₅H₁₁)C4 – C5 bond73 (loss of C₆H₁₃)The presence of significant peaks at m/z 87 and 73 is a unique signature.
4-Methyl-4-nonanol (Isomer 1) C3 – C4 bond73 (loss of C₆H₁₃)C4 – C5 bond101 (loss of C₄H₉)A strong peak at m/z 101 is not expected for the target molecule.
5-Methyl-4-nonanol (Isomer 2) C3 – C4 bond59 (loss of C₇H₁₅)C4 – C5 bond101 (loss of C₄H₉)The combination of fragments at m/z 59 and 101 distinguishes it from the target.

The α-cleavage patterns provide a definitive and unique fragmentation fingerprint for each isomer, allowing for unambiguous identification even if the molecular ion peak is not observed.

Integrated Strategy and Workflow

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Sample: 3-Methyl-4-nonanol IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data IR Data: - Broad O-H at ~3350 cm⁻¹ - C-O stretch at ~1100 cm⁻¹ IR->IR_Data NMR_Data NMR Data: - Carbinol ¹H at ~3.5 ppm - 10 unique ¹³C signals - DEPT confirms 2xCH, 4xCH₂, 3xCH₃ NMR->NMR_Data MS_Data MS Data: - M-18 peak (dehydration) - α-cleavage fragments at m/z 87, 73 MS->MS_Data Comparison Comparison with Isomers: - Tertiary alcohol ruled out by IR & NMR - Regioisomer ruled out by NMR & MS IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Conclusion: Structure Confirmed as 3-Methyl-4-nonanol Comparison->Conclusion

Caption: Integrated workflow for the spectroscopic confirmation of 3-Methyl-4-nonanol.

Experimental Protocols

The following are generalized yet robust protocols for acquiring the necessary data. Instrument parameters should be optimized by a trained operator for the specific sample.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place one drop of neat 3-Methyl-4-nonanol liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film between two NaCl or KBr salt plates.

  • Background Collection: With no sample present, collect a background spectrum (typically 32-64 scans) to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key absorption bands for O-H and C-O stretching vibrations and compare them to the expected values.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-4-nonanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C{¹H} NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum (typically requires a larger number of scans, e.g., 512 or more, due to the low natural abundance of ¹³C).

  • DEPT Acquisition:

    • Run standard DEPT-90 and DEPT-135 pulse programs. These experiments are typically faster than a full ¹³C acquisition.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • D₂O Shake (Optional but Recommended): After initial spectra are acquired, add 1-2 drops of D₂O to the NMR tube, shake gently to mix, and re-acquire the ¹H spectrum to identify the -OH peak.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 3-Methyl-4-nonanol (~100 ppm) in a volatile solvent such as dichloromethane or hexane.

  • GC Method:

    • Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C, hold for 2 min), then ramp at 10-15 °C/min to a final temperature of 280 °C.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Interface Temperature: Set to ~280 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to 3-Methyl-4-nonanol. Analyze the corresponding mass spectrum, identifying the molecular ion (if present), the [M-18] peak, and the key α-cleavage fragment ions.

Conclusion

The structural confirmation of 3-Methyl-4-nonanol serves as a powerful illustration of a core principle in analytical chemistry: no single technique provides the complete picture. Infrared spectroscopy rapidly confirms the alcohol functional group and distinguishes it from a tertiary isomer. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, differentiating it from all regio- and structural isomers. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that corroborates the structure deduced from NMR. By integrating these orthogonal datasets, we build a self-validating and irrefutable case for the structure of our target molecule, upholding the highest standards of scientific integrity.

References

  • McMurry, J. (2011). Organic Chemistry, 8th Ed. Cengage Learning. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Oregon State University. Spectroscopy of Alcohols: Identification. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry Stack Exchange. Infrared spectra of alcohols and phenols. [Link]

  • Khan Academy. Mass spectrometry of alcohols. [Link]

  • Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Scribd. Mass Spectrometry of Alcohols and Ethers. [Link]

  • University of Calgary. IR: alcohols. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • Reddit. O Chem: Interpreting 'HNMR for an Alcohol. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5059217, 3-Methyl-4-nonanol. [Link]

  • Química Organica. IR Spectrum: Alcohols and Phenols. [Link]

Sources

Comparative

The Decisive Role of Chirality: A Comparative Guide to the Bioactivity of 3-Methyl-4-nonanol Stereoisomers

For the attention of researchers, scientists, and professionals in drug development and chemical ecology, this guide provides a detailed comparison of the anticipated bioactivity of 3-Methyl-4-nonanol stereoisomers. Leve...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development and chemical ecology, this guide provides a detailed comparison of the anticipated bioactivity of 3-Methyl-4-nonanol stereoisomers. Leveraging established principles of stereochemistry in insect chemical communication, this document synthesizes technical data and field-proven insights to underscore the critical importance of stereoisomeric purity in the development of bioactive compounds.

Introduction: The Significance of Stereoisomerism in Bioactivity

In the realm of bioactive molecules, the three-dimensional arrangement of atoms, or stereochemistry, is a paramount determinant of biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can elicit vastly different physiological responses. This phenomenon is particularly pronounced in the intricate world of insect chemical communication, where pheromones often exhibit a high degree of stereospecificity. The insect's olfactory receptors are chiral entities, and as such, they can differentiate between stereoisomers, leading to distinct behavioral outcomes ranging from attraction to repulsion or even a complete lack of response.[1][2]

The Stereoisomers of 3-Methyl-4-nonanol

3-Methyl-4-nonanol possesses two chiral centers, at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the methyl group at C3 and the hydroxyl group at C4 defines the unique identity and, consequently, the biological activity of each isomer.

A Case Study: The Bioactivity of 4-Methyl-3-heptanol Stereoisomers in Bark Beetles

Research on the almond bark beetle, Scolytus amygdali, has demonstrated the critical role of stereochemistry in the effectiveness of its aggregation pheromone, 4-methyl-3-heptanol. Field tests have unequivocally shown that only one of the four stereoisomers is responsible for attracting the beetles, while others can be inactive or even inhibitory.

Stereoisomer of 4-Methyl-3-heptanolBioactivity in Scolytus amygdali
(3S,4S)Attractant (in combination with a synergist)
(3R,4S)Inhibitory
(3R,4R)Inhibitory
(3S,4R)Not specified as inhibitory, but inactive alone

This data is based on studies of 4-methyl-3-heptanol and is presented as a predictive model for the behavior of 3-Methyl-4-nonanol stereoisomers.[3][4][5][6]

This stark differentiation in bioactivity underscores the necessity of evaluating each stereoisomer of a chiral compound individually. The presence of inhibitory isomers in a racemic mixture can significantly reduce or completely nullify the desired attractive effect of the active isomer.

Experimental Workflows for Stereoisomer Bioactivity Comparison

To definitively characterize the bioactivity of 3-Methyl-4-nonanol stereoisomers, a systematic experimental approach is required. This workflow integrates enantioselective synthesis, chiral analysis, and a tiered series of bioassays.

G cluster_0 Synthesis & Purification cluster_1 Chiral Analysis cluster_2 Bioassays A Enantioselective Synthesis of (3R,4R), (3S,4S), (3R,4S), (3S,4R) 3-Methyl-4-nonanol B Purification of each stereoisomer A->B C Chiral Gas Chromatography (GC) - Determination of enantiomeric purity B->C D Electroantennography (EAG) - Screening for antennal response C->D E Behavioral Assays (Olfactometer) - Quantification of attraction/repulsion D->E F Field Trials - Evaluation of efficacy in a natural environment E->F

Figure 1: Experimental workflow for comparing the bioactivity of 3-Methyl-4-nonanol stereoisomers.

Part 1: Enantioselective Synthesis and Purification

The first crucial step is the synthesis of each of the four stereoisomers of 3-Methyl-4-nonanol in high enantiomeric purity. This is typically achieved through stereoselective synthetic routes, often employing chiral auxiliaries or catalysts.[4][7][8]

Protocol: Enantioselective Synthesis (Conceptual Outline)

  • Starting Material Selection: Choose a suitable achiral or chiral starting material that allows for the controlled introduction of the two chiral centers.

  • Asymmetric Reaction: Employ a stereoselective reaction, such as an asymmetric aldol reaction or the use of a chiral reducing agent, to create the first chiral center with a high degree of enantiomeric excess.

  • Diastereoselective Reaction: Introduce the second chiral center through a diastereoselective reaction, where the stereochemistry of the first center directs the formation of the second.

  • Purification: After each synthetic step, purify the product using techniques such as column chromatography to remove impurities and byproducts.

  • Stereoisomer Separation: In some cases, a mixture of diastereomers may be synthesized and then separated using chromatography.

Part 2: Chiral Analysis for Quality Control

The enantiomeric purity of each synthesized stereoisomer must be rigorously verified before proceeding to bioassays. Chiral gas chromatography (GC) is the gold standard for this analysis.

Protocol: Chiral Gas Chromatography Analysis

  • Column Selection: Utilize a GC column with a chiral stationary phase, such as a cyclodextrin-based column, which can differentiate between enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized stereoisomer in a suitable solvent.

  • Injection and Separation: Inject the sample into the GC. The enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in separate peaks on the chromatogram.

  • Quantification: Determine the enantiomeric excess (ee) by calculating the relative area of the peaks corresponding to each enantiomer. An ee of >98% is generally considered acceptable for bioassays.

Part 3: Tiered Bioassays for Functional Characterization

A multi-tiered approach to bioassays provides a comprehensive understanding of the bioactivity of each stereoisomer, from the physiological to the behavioral level.

Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from the target insect species (e.g., a longhorn beetle from the family Cerambycidae).[1][9][10][11]

  • Electrode Placement: Mount the antenna between two electrodes to measure changes in electrical potential.

  • Stimulus Delivery: Deliver a puff of air containing a known concentration of a single 3-Methyl-4-nonanol stereoisomer over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Data Analysis: Compare the amplitude of the EAG responses elicited by each stereoisomer to determine which compounds are detected by the insect's antennae.

Protocol: Behavioral Assays (Olfactometer)

  • Apparatus Setup: Use a Y-tube or four-arm olfactometer, which provides the insect with a choice between different airstreams.

  • Odor Introduction: Introduce a stream of air containing a single stereoisomer into one arm of the olfactometer and a control (solvent only) into the other arm(s).

  • Insect Introduction: Release an individual insect at the base of the olfactometer.

  • Choice Recording: Record the amount of time the insect spends in each arm and which arm it ultimately chooses.

  • Data Analysis: Statistically analyze the choices made by a population of insects to determine if a stereoisomer is an attractant, a repellent, or neutral.

Protocol: Field Trials

  • Trap Deployment: Place traps baited with a single stereoisomer in a natural habitat where the target insect population is present. Use a randomized block design to minimize spatial effects.

  • Lure Preparation: Use a slow-release dispenser for the pheromone to ensure a consistent release rate over the trapping period.

  • Trap Monitoring: Regularly check the traps and count the number of captured target insects.

  • Data Analysis: Compare the number of insects captured in traps baited with each stereoisomer and with control traps (no pheromone) to determine the most effective attractant under field conditions. It is also crucial to test combinations of stereoisomers to identify any synergistic or inhibitory effects.

Conclusion: The Imperative of Stereochemical Purity

The evidence from related compounds strongly suggests that the four stereoisomers of 3-Methyl-4-nonanol will exhibit distinct and specific biological activities. For researchers and professionals in drug development and chemical ecology, this underscores a critical principle: the biological evaluation of chiral molecules must be conducted on enantiomerically pure compounds. A failure to do so can lead to misleading results, as the presence of other stereoisomers can mask, inhibit, or alter the activity of the desired compound. The systematic approach outlined in this guide, from enantioselective synthesis to rigorous bioassays, provides a robust framework for elucidating the precise biological function of each stereoisomer of 3-Methyl-4-nonanol, paving the way for the development of highly effective and specific bioactive products.

References

  • Barbour, J. D., et al. (2007). Contact Pheromones in the Mating Systems of Longhorned Beetles. In Chemical Ecology of Longhorned Beetles (Coleoptera: Cerambycidae).
  • Ginzel, M. D., & Hanks, L. M. (2003). Contact sex pheromone of the locust borer, Megacyllene robiniae (Coleoptera: Cerambycidae). Chemoecology, 13(4), 219-224.
  • Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641.
  • Mori, K. (1998). Pheromones: Synthesis and bioactivity. European Journal of Organic Chemistry, 1998(8), 1479-1489.
  • Blight, M. M., et al. (1979). The stereoisomeric composition of the 4-methyl-3-heptanol produced by Scolytus scolytus and the preparation and biological activity of the four synthetic stereoisomers. Pesticide Science, 10(2), 145-152.
  • Silverstein, R. M. (1981). Pheromones: background and potential for use in insect pest control. Science, 213(4514), 1326-1332.
  • Dhotare, B., et al. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. Molecules, 5(8), 1051-1054.
  • Noser, A. A., et al. (2017). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. Journal of Applicable Chemistry, 6(1), 41-49.
  • Hanks, L. M., & Millar, J. G. (2016). Field bioassays of cerambycid pheromones. In Chemical Ecology of Longhorned Beetles (Coleoptera: Cerambycidae).
  • Molander, M. A., et al. (2019). The male-produced aggregation-sex pheromone of the cerambycid beetle Plagionotus detritus ssp. detritus. Journal of Chemical Ecology, 45(1), 28-36.
  • Sveinsson, T., et al. (2019). Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe. Journal of Chemical Ecology, 45(10), 844-855.
  • Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali.
  • Dhotare, B., et al. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S).
  • Gatti, F., et al. (2014). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues.
  • Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone.
  • Blight, M. M., et al. (1979). The stereoisomeric composition of the 4-methyl-3-heptanol produced by Scolytus scolytus and the preparation and biological activity of the four synthetic stereoisomers. Semantic Scholar.

Sources

Validation

The Criticality of Isomeric Specificity in Pheromonal Communication: A Comparative Analysis of 4-Methyl-5-nonanol and 3-Methyl-4-nonanol

A Senior Application Scientist's Guide for Researchers in Chemical Ecology and Pest Management In the intricate world of insect chemical communication, the precise molecular structure of a semiochemical is paramount to i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Chemical Ecology and Pest Management

In the intricate world of insect chemical communication, the precise molecular structure of a semiochemical is paramount to its biological function. Even subtle variations in isomeric form can lead to a complete loss of activity or, in some cases, behavioral inhibition. This guide provides a detailed comparison of two structurally similar C10 alcohols, 4-methyl-5-nonanol and 3-methyl-4-nonanol, to illustrate the profound impact of methyl group placement on pheromonal efficacy. While one compound is a well-documented and potent aggregation pheromone for several major pest species, the other has no known role in insect communication. This analysis, grounded in experimental data and established methodologies, serves as a case study for researchers engaged in the discovery, validation, and application of novel semiochemicals.

4-Methyl-5-nonanol: A Potent Aggregation Pheromone in Curculionidae

4-Methyl-5-nonanol, often referred to by the trivial name ferrugineol, is a well-established male-produced aggregation pheromone for a number of economically significant weevils in the subfamily Rhynchophorinae (Coleoptera: Curculionidae)[1][2]. Its most notable role is as the primary pheromonal component for the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Metamasius hemipterus)[1][3].

The biological activity of 4-methyl-5-nonanol is highly dependent on its stereochemistry. The naturally produced and most active stereoisomer has been identified as (4S,5S)-4-methyl-5-nonanol[1]. This stereospecificity is a critical factor in the design of synthetic lures for pest management programs.

Chemical and Physical Properties
Property4-Methyl-5-nonanol3-Methyl-4-nonanol
Molecular Formula C₁₀H₂₂OC₁₀H₂₂O
Molecular Weight 158.28 g/mol 158.28 g/mol [4]
CAS Number 154170-44-2[3]26533-32-4[4]
IUPAC Name 4-methylnonan-5-ol3-methylnonan-4-ol[4]
Known Pheromonal Activity Yes (Aggregation)[1][2]No documented activity

3-Methyl-4-nonanol: A Case of Inactivity

In stark contrast to its isomer, there is a notable absence of scientific literature documenting any pheromonal or behavioral activity for 3-methyl-4-nonanol in insects. Extensive searches of chemical ecology databases and scientific publications reveal its identity as a chemical entity, but provide no evidence of it functioning as an attractant, repellent, or any other type of semiochemical for any insect species studied to date. This lack of reported activity underscores the high degree of specificity of insect olfactory receptors. The shift of the methyl group from the 4-position to the 3-position, and the corresponding shift of the hydroxyl group, is sufficient to render the molecule unrecognizable or non-stimulatory to the pheromone receptors of weevils that are highly attuned to 4-methyl-5-nonanol.

Comparative Biological Efficacy

The most direct comparison of these two molecules is not one of relative performance, but of activity versus inactivity. The following table summarizes this stark difference:

CompoundTarget SpeciesDocumented Biological EffectSupporting Data
4-Methyl-5-nonanol Rhynchophorus ferrugineus, Metamasius hemipterus, et al.Aggregation, AttractionField trapping, EAG, GC-EAD[1][2]
3-Methyl-4-nonanol Not ApplicableNone reported in scientific literatureAbsence of evidence in published studies

This comparison highlights a fundamental principle in pheromone science: structural isomerism is a key determinant of biological function. The specific arrangement of functional groups and chiral centers in 4-methyl-5-nonanol creates a molecule with the precise size, shape, and polarity to bind effectively with olfactory receptors on the antennae of certain weevil species, triggering a behavioral response. The altered structure of 3-methyl-4-nonanol presumably fails to meet these stringent binding requirements.

Experimental Protocols for Pheromone Validation

To definitively assess and compare the biological activity of compounds like 4-methyl-5-nonanol and 3-methyl-4-nonanol, a series of standardized bioassays are employed. These protocols form a self-validating system, progressing from physiological screening to behavioral confirmation.

Electroantennography (EAG): A High-Throughput Screening Tool

Electroantennography is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus. It serves as a rapid screening method to determine if a compound can be detected by the insect.

Step-by-Step EAG Protocol:

  • Insect Preparation: An adult weevil is immobilized, often by chilling, and the head is secured with wax or a specialized holder to expose the antennae.

  • Antenna Excision: One antenna is carefully excised at its base using micro-scissors.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Air Delivery System: A continuous stream of purified, humidified air is passed over the antennal preparation.

  • Stimulus Delivery: A defined volume of air containing the test compound (e.g., a solution of 3-methyl-4-nonanol or 4-methyl-5-nonanol on filter paper inserted into a Pasteur pipette) is injected into the continuous air stream.

  • Signal Recording: The depolarization of the antennal neurons in response to the stimulus is amplified and recorded as a negative voltage deflection, known as the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to test compounds are compared to a negative control (solvent only) and a positive control (a known active compound like 4-methyl-5-nonanol).

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Immobilize Insect excise_antenna Excise Antenna insect_prep->excise_antenna mount_antenna Mount on Electrodes excise_antenna->mount_antenna airflow Continuous Airflow mount_antenna->airflow stimulus Inject Test Compound airflow->stimulus record Record EAG Signal stimulus->record measure Measure Response Amplitude (mV) record->measure compare Compare to Controls measure->compare

Caption: Workflow for Electroantennography (EAG) Bioassay.

Behavioral Bioassays: Confirming Attraction

While EAG confirms antennal detection, it does not guarantee a behavioral response. Olfactometers and field trapping assays are essential to validate whether a compound is behaviorally active.

Y-Tube Olfactometer Protocol:

  • Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms.

  • Airflow: Purified, humidified air is passed through both choice arms and exits through the entry arm.

  • Odor Source: The test compound (e.g., 3-methyl-4-nonanol) is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other (the "control" arm).

  • Insect Release: An individual weevil is released at the downwind end of the entry arm.

  • Observation: The weevil is given a set amount of time to walk upwind and make a choice between the two arms. A choice is typically recorded when the insect crosses a line a certain distance into one of the arms.

  • Data Analysis: The number of weevils choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.

Y_Tube_Assay cluster_setup Setup cluster_trial Trial cluster_data Data Analysis y_tube Y-Tube Olfactometer airflow Introduce Purified Air y_tube->airflow odor_source Add Odor Sources (Treatment vs. Control) airflow->odor_source release_insect Release Insect at Entry odor_source->release_insect observe_choice Observe and Record Choice release_insect->observe_choice compile_data Compile Choices observe_choice->compile_data stat_test Statistical Analysis (e.g., Chi-squared) compile_data->stat_test

Caption: Protocol for a Y-Tube Olfactometer Behavioral Assay.

Conclusion

The comparison between 4-methyl-5-nonanol and 3-methyl-4-nonanol serves as a powerful illustration of the principle of structural specificity in chemical ecology. While 4-methyl-5-nonanol is a well-characterized and potent pheromone crucial to the chemical communication of several weevil species, its isomer, 3-methyl-4-nonanol, is biologically inactive in this context. This stark difference, arising from a simple shift in the position of a methyl group, underscores the exquisite tuning of insect olfactory systems. For researchers in pheromone discovery and application, this case emphasizes the necessity of precise structural identification and synthesis, as even minor isomeric impurities can potentially reduce the efficacy of a synthetic lure. The systematic application of validated bioassays, from electrophysiological screening to behavioral confirmation, remains the gold standard for elucidating the true biological function of a candidate semiochemical.

References

  • Vertex AI Search Result 1. (Provides information on 4-methyl-5-nonanol as a synthetic pheromone for pest management, specifically mentioning the sugarcane weevil).
  • Vertex AI Search Result 2. (Identifies 4-methyl-5-nonanol as a synthetic pheromone used in weevil traps).
  • Vertex AI Search Result 6. (Describes 4-methyl-5-nonanol as a component of the aggregation pheromone for the red palm weevil).
  • Vertex AI Search Result 10. (Highlights the synergistic effect of combining 4-methyl-5-nonanol with other compounds in pheromone blends for pest management).
  • Vertex AI Search Result 13. (Provides chemical and physical properties for 3-methyl-4-nonanol from PubChem, including its IUPAC name and molecular formula).
  • Giblin-Davis, R. M., Oehlschlager, A. C., Perez, A., Gries, G., Gries, R., Weissling, T. J., ... & Pierce, H. D. (1996). Chemical and behavioral ecology of palm weevils (Curculionidae: Rhynchophorinae). Florida Entomologist, 79(2), 153-167. [Link]

  • Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. [Link]

  • Baker, T. C. (1989). Behavioral analysis of pheromones. In Techniques in Pheromone Research (pp. 445-488). Springer, New York, NY. [Link]

  • PubChem. 3-Methyl-4-nonanol. [Link]

  • Gunawardena, N. E., & Bandarage, U. K. (1995). 4-Methyl-5-nonanol (ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae): synthesis and use in a preliminary field assay. Journal of the National Science Council of Sri Lanka, 23(2). [Link]

Sources

Comparative

A Senior Scientist's Guide to Differentiating Isomers of Methyl-nonanol Using GC-MS

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to differentiate structural isomers of methyl-nonanol. We move beyond simplistic protocols to explore the unde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to differentiate structural isomers of methyl-nonanol. We move beyond simplistic protocols to explore the underlying principles of chromatographic separation and mass spectral fragmentation, enabling you to develop robust, self-validating methods for unambiguous isomer identification.

The Analytical Challenge: Why Isomer Differentiation Matters

Structural isomers, such as the various forms of methyl-nonanol, possess the same molecular formula and weight but differ in the arrangement of their atoms. This subtle structural variance can lead to significant differences in chemical, physical, and biological properties. In fields like flavor and fragrance analysis, industrial chemistry, and metabolomics, the specific isomer is often the key determinant of a product's efficacy, safety, or sensory profile.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this challenge, leveraging a powerful combination of physical separation and structural elucidation.[2]

The Twin Pillars of Isomer Resolution: GC and MS

Successful differentiation of isomers does not rely on a single data point but on the synergistic information provided by both the gas chromatograph and the mass spectrometer. Understanding the distinct role of each is paramount to designing a successful experiment.

Pillar 1: Gas Chromatography (The Separation)

The GC's primary function is to separate compounds based on their physical properties as they travel through a long, narrow column. For volatile compounds like alcohols, the key factors are boiling point and polarity.[3]

  • The Role of Branching: The position of the methyl group on the nonanol backbone influences the molecule's overall shape and intermolecular forces. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for van der Waals interactions. This typically results in a lower boiling point and, consequently, a shorter retention time on common non-polar columns.

  • Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical experimental decision.

    • Non-Polar Columns (e.g., 5% Phenyl Polydimethylsiloxane): These columns, often referred to by trade names like DB-5 or HP-5ms, separate compounds primarily based on differences in their boiling points.[4] This is the recommended starting point for methyl-nonanol isomers.

    • Polar Columns (e.g., Polyethylene Glycol - WAX): These columns, like a DB-WAX, interact more strongly with polar functional groups, such as the hydroxyl group in alcohols. While they can provide alternative selectivity, separation can sometimes be complicated by strong peak tailing for alcohols if the column is not properly maintained.

For definitive identification, comparing the experimental Linear Retention Index (LRI) with established database values is crucial. The LRI normalizes retention times against a series of n-alkane standards, providing a much more robust and transferable identification metric than retention time alone.[2]

Pillar 2: Mass Spectrometry (The Identification)

Once an isomer exits the GC column, it enters the mass spectrometer's ion source, where it is fragmented into charged particles. The resulting mass spectrum is a fingerprint of the molecule's structure. For alcohols, two fragmentation pathways dominate under Electron Ionization (EI).[5]

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation for alcohols. It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The stability of the resulting resonance-stabilized oxonium ion often makes it the base peak (the most abundant ion) in the spectrum.[5] The position of the methyl group and the hydroxyl group directly dictates the possible m/z values of these fragments.

  • Dehydration (Loss of Water): Alcohols readily lose a molecule of water (18 Da) to form an alkene radical cation, resulting in a peak at [M-18]⁺. The intensity of this peak can vary significantly depending on the alcohol's structure, being more pronounced in tertiary alcohols.

The key to differentiation lies in predicting how the structure of each isomer will influence these fragmentation pathways. A tertiary alcohol, for instance, will fragment differently than a secondary alcohol due to the increased stability of the tertiary carbocation formed.[6]

An Integrated Analytical Workflow

GC-MS Workflow for Isomer Differentiation cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Interpretation cluster_Confirm Phase 4: Confirmation Prep Sample Preparation (Dilution in appropriate solvent, e.g., Hexane) Inject GC Injection (Sample & Standard) Prep->Inject Std Prepare n-Alkane Standard Mix (For Retention Index Calculation) Std->Inject GC Chromatographic Separation (Optimized temperature program) Inject->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS DataAcq Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS->DataAcq RT Determine Retention Times DataAcq->RT Frag Analyze Fragmentation Patterns (Identify diagnostic ions) DataAcq->Frag RI Calculate Linear Retention Index (LRI) RT->RI DB Compare LRI & Spectra to Databases (e.g., NIST) RI->DB Frag->DB Confirm Unambiguous Isomer Identification DB->Confirm

Caption: Integrated workflow for methyl-nonanol isomer analysis.

Experimental Protocol: A Self-Validating Method

This protocol is designed to provide excellent separation and generate high-quality, interpretable mass spectra.

1. Sample & Standard Preparation

  • Prepare a 100 ppm solution of the methyl-nonanol isomer mixture in n-hexane.

  • Prepare a separate C8-C20 n-alkane standard mixture in n-hexane for retention index calculation.

2. GC-MS Instrumentation & Conditions

  • The following table outlines a robust starting point for your analysis. Parameters should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA reliable and widely used system.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column that separates isomers primarily by boiling point, which is directly influenced by the degree of branching.[4]
Injector Split/Splitless, 250 °C, Split ratio 20:1Ensures rapid vaporization without thermal degradation.[7] The split ratio prevents column overloading.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), then ramp to 240 °C at 10 °C/min, hold 5 minA starting temperature below the solvent boiling point allows for good peak shape, and the ramp effectively elutes the C10 alcohols.
Mass Spectrometer Agilent 5977B or equivalentA standard single quadrupole mass detector.
Ion Source Temp. 230 °CStandard temperature to ensure proper ionization.
Quadrupole Temp. 150 °CStandard temperature to maintain ion flight path.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces repeatable fragmentation patterns and allows for library matching.
Scan Range m/z 35-350Captures the molecular ion (m/z 158) and all significant fragments.

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC) for both the sample and the n-alkane standard runs.

  • Calculate the Linear Retention Index (LRI) for each isomer peak.

  • Examine the mass spectrum for each separated isomer, identifying the base peak and other diagnostic fragment ions.

  • Compare the experimental LRI and mass spectra against a trusted spectral library like the NIST Mass Spectral Library for confirmation.[8]

Data Interpretation: A Comparative Case Study

To illustrate the principles, let's compare two hypothetical isomers: 2-methyl-5-nonanol (a secondary alcohol) and 4-methyl-4-nonanol (a tertiary alcohol) . Both have a molecular weight of 158.28 g/mol .

Expected Chromatographic Behavior

The tertiary alcohol (4-methyl-4-nonanol) is more branched and compact than the secondary alcohol. Therefore, it is expected to have a slightly lower boiling point and thus a shorter retention time (and lower LRI value) on a non-polar column.

Predicted Mass Spectral Fragmentation

The true differentiation comes from the mass spectra, which are dictated by the stability of the ions formed during fragmentation.

Fragmentation_Comparison cluster_Secondary 2-Methyl-5-nonanol (Secondary Alcohol) cluster_Tertiary 4-Methyl-4-nonanol (Tertiary Alcohol) S_Mol C10H22O Molecular Ion [M]⁺˙ at m/z 158 S_CleavageA α-Cleavage (Path A) S_Mol->S_CleavageA S_CleavageB α-Cleavage (Path B) S_Mol->S_CleavageB S_FragA Fragment Ion [C4H9O]⁺ m/z 73 S_CleavageA->S_FragA S_FragB Fragment Ion [C7H15O]⁺ m/z 115 S_CleavageB->S_FragB T_Mol C10H22O Molecular Ion [M]⁺˙ at m/z 158 T_Cleavage α-Cleavage (Loss of largest alkyl group) T_Mol->T_Cleavage T_Dehydration Dehydration T_Mol->T_Dehydration T_Frag Fragment Ion (Base Peak) [C6H13O]⁺ m/z 101 T_Cleavage->T_Frag T_DehyFrag [M-H2O]⁺˙ m/z 140 T_Dehydration->T_DehyFrag

Caption: Predicted EI fragmentation pathways for secondary vs. tertiary isomers.

Summary of Diagnostic Ions

The following table summarizes the expected outcomes, providing a clear guide for differentiation.

Feature2-Methyl-5-nonanol (Secondary)4-Methyl-4-nonanol (Tertiary)Justification
Expected LRI HigherLowerLess branching leads to a higher boiling point and longer retention on a non-polar column.
Molecular Ion (m/z 158) Weak to absentVery weak or absentAlcohols often exhibit weak molecular ion peaks due to rapid fragmentation.[5]
[M-18]⁺ (m/z 140) WeakModerate to StrongDehydration is a more favorable pathway for tertiary alcohols.
Base Peak (m/z) 73 or 115101α-cleavage yielding the most stable secondary oxonium ion. For the tertiary alcohol, loss of the pentyl group yields a stable tertiary ion.[6]
Other Diagnostic Ions m/z 115, 73m/z 73 (loss of methyl and propyl)These fragments correspond to the different alkyl chains that can be cleaved from the carbon bearing the hydroxyl group.

By combining the chromatographic data (LRI) with the mass spectral data (diagnostic ions), a confident and unambiguous identification of each methyl-nonanol isomer can be achieved.

Conclusion

The differentiation of methyl-nonanol isomers is a tractable but nuanced challenge that requires a holistic analytical approach. By understanding the fundamental principles of how branching affects chromatographic retention and how the position of the hydroxyl group dictates mass spectral fragmentation, researchers can move beyond simple library matching to a more robust, evidence-based identification strategy. The combination of retention indices and a careful analysis of diagnostic fragment ions, particularly those arising from α-cleavage, provides a self-validating system for the unambiguous characterization of these and other branched-chain alcohol isomers.

References

  • Anonymous. (n.d.). Separation of Alcohols Using Gas Chromatography.
  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (n.d.). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. Available at: [Link]

  • Anonymous. (n.d.). Gas Chromatography of an Alcohol Mixture.
  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. Available at: [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Available at: [Link]

  • Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Available at: [Link]

  • Slaghenaufi, D., et al. (2021). Volatile and phenolic composition of monovarietal red wines of Valpolicella appellations. OENO One, 55(1). Supplementary Material. Available at: [Link]

  • Babushok, V., Linstrom, P., & Zenkevich, I. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils.
  • NIST. (n.d.). 4-Nonanol, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC.
  • NIST. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Ververs, C., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE. Available at: [Link]

  • YouTube. (2018). Using fragment peaks in mass spectra to work out isomers. Available at: [Link]

  • Kozel, B. I., et al. (2017). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR. ResearchGate. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 3-Methyl-4-nonanol

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, quality control, and the application of semiochemicals. Introduction: The Criticality of Purity in 3-Methyl-4-nonanol 3...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, quality control, and the application of semiochemicals.

Introduction: The Criticality of Purity in 3-Methyl-4-nonanol

3-Methyl-4-nonanol is a chiral secondary alcohol with significant interest in the field of chemical ecology, primarily as a component of insect aggregation or sex pheromones.[1] In nature, the biological response elicited by a pheromone is often exquisitely dependent on its stereochemical identity and purity. The presence of incorrect stereoisomers or synthetic impurities can lead to a dramatic loss of activity or, in some cases, antagonistic effects that repel the target species.[2][3] Therefore, for researchers developing pest management strategies or synthesizing chiral intermediates for drug development, a rigorous and multi-faceted approach to purity assessment is not merely a quality control step—it is fundamental to experimental success.

This guide provides an in-depth comparison of analytical methodologies for determining the chemical and stereoisomeric purity of synthetic 3-Methyl-4-nonanol. We will explore the causality behind experimental choices, present self-validating protocols, and compare the analyte's assessment with a structurally related alternative to provide a comprehensive analytical framework.

Understanding the Impurity Profile: A Synthesis-Driven Approach

The potential impurities in a sample of 3-Methyl-4-nonanol are intrinsically linked to its synthetic route. A common laboratory synthesis might involve a Grignard reaction between an appropriate propylmagnesium halide and 3-methyl-hexanal.

Potential impurities from such a route could include:

  • Unreacted Starting Materials: Residual 3-methyl-hexanal or reagents from the Grignard synthesis.

  • Side-Reaction Products: Alcohols formed from competing reactions or dimerization products.

  • Solvent and Reagent Residues: Traces of solvents like diethyl ether or THF, and other reagents used during the synthesis and workup.[4]

  • Stereoisomers: The molecule contains two chiral centers (at C3 and C4), meaning four possible stereoisomers can exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Non-stereoselective synthesis will produce a mixture of these isomers.

Identifying these potential contaminants is the foundational step in selecting the appropriate analytical technology.

Core Analytical Techniques: A Comparative Analysis

The assessment of a semi-volatile, chiral alcohol like 3-Methyl-4-nonanol requires a combination of techniques to build a complete purity profile. Gas Chromatography (GC) is the workhorse method due to the analyte's volatility.[5][6][7]

TechniquePrincipleInformation ProvidedTypical LOD/LOQResolutionBest For...
GC-FID Separation by boiling point and polarity; detection by flame ionization.High-precision quantification of volatile components (purity assay).~1-10 ng/mLHighAccurately determining the percentage purity of the main component against other volatile impurities.
GC-MS Separation by GC; detection and identification by Mass Spectrometry.Structural confirmation of the main peak and identification of unknown impurities.[8]~0.1-1 ng/mLHighPositively identifying process-related impurities and degradation products.
Chiral GC Separation of enantiomers using a chiral stationary phase (e.g., cyclodextrin derivatives).[9][10]Quantification of the enantiomeric/diastereomeric excess (%ee/%de).~1-10 ng/mLVariableDetermining the stereoisomeric purity, which is critical for biological activity.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei (¹H, ¹³C).Unambiguous structural confirmation and detection of non-volatile or structurally similar impurities.~0.1-1%LowAbsolute structural verification of the synthesized compound and identifying major structural isomers.[11]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group confirmation (e.g., O-H stretch for the alcohol).>1%N/AQuick identity confirmation and verification that the primary functional group is present.

In-Depth Protocol: Validated GC-MS Method for Chemical Purity

This protocol describes a self-validating system for the identification and quantification of impurities in a synthetic 3-Methyl-4-nonanol sample. The inclusion of a system suitability test (SST) ensures that the chromatographic system is performing adequately before sample analysis, a cornerstone of trustworthy analytical science.[12][13][14]

Objective: To separate, identify, and quantify volatile impurities in a sample of 3-Methyl-4-nonanol.
Materials and Reagents:
  • Sample: Synthetic 3-Methyl-4-nonanol

  • Solvent: Hexane or Dichloromethane (GC-grade or higher)

  • Reference Standard: Certified 3-Methyl-4-nonanol (>99.5% purity)

  • SST Mixture: A solution containing the reference standard and a known, easily separable impurity (e.g., 4-nonanol) at a relevant concentration.[15]

Instrumentation (Typical):
  • Gas Chromatograph: Agilent 8860 GC or equivalent.[16]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar to mid-polarity column.

  • Injector: Split/Splitless inlet.

  • Software: MassHunter or equivalent chromatography data system (CDS).

Chromatographic Conditions:
  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line: 280 °C

  • MS Source: 230 °C

  • MS Quad: 150 °C

  • Scan Range: 40-350 amu

Experimental Workflow:

Caption: GC-MS workflow for purity assessment.

Data Analysis and Interpretation:
  • Identification: The mass spectrum of the primary peak in the sample chromatogram should match that of the reference standard and the NIST library spectrum for 3-Methyl-4-nonanol.[17] Impurities are identified by comparing their mass spectra to library data.

  • Quantification: Purity is typically reported as a percentage of the total peak area (% Area). This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for initial purity screening. For higher accuracy, relative response factors should be determined.

Comparison with an Alternative: 4-Methyl-3-hexanol

To demonstrate the adaptability of this analytical approach, let's consider the purity assessment of (3R, 4S)-4-Methyl-3-hexanol, another ant pheromone.[18][19][20]

  • Similarities: As a C7 secondary alcohol, it shares many properties with 3-Methyl-4-nonanol (a C10 alcohol). It is volatile, chiral, and amenable to the same suite of analytical techniques (GC-MS, Chiral GC, NMR). The same potential for process-related and stereoisomeric impurities exists.

  • Differences & Experimental Adjustments:

    • Volatility: 4-Methyl-3-hexanol is more volatile (has a lower boiling point) than 3-Methyl-4-nonanol.

    • GC Method Adaptation: The GC oven temperature program would be adjusted. A lower starting temperature or a slower ramp rate might be necessary to ensure baseline separation from early-eluting impurities. The final temperature and hold time could also be reduced, shortening the overall run time.

    • Chiral Column Selection: While a cyclodextrin-based chiral column would still be the correct choice, the specific derivative (e.g., beta- vs. gamma-cyclodextrin) that provides the best separation for the stereoisomers of 4-Methyl-3-hexanol might differ from that for 3-Methyl-4-nonanol. Method development would be required to find the optimal chiral stationary phase.

This comparison highlights a key principle: while the analytical strategy remains consistent, the specific method parameters must be tailored to the unique physicochemical properties of the analyte .

Conclusion and Expert Recommendations

The purity assessment of synthetic 3-Methyl-4-nonanol is a multi-modal process that is indispensable for its effective application in research and development. No single technique provides a complete picture; rather, a strategic combination of methods is required for a comprehensive evaluation.

  • For Routine Synthesis & Quality Control: A validated GC-FID method provides a robust, high-throughput solution for determining chemical purity as a percentage area.

  • For Process Development & Impurity Identification: GC-MS is the gold standard, offering definitive identification of byproducts that can inform synthetic route optimization.

  • For Biologically-Focused Applications: Chiral GC analysis is non-negotiable. The biological activity of pheromones is inextricably linked to their stereochemistry, and confirming the correct isomeric form is paramount.

  • For Initial Structural Confirmation: ¹H and ¹³C NMR spectroscopy remain the definitive tools for verifying the molecular structure of the final synthesized product.

By implementing the self-validating workflows and selecting the appropriate analytical tools as outlined in this guide, researchers can ensure the integrity of their synthetic compounds, leading to reliable, reproducible, and impactful scientific outcomes.

References

  • PubChem. (n.d.). 3-Methyl-4-nonanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-4-nonanol. Retrieved from [Link]

  • Plettner, E., et al. (2009). Quantitative analysis of pheromone-binding protein specificity. Journal of General Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Retrieved from [Link]

  • Veerasamy, R., et al. (2010). Validation of analytical methods - Strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Zada, A., et al. (2002). Quantitative GC Analysis of Secondary Alcohol Pheromones: Determination of Release Rate of Red Palm Weevil, Rhynchophorus ferrugineus, Pheromone from Lures. ResearchGate. Retrieved from [Link]

  • OIV. (2017). Methods of analysis for spirituous beverages and alcohols. International Organisation of Vine and Wine. Retrieved from [Link]

  • NIST. (n.d.). 3-Nonanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol and Eugenol via 4-Allylcatechol. Retrieved from [Link]

  • ResearchGate. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. Retrieved from [Link]

  • ILT. (2025). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from [Link]

  • Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]

  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Retrieved from [Link]

  • Ohta, H., & Tetsukawa, H. (1979). Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. Agricultural and Biological Chemistry. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • PubMed. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Retrieved from [Link]

  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • The Australian Wine Research Institute. (n.d.). Measuring alcohol content of wine. Retrieved from [Link]

  • ResearchGate. (2024). What is the most effective method for preparing an insect sample for pheromone analysis?. Retrieved from [Link]

  • OSTI.gov. (2022). Pheromone Detection by Raman Spectroscopy. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MDPI. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. Retrieved from [Link]

  • Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • NIST. (2025). How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?. Retrieved from [Link]

  • YouTube. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. Chemistry For Everyone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Retrieved from [Link]

  • NIST. (n.d.). 4-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Alcohol Content Determination in Spirits. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • ResearchGate. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants. Retrieved from [Link]

  • NIST. (n.d.). Methyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl Alcohol Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Methyl-4-nonanol: A Classic vs. Stereoselective Approach

For researchers and professionals in drug development and fine chemical synthesis, the efficient and controlled production of chiral molecules is paramount. 3-Methyl-4-nonanol, a secondary alcohol with two stereocenters,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and controlled production of chiral molecules is paramount. 3-Methyl-4-nonanol, a secondary alcohol with two stereocenters, presents a valuable case study for comparing synthetic methodologies. This guide provides an in-depth, objective comparison between a traditional, achiral synthetic route and a modern, stereoselective approach for the synthesis of 3-Methyl-4-nonanol. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to validate the proposed new route.

Introduction: The Significance of Stereocontrol in Synthesis

The biological activity of a chiral molecule is often dictated by its specific stereochemistry. Consequently, the ability to selectively synthesize a single stereoisomer is a critical aspect of modern organic chemistry. While classical methods like the Grignard reaction are powerful tools for carbon-carbon bond formation, they typically yield racemic or diastereomeric mixtures, requiring challenging and often inefficient purification steps. In contrast, modern stereoselective methods, such as those employing chiral auxiliaries or catalysts derived from the "chiral pool," offer a more elegant and efficient path to enantiomerically pure compounds.[1][2]

This guide will compare two distinct synthetic strategies for 3-Methyl-4-nonanol:

  • Established Route: A Grignard reaction between pentylmagnesium bromide and 2-methylbutanal, a classic approach to secondary alcohols that is expected to produce a mixture of diastereomers.[3][4]

  • New Synthetic Route: A stereoselective synthesis starting from D-mannitol, a readily available chiral building block. This "chiron approach" aims to produce a single, desired stereoisomer of 3-Methyl-4-nonanol.[5][6]

Comparative Analysis of Synthetic Routes

Parameter Established Route: Grignard Reaction New Synthetic Route: Chiron Approach
Starting Materials 1-Bromopentane, Magnesium, 2-MethylbutanalD-Mannitol
Key Transformation Nucleophilic addition of a Grignard reagent to an aldehyde.[4]Utilization of a chiral precursor to direct the stereochemical outcome of subsequent reactions.[1]
Stereocontrol None; produces a mixture of four possible stereoisomers (two pairs of enantiomers).High; aims to produce a single enantiomerically enriched diastereomer.
Expected Yield Moderate to high, but of a mixed product.[7]Potentially lower overall yield due to multiple steps, but of a stereochemically pure product.
Purification Requires chromatographic separation of diastereomers, which can be challenging. Enantiomers would require chiral resolution.Purification focuses on removing reaction byproducts, with less complexity in separating stereoisomers.
"Green" Chemistry Use of ethereal solvents and reactive organometallics.Involves multiple steps with various reagents and solvents.
Scalability Readily scalable, a well-established industrial process.May be more complex to scale due to the number of steps and specific reagents.

Experimental Protocols

Established Route: Grignard Synthesis of 3-Methyl-4-nonanol

This protocol is adapted from established procedures for the synthesis of analogous secondary alcohols.[3]

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification 1-Bromopentane 1-Bromopentane Pentylmagnesium_bromide Pentylmagnesium bromide 1-Bromopentane->Pentylmagnesium_bromide 1. Add to Mg Mg_turnings Mg turnings Mg_turnings->Pentylmagnesium_bromide Anhydrous_Et2O Anhydrous Et2O Anhydrous_Et2O->Pentylmagnesium_bromide Alkoxide_intermediate Magnesium alkoxide intermediate Pentylmagnesium_bromide->Alkoxide_intermediate 2. Add 2-methylbutanal in Et2O at 0°C 2-Methylbutanal 2-Methylbutanal 2-Methylbutanal->Alkoxide_intermediate Aqueous_workup Aqueous NH4Cl work-up Alkoxide_intermediate->Aqueous_workup 3. Quench Extraction Extraction with Et2O Aqueous_workup->Extraction Drying Drying (Na2SO4) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography 3-Methyl-4-nonanol 3-Methyl-4-nonanol (mixture of stereoisomers) Chromatography->3-Methyl-4-nonanol

Caption: Grignard synthesis of 3-Methyl-4-nonanol.

Step-by-Step Methodology:

  • Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. To the dropping funnel, add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 1-bromopentane solution to the magnesium. Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining 1-bromopentane solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2-Methylbutanal: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Methyl-4-nonanol as a mixture of stereoisomers.

Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[8][9][10] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable.[11]

New Synthetic Route: Stereoselective Synthesis from D-Mannitol

This proposed route is based on the well-established use of D-mannitol as a chiral precursor for the synthesis of various natural products and chiral building blocks.[5]

Workflow Diagram:

G cluster_0 Chiral Precursor Synthesis cluster_1 Chain Elongation & Modification cluster_2 Final Steps & Purification D-Mannitol D-Mannitol Chiral_aldehyde Chiral Aldehyde (multi-step) D-Mannitol->Chiral_aldehyde Wittig_olefination Wittig Olefination Chiral_aldehyde->Wittig_olefination Intermediate_1 Unsaturated Intermediate Wittig_olefination->Intermediate_1 Reduction_1 Selective Reduction Intermediate_1->Reduction_1 Intermediate_2 Saturated Intermediate Reduction_1->Intermediate_2 Deprotection Deprotection Intermediate_2->Deprotection Purification Chromatography Deprotection->Purification Stereoisomer Single Stereoisomer of 3-Methyl-4-nonanol Purification->Stereoisomer

Caption: Stereoselective synthesis from D-Mannitol.

Conceptual Step-by-Step Methodology:

  • Preparation of a Chiral Aldehyde from D-Mannitol: D-mannitol is converted through a series of established reactions (e.g., protection, oxidative cleavage) into a key chiral aldehyde intermediate. This aldehyde contains the desired stereochemistry that will be carried through the synthesis.

  • Chain Elongation: The chiral aldehyde undergoes a carbon-carbon bond-forming reaction, such as a Wittig olefination or an aldol condensation, to introduce the remaining carbon skeleton of 3-Methyl-4-nonanol.

  • Functional Group Transformations: The resulting intermediate is then subjected to a series of functional group manipulations, including selective reductions of double bonds and carbonyl groups, to arrive at the target alcohol.

  • Deprotection and Purification: Any protecting groups used to mask reactive functionalities are removed in the final steps. The final product is then purified by column chromatography to yield an enantiomerically enriched stereoisomer of 3-Methyl-4-nonanol.

Characterization and Data Analysis

The products from both synthetic routes would be characterized using standard analytical techniques to determine their structure, purity, and stereochemical composition.

Analytical Technique Expected Results for Grignard Route Expected Results for Chiron Approach
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak for 3-Methyl-4-nonanol, but this does not distinguish between stereoisomers. Chiral GC would be required to resolve the diastereomers and enantiomers.[12][13]A single major peak corresponding to the target stereoisomer. Chiral GC would confirm high enantiomeric and diastereomeric excess.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Complex spectra due to the presence of multiple diastereomers, leading to overlapping signals.[14][15]Sharper, well-defined spectra corresponding to a single diastereomer, allowing for unambiguous structural assignment.[2][16]
Infrared (IR) Spectroscopy A broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches around 2850-3000 cm⁻¹.Similar to the Grignard route, as IR is not typically used to distinguish between stereoisomers.
Polarimetry The racemic mixture of enantiomers would result in no optical rotation.A significant optical rotation, the sign and magnitude of which would be characteristic of the specific enantiomer produced.

Conclusion: The Merits of a Stereoselective Approach

This comparative guide illustrates the trade-offs between a classical and a modern synthetic approach. The Grignard reaction offers a straightforward, albeit non-selective, route to 3-Methyl-4-nonanol. Its primary drawback is the formation of a complex mixture of stereoisomers, which necessitates challenging purification to isolate a single, biologically active compound.

The proposed new synthetic route, leveraging a chiral precursor from the chiral pool, presents a more sophisticated and ultimately more efficient strategy for obtaining a single stereoisomer of 3-Methyl-4-nonanol. While this route involves more synthetic steps, the investment in a longer synthesis is justified by the high degree of stereocontrol, which simplifies purification and ensures the production of a well-defined, enantiomerically pure final product. For applications in drug discovery and development, where stereochemistry is critical, the chiron approach is demonstrably superior.

References

  • Diastereoselective Addition of Organometallic Reagents to Chiral Carbonyl Compounds. (2018). CRC Press.
  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.
  • What are Grignard reagent preparation precautions during prepar
  • Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
  • Asymmetric synthesis of (2S)-propranolol using D-mannitol. (2025, August 9).
  • Developing SOPs for Hazardous Chemical Manipul
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
  • Grignard Reaction. American Chemical Society.
  • Synthesis of 3-Methyl-4-octanol via Grignard Reaction: Applic
  • Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. MDPI.
  • 3-Methyl-4-nonanol | C10H22O | CID 5059217. PubChem.
  • Asymmetric synthesis of new chiral long chain alcohols. Sci-Hub.
  • Grignard reaction safety. (2024, June 7). YouTube.
  • 3-Methyl-4-nonanone | C10H20O | CID 142028. PubChem.
  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Grignard Reaction.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). MDPI.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Synthesis of versatile chiral building blocks starting from D-mannitol. Journal of Synthetic Organic Chemistry Japan.
  • 10 - Organic Syntheses Procedure.
  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as C
  • How to purify tertiary alcohol? (2024, April 22).
  • Grignard Reaction. Organic Chemistry Portal.
  • 15 - Organic Syntheses Procedure.
  • How is secondary alcohol produced from ester and grignard reagent? (2016, May 17). Quora.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde. Benchchem.
  • Enantioselective Reduction of Ketones. (2004, April 15). Semantic Scholar.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • 3-Nonanol, 3-methyl-. the NIST WebBook.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023, July 31). NIH.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-hexanol. Benchchem.
  • Enantioselective Pathways to 4-Methyl-1-Indanone Derivatives: A Comparative Guide to Synthesis and Biological Activity. Benchchem.
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines rel

Sources

Validation

A Comparative Analysis of 3-Methyl-4-nonanol and Other Long-Chain Alcohols: A Guide for Researchers

This guide provides a detailed comparative analysis of 3-Methyl-4-nonanol, a branched-chain decanol, with other long-chain alcohols. As a specialized chemical with limited publicly available experimental data, this analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 3-Methyl-4-nonanol, a branched-chain decanol, with other long-chain alcohols. As a specialized chemical with limited publicly available experimental data, this analysis leverages established principles of organic chemistry and comparative data from its isomers to predict its physicochemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of the structure-property relationships of long-chain alcohols.

Introduction to 3-Methyl-4-nonanol and its Isomeric Counterparts

Long-chain alcohols, typically those with eight to twelve carbon atoms, are pivotal in a multitude of industrial and research applications, serving as solvents, surfactants, and precursors in chemical synthesis. Their efficacy in these roles is intrinsically linked to their molecular architecture—specifically, their chain length, degree of branching, and the position of the hydroxyl group.

Physicochemical Properties: A Comparative Overview

The utility of a long-chain alcohol is largely dictated by its physical properties. The following table summarizes the known and predicted properties of 3-Methyl-4-nonanol and its selected isomers.

Property3-Methyl-4-nonanol1-Decanol2-Decanol2-Methyl-2-nonanol
Molecular Formula C10H22OC10H22OC10H22OC10H22O
Molecular Weight ( g/mol ) 158.28158.28158.28158.28
Boiling Point (°C) Predicted: ~205-215231[4]211[5]67-68 (@ 20 Torr)[6]
Melting Point (°C) Predicted: < 05-7[4]-6 to -4[5]-1.53 (estimate)[7]
Density (g/mL at 25°C) Predicted: ~0.82-0.830.829[4]0.827[5]0.8078 (@ 25°C)[6]
Water Solubility Predicted: Very lowInsoluble[8][9]Not miscible[5]Predicted: Low
Predicted XlogP 3.6[1]4.6[9]4.0[10]3.6[11]

Causality Behind Property Trends:

  • Boiling Point: 1-Decanol, a linear primary alcohol, exhibits the highest boiling point due to strong intermolecular hydrogen bonding and significant van der Waals forces along its unbranched chain.[9] Branching, as seen in 2-decanol and predicted for 3-Methyl-4-nonanol, disrupts the packing of the molecules, leading to weaker van der Waals interactions and consequently lower boiling points. The tertiary alcohol, 2-methyl-2-nonanol, has an even lower boiling point due to the steric hindrance around the hydroxyl group, which impedes effective hydrogen bonding.

  • Melting Point: Similar to boiling points, the linear structure of 1-decanol allows for more efficient crystal lattice packing, resulting in a higher melting point compared to its branched isomers.

  • Density: The densities of these isomers are quite similar, with minor variations attributable to molecular packing efficiency in the liquid state.

  • Water Solubility: All C10 alcohols have very low solubility in water due to their long, nonpolar hydrocarbon chains.[5][8][9] The polar hydroxyl group's contribution to solubility is overshadowed by the hydrophobic nature of the ten-carbon tail.

  • Octanol-Water Partition Coefficient (XlogP): This value indicates the lipophilicity of a compound. The predicted XlogP for 3-Methyl-4-nonanol is comparable to that of 2-methyl-2-nonanol, suggesting a similar degree of lipophilicity, which is lower than that of the linear 1-decanol.

Experimental Protocols for Physicochemical Characterization

To address the data gap for 3-Methyl-4-nonanol and to validate the predicted properties, the following standardized experimental protocols are recommended.

Determination of Boiling Point

This protocol outlines the standard method for determining the boiling point of a liquid organic compound.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_procedure Measurement A Place alcohol in distillation flask with boiling chips B Assemble distillation apparatus (condenser, thermometer) A->B C Position thermometer bulb below the side arm B->C D Gently heat the flask C->D Begin heating E Record temperature when vapor condensation is stable on the thermometer D->E F Correct for atmospheric pressure if necessary E->F Solubility_Workflow start Start add_water Add 1 mL of deionized water to a test tube start->add_water add_alcohol Add alcohol dropwise (up to 10 drops) add_water->add_alcohol shake Vigorously shake after each drop add_alcohol->shake observe Observe for phase separation (cloudiness or distinct layers) shake->observe decision Homogeneous solution? observe->decision soluble Soluble/ Partially Soluble decision->soluble Yes insoluble Insoluble decision->insoluble No

Caption: Protocol for Determining Water Solubility.

Viscosity Measurement

The viscosity of long-chain alcohols can be determined using a capillary viscometer.

Viscosity_Workflow cluster_prep Preparation cluster_measurement Procedure cluster_calc Calculation A Select and clean a capillary viscometer B Equilibrate alcohol sample and viscometer in a constant temperature bath A->B C Load sample into the viscometer B->C D Draw liquid above the upper timing mark C->D E Measure the efflux time between the two marks D->E F Calculate kinematic viscosity using the viscometer constant and efflux time E->F

Caption: Workflow for Viscosity Measurement.

Purity and Compositional Analysis by Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of 3-Methyl-4-nonanol and for analyzing mixtures of alcohol isomers.

GC_Workflow prep Sample Preparation Dilute alcohol in a volatile solvent (e.g., hexane) injection Injection Inject a small volume (e.g., 1 µL) into the GC prep->injection separation Separation Components separate in the capillary column based on boiling point and polarity injection->separation detection Detection Eluted components are detected (e.g., by FID) separation->detection analysis Data Analysis Analyze the resulting chromatogram for retention times and peak areas detection->analysis

Caption: Gas Chromatography Analysis Workflow.

Comparative Reactivity and Applications

The structural differences between 3-Methyl-4-nonanol and its isomers suggest distinct reactivity profiles and, consequently, different optimal applications.

  • 3-Methyl-4-nonanol (Secondary, Branched): As a secondary alcohol, it can be oxidized to a ketone (3-methyl-4-nonanone). The branching near the hydroxyl group may influence the rate of reactions such as esterification due to steric hindrance. Its potential applications could be as a specialty solvent, a fragrance intermediate, or in the synthesis of specific plasticizers or surfactants where its branched structure could impart desirable properties like improved low-temperature fluidity.

  • 1-Decanol (Primary, Linear): Being a primary alcohol, 1-decanol can be oxidized to an aldehyde and further to a carboxylic acid. Its linear structure makes it an excellent choice for producing plasticizers, lubricants, and surfactants with good biodegradability. [8]

  • 2-Decanol (Secondary, Linear): Similar to 3-Methyl-4-nonanol, 2-decanol is a secondary alcohol and can be oxidized to a ketone. It finds use as a solvent, a defoaming agent, and in the synthesis of other chemicals. [5]Its linear nature, compared to the branched 3-methyl-4-nonanol, may lead to different performance characteristics in surfactant applications.

  • 2-Methyl-2-nonanol (Tertiary, Branched): Tertiary alcohols are resistant to oxidation under standard conditions. This chemical stability, combined with its branched structure, makes it a candidate for use as a solvent in reactions where the alcohol should not participate, or as a stabilizer in certain formulations.

Safety and Toxicology

Aggregated GHS information indicates that 3-Methyl-4-nonanol causes serious eye irritation. [1]This is a common hazard for many long-chain alcohols. For comparison, 1-decanol is also classified as an eye irritant and can cause skin irritation. [4]It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for each alcohol and handle these compounds with appropriate personal protective equipment in a well-ventilated area.

Conclusion

While the lack of extensive experimental data on 3-Methyl-4-nonanol presents a challenge, a comparative analysis with its isomers based on fundamental chemical principles provides valuable insights into its expected properties and potential applications. Its branched, secondary alcohol structure suggests a lower boiling point and potentially different reactivity and performance characteristics compared to its linear and tertiary counterparts. The experimental protocols provided in this guide offer a framework for the systematic characterization of 3-Methyl-4-nonanol, which will be essential for unlocking its full potential in research and development.

References

  • 1-Decanol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-nonanol - Common Chemistry - CAS.org. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Decanol | C10H22O | CID 8174 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Decanol | C10H22O | CID 14254 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-decanol methyl octyl carbinol - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Decanol (CAS 1120-06-5): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-nonanol (CAS 10297-57-1) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Nonanol, 2-methyl- | C10H22O | CID 25139 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Decanol (CAS 1120-06-5): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-Methyl-4-nonanol | C10H22O | CID 5059217 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-methyl-4-nonanol (C10H22O) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Nonanol, 2-methyl- | C10H22O | CID 25139 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-METHYL-2-NONANOL Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methyl-4-nonanol

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the chiral alcohol 3-Methyl-4-nonanol, a molecule of interest in various fields, from flavor and fragrance to pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our choices, ensuring a robust and self-validating approach to method comparison.

At the heart of ensuring analytical data integrity across different methods or laboratories lies the principle of cross-validation. This process is a critical step to confirm that a validated analytical method produces consistent and reliable results, irrespective of the specific instrumentation or nuanced procedural differences.[1][2] This guide will walk you through a practical approach to the cross-validation of two common gas chromatography (GC) techniques for the analysis of 3-Methyl-4-nonanol: GC with Flame Ionization Detection (GC-FID) and Chiral GC with Mass Spectrometry (GC-MS).

The Importance of Chirality in Analysis

3-Methyl-4-nonanol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers.[3] These enantiomers can exhibit distinct biological activities, making their separation and individual quantification crucial in many applications. Therefore, a comprehensive analytical approach must consider not only the total concentration of 3-Methyl-4-nonanol but also the enantiomeric ratio.

Designing the Cross-Validation Study

A successful cross-validation study hinges on a well-designed experimental plan. The goal is to compare the performance of two distinct, yet suitable, analytical methods for the same analyte in the same matrix. For this guide, we will establish two hypothetical, yet scientifically grounded, methods for the analysis of 3-Methyl-4-nonanol.

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds.[4][5] Headspace injection is particularly advantageous as it minimizes matrix effects by introducing only the volatile components of the sample into the GC system. The Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for hydrocarbons like 3-Methyl-4-nonanol.

Method B: Chiral Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides not only quantitative data but also crucial information about the enantiomeric composition of 3-Methyl-4-nonanol. The use of a chiral stationary phase in the GC column allows for the separation of the (R)- and (S)-enantiomers.[3][6] The mass spectrometer (MS) detector offers high selectivity and provides structural information, confirming the identity of the analyte.

Our cross-validation will involve analyzing a set of quality control (QC) samples using both Method A and Method B and then statistically comparing the results.

Visualizing the Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison & Evaluation Prep Prepare Spiked QC Samples in Relevant Matrix MethodA Method A: HS-GC-FID (Quantitative Analysis) Prep->MethodA Analyze QCs MethodB Method B: Chiral GC-MS (Enantioselective & Quantitative) Prep->MethodB Analyze QCs Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) MethodA->Stats Quantitative Results MethodB->Stats Quantitative Results Criteria Acceptance Criteria (e.g., %CV, Mean Accuracy) Stats->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process.

Experimental Protocols

The following are detailed, step-by-step methodologies for our two hypothetical analytical methods. These protocols are based on established principles for the analysis of similar long-chain branched alcohols.

Sample Preparation (for both methods)

For the purpose of this cross-validation, we will prepare spiked Quality Control (QC) samples in a relevant matrix, such as a pharmaceutical formulation excipient or a solvent used in an industrial process.

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of racemic 3-Methyl-4-nonanol standard and dissolve it in 100 mL of methanol to create a 1 mg/mL stock solution.

  • Spiking Solutions: Prepare a series of spiking solutions by diluting the stock solution with methanol to achieve concentrations that will result in final QC sample concentrations covering the expected analytical range (e.g., low, medium, and high QC levels).

  • QC Sample Preparation: Accurately measure a known amount of the matrix (e.g., 1 gram of a placebo formulation) into a series of headspace vials. Spike the matrix with a known volume of the appropriate spiking solution. For liquid matrices, directly spike a known volume of the matrix.

  • Internal Standard: Add a consistent amount of an internal standard (e.g., 2-octanol) to each QC sample and calibration standard to correct for variations in injection volume and instrument response.

Method A: HS-GC-FID Protocol
  • Instrumentation: Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • GC Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector: Split mode (20:1), 250°C.

  • Detector (FID): 280°C.

  • Data Analysis: Quantify the total 3-Methyl-4-nonanol concentration based on the peak area ratio relative to the internal standard using a calibration curve.

Method B: Chiral GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A chiral capillary column, such as a Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector: Splitless mode, 250°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the enantiomers based on their retention times. Quantify each enantiomer and the total 3-Methyl-4-nonanol concentration using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation and Comparison

The quantitative data obtained from both methods for the QC samples should be summarized in a clear and concise table to facilitate comparison.

QC LevelMethod A (HS-GC-FID) Concentration (µg/mL)Method B (Chiral GC-MS) Total Concentration (µg/mL)% Difference
Low QCInsert experimental dataInsert experimental dataCalculate % difference
Mid QCInsert experimental dataInsert experimental dataCalculate % difference
High QCInsert experimental dataInsert experimental dataCalculate % difference

Statistical Evaluation and Acceptance Criteria

A thorough statistical analysis is essential to objectively assess the comparability of the two methods.[7]

  • Student's t-test: Can be used to determine if there is a statistically significant difference between the mean results obtained from the two methods for each QC level.

  • Bland-Altman Plot: A graphical method to visualize the agreement between the two quantitative methods. It plots the difference between the two measurements for each sample against the average of the two measurements.

The acceptance criteria for the cross-validation should be pre-defined.[8][9] Common criteria include:

  • Mean Accuracy: The mean concentration from each method should be within a certain percentage (e.g., ±15%) of the nominal concentration for each QC level.[1]

  • Precision (%CV): The coefficient of variation for replicate measurements should not exceed a specified limit (e.g., 15%).[1]

  • Percent Difference: The percentage difference between the mean results of the two methods should be within an acceptable range.

Visualization of Analytical Principles

Analytical_Principles cluster_GCFID Method A: HS-GC-FID cluster_GCMS Method B: Chiral GC-MS HS Headspace Sampling (Vapor Phase Introduction) GC_FID Non-chiral GC Column (Separation by Boiling Point) HS->GC_FID FID Flame Ionization Detector (Signal proportional to Carbon content) GC_FID->FID Injector Splitless Injection (Direct Liquid Injection) GC_MS_Chiral Chiral GC Column (Separation of Enantiomers) Injector->GC_MS_Chiral MS Mass Spectrometer (Identification & Quantification) GC_MS_Chiral->MS

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methyl-4-nonanol in a Laboratory Setting

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methyl-4-nonanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checkli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methyl-4-nonanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the rationale behind each step, ensuring a deep understanding of the chemical's characteristics and the associated regulatory landscape. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, fostering a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding 3-Methyl-4-nonanol

While specific toxicological data for 3-Methyl-4-nonanol is not extensively documented, its structural similarity to other long-chain alcohols allows for an informed assessment of its potential hazards. It is a combustible liquid and can cause serious eye irritation.[1] Similar alcohols can also cause skin and respiratory tract irritation. Therefore, it is prudent to handle 3-Methyl-4-nonanol with the appropriate safety precautions.

Key Assumed Hazards:

  • Flammability: As with many organic alcohols, 3-Methyl-4-nonanol is expected to be a flammable liquid.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Eye, Skin, and Respiratory Irritation: Direct contact can cause irritation.[1][4] Prolonged skin contact may lead to dermatitis.[2]

  • Environmental Hazard: Discharge into the environment should be avoided as it can be harmful to aquatic life with long-lasting effects.[5]

A thorough risk assessment should be conducted before handling 3-Methyl-4-nonanol, considering the quantities being used and the specific laboratory conditions.

Core Disposal Protocol: A Step-by-Step Approach

The proper disposal of 3-Methyl-4-nonanol is not merely a suggestion but a requirement governed by federal and local regulations.[6][7][8] The following protocol provides a systematic approach to ensure safety and compliance.

Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any process that will generate 3-Methyl-4-nonanol waste, ensure that the appropriate PPE is worn. This is the first line of defense against accidental exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4][5]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Be aware that ethanol, a similar alcohol, can break through standard nitrile gloves in under an hour, so change gloves promptly if contamination occurs.[9]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

  • Respiratory Protection: If working in a poorly ventilated area or with heated 3-Methyl-4-nonanol, a NIOSH/MSHA approved respirator may be necessary.[3]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[10][11][12]

Procedure:

  • Designate a Waste Stream: 3-Methyl-4-nonanol waste should be collected as a non-halogenated organic solvent.

  • Select an Appropriate Container:

    • Use a container that is compatible with 3-Methyl-4-nonanol. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] Avoid using metal containers for acids and bases, and do not use glass for hydrofluoric acid.[13]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[11][14]

    • Ensure the container is clean and in good condition, free from cracks or damage.[11]

  • Do Not Mix Incompatible Wastes: Never mix 3-Methyl-4-nonanol waste with acids, bases, oxidizers, or halogenated organic solvents.[14][15] Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[12]

  • Leave Headspace: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[11][13]

Labeling the Waste Container

Accurate and clear labeling of hazardous waste is a strict requirement by the Environmental Protection Agency (EPA).[16]

Labeling Requirements:

  • The words "Hazardous Waste ".[16]

  • The full chemical name: "3-Methyl-4-nonanol ". Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards, such as "Flammable " and "Irritant ".[16]

  • The date when waste was first added to the container (accumulation start date).[16]

Storage of Chemical Waste

Waste containers must be stored in a designated and properly managed area while awaiting pickup for disposal.[15]

Storage Guidelines:

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[14][16][17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11][15]

  • Segregation: Store incompatible waste streams separately.[14][15]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[11][17]

Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste disposal company.[5] It is illegal to dispose of 3-Methyl-4-nonanol by pouring it down the drain or allowing it to evaporate in a fume hood.[9][15]

Disposal Workflow:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste.[15][17]

  • Schedule a Pickup: Follow your institution's protocol to request a waste pickup.

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and appropriate response is critical to minimize harm.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition.[2][3]

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.[5]

  • Clean Up: Wearing appropriate PPE, clean up the spill according to your laboratory's standard operating procedures. Collect the contaminated materials in a sealed container and label it as hazardous waste for disposal.

  • Report the Incident: Report the spill to your supervisor and EHS office.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][5]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Minimization Strategies

Reducing the volume of hazardous waste generated is not only environmentally responsible but also cost-effective.[10][15]

  • Purchase only the necessary quantities of 3-Methyl-4-nonanol for your experiments.

  • Use microscale techniques whenever possible to reduce the amount of chemicals used.

  • Do not mix non-hazardous waste with hazardous waste. [15]

Regulatory Framework Overview

The management of hazardous chemical waste in laboratories is primarily governed by the following federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from "cradle to grave".[13][18]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that employers inform and train employees about the chemical hazards in their workplace.[6][8][19]

It is imperative that all laboratory personnel are familiar with these regulations and their institution's specific policies and procedures for hazardous waste management.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of 3-Methyl-4-nonanol.

Caption: Decision-making process for 3-Methyl-4-nonanol waste disposal.

DisposalWorkflow Start Experiment Generates Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Label Label Container Segregate->Label Store Store in SAA Label->Store Pickup Request EHS Pickup Store->Pickup Documentation Maintain Disposal Records Pickup->Documentation End Disposal Complete Documentation->End

Caption: General workflow for the disposal of 3-Methyl-4-nonanol.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]

  • Chemical Waste Procedures. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Mancomm. Retrieved from [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? (2017). Hazardous Waste Experts. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. (n.d.). US EPA. Retrieved from [Link]

  • Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • When Hand Sanitizer Goes Bad: Managing and Disposing Unused Ethanol. (2023). The National Law Review. Retrieved from [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. (2025). Earth911. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • 3-Methyl-4-nonanol. (n.d.). PubChem. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. Retrieved from [Link]

  • 4-Methylnonan-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • 4-methyl-4-nonanol, 23418-38-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 3-Nonanol, 3-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • 4-Nonanol, 4-methyl. (2025). Chemsrc. Retrieved from [Link]

  • 4-Nonanol, (4S)-. (n.d.). US EPA. Retrieved from [Link]

Sources

Handling

A Guide to the Safe Handling of 3-Methyl-4-nonanol for Laboratory Professionals

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard level, with a comprehensive safety mindset. This guide provides an in-depth operational plan for the safe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard level, with a comprehensive safety mindset. This guide provides an in-depth operational plan for the safe handling, storage, and disposal of 3-Methyl-4-nonanol, with a focus on not just what to do, but why each step is critical for ensuring the safety of laboratory personnel and the integrity of research.

Understanding the Hazard Profile of 3-Methyl-4-nonanol

3-Methyl-4-nonanol is an alcohol that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is known to cause serious eye irritation.[1] While comprehensive toxicological data is not as readily available as for more common solvents, its structural properties as a higher alcohol inform our safety protocols. A structural isomer, 4-Methyl-4-nonanol, has a flashpoint of 81.1°C (178°F), classifying it as a combustible liquid. While not considered highly flammable, it can become a fire hazard if heated. Given the structural similarity, it is prudent to treat 3-Methyl-4-nonanol with similar precautions regarding heat and ignition sources.

PropertyValueSource
Molecular Formula C10H22OPubChem[1]
Molecular Weight 158.28 g/mol PubChem[1]
Primary Hazard Causes serious eye irritation (H319)PubChem[1]
Flash Point (of isomer 4-Methyl-4-nonanol) 81.1°C (178°F)Guidechem[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against exposure. For 3-Methyl-4-nonanol, the primary focus is on preventing eye contact, with secondary considerations for skin contact and inhalation of vapors, particularly when heated or aerosolized.

Eye and Face Protection: The Non-Negotiable Standard

Given that 3-Methyl-4-nonanol is a known serious eye irritant, robust eye protection is mandatory.[1]

  • Chemical Splash Goggles: These are the minimum requirement for any procedure involving the handling of 3-Methyl-4-nonanol. They should be indirectly vented to prevent splashes from entering while allowing for air circulation to reduce fogging.[3][4]

  • Face Shield: When transferring larger volumes (greater than 1 liter) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3][4] This provides a broader barrier of protection for the entire face.

Hand Protection: Selecting the Right Barrier

While not classified as a primary skin irritant, prolonged or repeated contact with any solvent can lead to defatting of the skin and dermatitis. Therefore, appropriate chemical-resistant gloves are essential.

  • Nitrile or Neoprene Gloves: These materials provide good resistance to alcohols.[5][6]

  • Glove Thickness: For incidental contact, standard laboratory nitrile gloves are generally sufficient. For extended use or when immersing hands, heavier-duty gloves should be selected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with 3-Methyl-4-nonanol occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Protective Clothing and Respiratory Protection
  • Laboratory Coat: A standard lab coat is required to protect against incidental splashes.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if heating the substance or creating aerosols, work should be conducted in a chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Methyl-4-nonanol minimizes the risk of exposure and accidents.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, check the container for any signs of damage or leakage.

  • Segregated Storage: Store 3-Methyl-4-nonanol in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[7] Although not highly flammable, it is good practice to store it in a cabinet designed for combustible liquids.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Safe Handling Protocol
  • Designate a Work Area: Whenever possible, handle 3-Methyl-4-nonanol in a designated area, such as a chemical fume hood, especially if heating or agitating the substance.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.

  • Dispensing: When pouring, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Avoid Inhalation: Do not work with open containers for extended periods in an open lab environment. Use a fume hood if you will be generating vapors.

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work area with an appropriate solvent and decontaminate any equipment used. Remove gloves and wash hands thoroughly.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills, or if you feel it is unsafe, evacuate the area and contact your institution's safety officer.

  • Control the Spill: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials like sand, diatomaceous earth, or universal binders.[8]

  • Cleanup: Wearing your full PPE, absorb the spilled material. Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

Disposal Plan: Environmental Responsibility

Disposal of 3-Methyl-4-nonanol and its contaminated materials must be done in accordance with local, state, and federal regulations. As an alcohol-based chemical, it is considered hazardous waste.[9]

  • Waste Collection: Collect all waste containing 3-Methyl-4-nonanol, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled hazardous waste container.

  • Do Not Pour Down the Drain: Never dispose of 3-Methyl-4-nonanol down the sink.[10][11] This can harm aquatic life and may pose a fire or explosion hazard in the sewer system.[11]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][13]

Visualizing the Safety Workflow

To aid in understanding the decision-making process for safe handling, the following workflow diagram illustrates the key steps.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal & Completion start Start: Handling 3-Methyl-4-nonanol assess_task Assess Task (Volume, Heating, Agitation) start->assess_task gather_ppe Gather Appropriate PPE assess_task->gather_ppe assess_task->gather_ppe Large volume or splash risk? Add Face Shield prep_workspace Prepare Workspace (Fume Hood, Spill Kit) assess_task->prep_workspace Heating or aerosolizing? Use Fume Hood gather_ppe->prep_workspace don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_workspace->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical post_handling Post-Handling Procedures (Seal Container, Clean Area) handle_chemical->post_handling dispose_waste Dispose of Waste in Designated Hazardous Waste Container post_handling->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

Caption: Workflow for the safe handling of 3-Methyl-4-nonanol.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently handle 3-Methyl-4-nonanol, ensuring their safety and the integrity of their work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Shapiro. (2022, November 10). How to Dispose of Alcohol – An Expert Guide. Retrieved from [Link]

  • UNECE. (2020, April 14). UN/SCEGHS/39/INF.4. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nonanol. Retrieved from [Link]

  • Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

  • Dr Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes. Retrieved from [Link]

  • Environmental Health & Safety, University of Wisconsin-Madison. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from [Link]

  • Waste Direct. (2025, April 22). How to Dispose of Old Alcohol (An In-Depth Guide). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 4). Eye Safety for Workers | Personal Protective Equipment. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Chemical Gloves: Safety-Tested for Industrial Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Environmental Health & Safety, Michigan State University. (n.d.). Eye and Face Protection for Areas with Chemicals. Retrieved from [Link]

  • Research Laboratory & Safety Services, The University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Nonanol, 4-methyl. Retrieved from [Link]

  • Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.